molecular formula C11H11NO2 B1593475 Methyl 2-methyl-1H-indole-3-carboxylate CAS No. 65417-22-3

Methyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1593475
CAS No.: 65417-22-3
M. Wt: 189.21 g/mol
InChI Key: WQBPRTUBQKFRKZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPRTUBQKFRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344061
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65417-22-3
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of the known physical and spectroscopic properties of Methyl 2-methyl-1H-indole-3-carboxylate (CAS No. 65417-22-3). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its empirical characteristics is fundamental for its application in research and development. This document synthesizes data from peer-reviewed literature and established chemical databases to serve as an in-depth resource for researchers, chemists, and drug development professionals. It covers compound identification, spectroscopic profiles (NMR, MS), and core physicochemical properties. Where experimental data is not publicly available, this guide presents standardized, field-proven protocols for their determination, grounded in the principles of scientific integrity and experimental causality.

Compound Identification and General Properties

This compound is a derivative of the indole heterocyclic system, a ubiquitous scaffold in pharmacologically active molecules. Its identity is established by a unique combination of identifiers and fundamental properties.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
IUPAC Name This compound [1]
CAS Number 65417-22-3 [1][2]
Chemical Formula C₁₁H₁₁NO₂ [2]
Molecular Weight 189.21 g/mol Calculated
InChI Key WQBPRTUBQKFRKZ-UHFFFAOYSA-N [1][2]

| PubChem CID | 594174 |[2] |

Table 2: General Physical and Handling Properties

Property Value / Description Source(s)
Physical State Solid, reported as orangewish powder. [1][3]

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. |[1] |

Spectroscopic and Structural Characterization

The definitive structural elucidation of a synthetic compound relies on a suite of spectroscopic techniques. The data presented herein provides a fingerprint for the verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure confirmation in organic chemistry. The ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each nucleus, their connectivity, and spatial relationships. The data presented is based on analysis in deuterated chloroform (CDCl₃).[3]

Fig 1: Numbered structure of this compound.

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃) [3]

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz)
N1-H 8.48 br s -
Ar-H 8.09 dd 7.5, 2.0
Ar-H 7.30 dd 7.5, 2.0
Ar-H 7.21 qd 14.5, 7.5, 1.8
Ar-H 7.19 qd 14.5, 7.5, 1.8
O-CH₃ 3.94 s -

| C2-CH₃ | 2.74 | s | - |

Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [3]

Chemical Shift (δ, ppm) Assignment
166.7 C=O (Ester)
144.3 C2
134.6 C7a
127.2 C3a
122.3 Aromatic CH
121.6 Aromatic CH
121.2 Aromatic CH
110.6 Aromatic CH
104.3 C3
50.8 O-CH₃

| 14.2 | C2-CH₃ |

Methodology Insight: The choice of CDCl₃ as a solvent is standard for non-polar to moderately polar analytes, offering excellent solubility and a clean spectral window. The broad singlet for the N-H proton is characteristic and results from quadrupole broadening and potential hydrogen exchange.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight and can confirm the elemental composition.

  • Technique: Electrospray Ionization (ESI)

  • Result: High-Resolution Mass Spectrometry (HRMS) analysis shows an m/z of 190.0874 for the [M+H]⁺ adduct.[3]

  • Calculated Mass: The calculated mass for the protonated species [C₁₁H₁₂NO₂]⁺ is 190.0863.[3]

Expertise & Causality: ESI is the ionization method of choice for this molecule due to its "soft" nature. It imparts charge to the analyte in solution with minimal fragmentation, preserving the molecular ion (in this case, as a protonated adduct [M+H]⁺). This allows for the precise mass measurement required for HRMS, which in turn validates the elemental formula against the experimentally observed mass with high confidence.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Indole) Stretching 3300 - 3500 (broad)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Ester) Stretching 1700 - 1725 (strong)
C=C (Aromatic) Stretching 1450 - 1600

| C-O (Ester) | Stretching | 1150 - 1250 |

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform baseline correction if necessary.

  • Validation: The presence of a strong peak around 1700-1725 cm⁻¹ would provide strong evidence for the carbonyl group of the ester, validating a key functional feature of the molecule.

Physicochemical and Thermal Properties

These properties are critical for determining appropriate solvents for reactions and purification, understanding the compound's solid-state behavior, and ensuring its stability.

Melting Point

The melting point is a crucial indicator of purity. While a specific value for this compound is not prominently reported, its non-methylated analog, Methyl 1H-indole-3-carboxylate, has a reported melting point of 149-152 °C.[4] The 2-methyl derivative is expected to have a distinct, though likely similar, melting range.

  • Sample Preparation: Finely powder a small, dry sample of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating: Heat the block rapidly to about 15-20 °C below the expected melting point.

  • Slow Heating & Observation: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

  • Recording the Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of 1-2 °C.

  • Trustworthiness: The protocol's validity rests on the prior calibration of the apparatus using certified standards (e.g., benzophenone, caffeine) with known melting points.

Solubility Profile

No quantitative solubility data has been found. However, based on its molecular structure, a qualitative profile can be predicted. The indole N-H and ester carbonyl provide polar character, while the bicyclic aromatic system and methyl groups are nonpolar.

  • Predicted High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.

  • Predicted Moderate Solubility: Methanol, Ethanol.

  • Predicted Poor Solubility: Water, Hexanes.

  • Preparation: Add approximately 10 mg of the compound to each of several labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, DCM, hexane).

  • Observation & Agitation: Agitate the mixture vigorously (e.g., using a vortex mixer) for 30 seconds.

  • Classification: Observe the sample against a contrasting background.

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The solid remains largely unchanged.

  • Validation: This systematic approach provides a reliable, albeit qualitative, solubility profile essential for selecting appropriate solvent systems for chromatography, reaction workups, and recrystallization.

Crystallographic Data

As of the date of this guide, a single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD). Obtaining such data would provide unequivocal proof of structure and invaluable insight into its solid-state packing, hydrogen bonding networks (via the indole N-H), and intermolecular interactions.

cluster_workflow Single-Crystal X-Ray Diffraction Workflow A Pure Compound B Crystal Growth (e.g., Slow Evaporation) A->B Dissolve in Solvent System C Single Crystal Selection B->C Microscope Inspection D X-ray Diffraction (Data Collection) C->D Mount on Diffractometer E Structure Solution & Refinement D->E Computational Analysis F Final Structure (CIF) E->F Validation & Deposition

Fig 2: Standard workflow for obtaining single-crystal X-ray data.

Conclusion

This guide consolidates the key physical and spectroscopic data for this compound. The definitive structural characterization is well-supported by high-quality NMR and HRMS data from the scientific literature. While specific experimental values for melting point and a full IR spectrum are pending public disclosure, standardized protocols for their determination have been provided. This document serves as a reliable and practical reference for scientists, enabling them to confidently identify, handle, and utilize this important chemical intermediate in their research endeavors.

References

An In-depth Technical Guide to Methyl 2-methyl-1H-indole-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and potential applications, underpinned by scientific principles and validated methodologies.

Core Chemical Identity

This compound is a member of the indole family, a structural motif prevalent in numerous natural products and pharmacologically active compounds.[1] Its unique arrangement of a methyl group at the 2-position and a methyl carboxylate group at the 3-position of the indole ring makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 65417-22-3American Elements, Sigma-Aldrich[2]
Chemical Formula C₁₁H₁₁NO₂American Elements[2]
Molecular Weight 189.21 g/mol MilliporeSigma
IUPAC Name This compoundSigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich
Chemical Structure

The foundational structure of this compound consists of a fused bicyclic system comprising a benzene ring and a pyrrole ring. The substituents at positions 2 and 3 are crucial for its reactivity and utility as a building block in the synthesis of more complex molecules.

synthesis_workflow Aniline Substituted Aniline Enamine N-Aryl Enamine Intermediate Aniline->Enamine Reaction with Methyl Acetoacetate Indole This compound Enamine->Indole Pd(OAc)₂ / Cu(OAc)₂ Microwave Irradiation applications cluster_core This compound cluster_derivatives Synthetic Derivatives cluster_applications Therapeutic Areas Core Core Scaffold Deriv1 Amide Derivatives Core->Deriv1 Chemical Modification Deriv2 N-Alkylated Derivatives Core->Deriv2 Chemical Modification Deriv3 Ring-Functionalized Derivatives Core->Deriv3 Chemical Modification App1 Anticancer Deriv1->App1 App2 Antiviral Deriv2->App2 App3 CNS Agents Deriv3->App3

References

A Technical Guide to the Spectroscopic Characterization of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides field-proven insights into the structural elucidation of this indole derivative.

Introduction

This compound is a member of the indole family, a privileged structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure, composed of a benzene ring fused to a pyrrole ring, serves as a versatile scaffold for the development of new therapeutic agents. Understanding the precise structural features of this molecule is paramount for its application in drug design and synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), exhibits characteristic signals for the aromatic, N-H, methyl, and methoxy protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Interpretation:

The following table summarizes the ¹H NMR spectral data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.48brs1HN-H
8.09dd, J = 7.5, 2.0 Hz1HAr-H
7.30dd, J = 7.5, 2.0 Hz1HAr-H
7.21qd, J = 14.5, 7.5, 1.8 Hz1HAr-H
7.19qd, J = 14.5, 7.5, 1.8 Hz1HAr-H
3.94s3HO-CH₃
2.74s3HC2-CH₃

brs = broad singlet, s = singlet, dd = doublet of doublets, qd = quartet of doublets

The broad singlet at 8.48 ppm is characteristic of the N-H proton of the indole ring, with its broadness attributed to quadrupole broadening and potential hydrogen bonding. The aromatic protons appear in the region of 7.19-8.09 ppm, with their specific multiplicities and coupling constants providing information about their substitution pattern on the benzene ring. The sharp singlet at 3.94 ppm corresponds to the three protons of the methoxy group of the ester, while the singlet at 2.74 ppm is assigned to the three protons of the methyl group at the C2 position of the indole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required compared to ¹H NMR.

  • Instrument Setup: Utilize a spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters: A proton-decoupled pulse sequence is standard to simplify the spectrum to a series of singlets. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

Data Interpretation:

The table below presents the ¹³C NMR spectral data for this compound.

Chemical Shift (δ) ppmAssignment
166.7C=O (ester)
144.3C-2
134.6C-7a
127.2C-3a
122.3Ar-C
121.6Ar-C
121.2Ar-C
110.6C-7
104.3C-3
50.8O-CH₃
14.2C2-CH₃

The downfield signal at 166.7 ppm is characteristic of the carbonyl carbon of the ester group. The signals for the aromatic and indole ring carbons appear in the range of 104.3-144.3 ppm. The upfield signals at 50.8 ppm and 14.2 ppm correspond to the methoxy and methyl carbons, respectively.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H stretchIndole N-H
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (CH₃)
~1700-1720C=O stretchEster carbonyl
~1600, ~1470C=C stretchAromatic C=C
~1250-1000C-O stretchEster C-O

The presence of a sharp, strong absorption band around 1700-1720 cm⁻¹ would be a clear indicator of the ester carbonyl group. The N-H stretching vibration of the indole ring is expected to appear as a relatively broad band in the region of 3300-3400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically forms a protonated molecule [M+H]⁺.

  • Analysis: The ions are then separated in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Data Interpretation:

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₁₁H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ is 190.0863.

The reported HRMS (ESI) data shows an m/z of 190.0874 [M+H]⁺, which is in excellent agreement with the calculated value for C₁₁H₁₂NO₂⁺. This confirms the molecular formula of the compound.

Plausible Fragmentation Pathway:

While a detailed experimental fragmentation spectrum is not available, a plausible fragmentation pattern can be proposed. The molecular ion would be observed at m/z 189. Under electron ionization (EI), a common fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 158. Another possible fragmentation is the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 130.

G M [M]⁺˙ m/z = 189 F1 [M - OCH₃]⁺ m/z = 158 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 130 M->F2 - •COOCH₃

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition. This comprehensive spectroscopic analysis serves as a crucial reference for researchers working with this important indole derivative, ensuring its identity and purity in various scientific applications.

References

Solubility of "Methyl 2-methyl-1H-indole-3-carboxylate" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Solubility of Methyl 2-methyl-1H-indole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 65417-22-3), a key intermediate in pharmaceutical and organic synthesis. Understanding the solubility of this compound is paramount for researchers, process chemists, and formulation scientists to ensure efficient reaction kinetics, effective purification, and optimal bioavailability in drug development pipelines. This document details the physicochemical properties of the target molecule, presents qualitative and semi-quantitative solubility data in a range of common organic solvents, and offers a rigorous, step-by-step experimental protocol for determining equilibrium solubility. The guide is designed to equip laboratory professionals with the foundational knowledge and practical methodologies required to effectively work with this indole derivative.

Physicochemical Profile of the Solute

The solubility of a compound is fundamentally governed by its molecular structure and the resulting physical properties. The principle of "like dissolves like" serves as a useful heuristic, where solutes tend to dissolve in solvents with similar polarity.[1] this compound possesses a moderately polar structure, influencing its interactions with various solvents.

Key Molecular Characteristics:

  • Molecular Formula: C₁₁H₁₁NO₂[2]

  • Molecular Weight: 189.21 g/mol

  • Structure: The molecule contains a bicyclic indole core, which is relatively nonpolar and aromatic. However, it also features a polar ester functional group (-COOCH₃) and a secondary amine (-NH-) within the indole ring.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. This capability significantly influences its solubility in protic solvents.

  • Physical Form: Typically an off-white to solid powder.

The interplay between the nonpolar aromatic rings and the polar functional groups results in a molecule of intermediate polarity, suggesting it will exhibit preferential solubility in solvents of similar character.

Solubility Profile in Common Organic Solvents

Precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively published in readily accessible literature. However, based on its structural features and data from chemical suppliers, a qualitative and semi-quantitative profile can be established. The following table summarizes its expected solubility across a spectrum of solvents, ordered by increasing polarity index. The polarity index is a relative measure of a solvent's polarity.[3]

SolventChemical FormulaTypePolarity Index (P')[4][5]Expected SolubilityRationale for Interaction
n-HexaneC₆H₁₄Nonpolar, Aliphatic0.1Insoluble / Very PoorThe high polarity mismatch between the nonpolar solvent and the polar functional groups of the solute prevents effective solvation.
TolueneC₇H₈Nonpolar, Aromatic2.4Poor to Sparingly Solubleπ-π stacking interactions between the aromatic rings of toluene and the indole nucleus may afford slight solubility, but the polar groups are not well solvated.
Diethyl EtherC₄H₁₀OPolar Aprotic2.8Sparingly SolubleThe ether oxygen can act as a hydrogen bond acceptor, but the overall low polarity of the solvent limits its capacity to dissolve the solute.
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic3.1Moderately SolubleDCM's moderate polarity and its ability to engage in dipole-dipole interactions make it a reasonably effective solvent for this compound.
Ethyl AcetateC₄H₈O₂Polar Aprotic4.4SolubleAs an ester, ethyl acetate shares functional similarity with the solute. Its polarity is well-matched to solvate both the polar and nonpolar regions of the molecule.
AcetoneC₃H₆OPolar Aprotic5.1SolubleThe polar carbonyl group of acetone effectively solvates the polar regions of the solute, leading to good solubility.
EthanolC₂H₅OHPolar Protic4.3SolubleEthanol can act as both a hydrogen bond donor and acceptor, allowing for strong intermolecular interactions with the solute's N-H and ester groups.
MethanolCH₃OHPolar Protic5.1SolubleSimilar to ethanol, methanol's strong hydrogen bonding capability and high polarity make it an excellent solvent for this compound.
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic6.4Very SolubleDMF is a powerful, highly polar aprotic solvent capable of effectively solvating a wide range of organic molecules through strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic7.2Very SolubleDMSO is one of the most potent polar aprotic solvents, known for its ability to dissolve many otherwise poorly soluble compounds.
WaterH₂OPolar Protic10.2InsolubleDespite its ability to form hydrogen bonds, the large, nonpolar indole backbone of the solute dominates, leading to poor hydration and insolubility in water.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The most reliable and widely accepted method for determining the equilibrium solubility of a solid in a liquid is the Isothermal Shake-Flask Method .[6][7] This method involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach equilibrium.[8]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (±0.1 mg accuracy)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Centrifuge (optional)

Step-by-Step Methodology
  • Preparation of Supersaturated Slurries:

    • Accurately weigh an excess amount of this compound into a series of vials. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium.

    • Pipette a precise volume (e.g., 5.00 mL) of the chosen solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries at a constant, moderate speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

    • Allow the system to equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours.[7] The system is considered at equilibrium when the concentration of the solute in the liquid phase no longer changes over time.[6]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle. A brief centrifugation can accelerate this process.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles.[9]

  • Analysis (Gravimetric or Spectroscopic):

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point until a constant weight of the dried solute is achieved.[10]

      • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

    • Spectroscopic/Chromatographic Method (Preferred):

      • Accurately dilute the filtered saturated solution with a known volume of fresh solvent to bring the concentration within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

      • Determine the concentration of the saturated solution by back-calculating from the dilution factor.

Data Calculation

Solubility is typically expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

  • From Gravimetric Analysis:

    • Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

  • From Spectroscopic Analysis:

    • Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask method for determining solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B Create Slurry C Agitate at Constant Temp (24-72h) B->C D Cease Agitation (Allow to Settle) C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Prepare Dilutions F->G H Analyze via HPLC / UV-Vis G->H I Calculate Concentration H->I Result Final Solubility Data (e.g., mg/mL) I->Result

Caption: Isothermal shake-flask experimental workflow.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is largely insoluble in nonpolar aliphatic and aromatic solvents as well as highly polar protic solvents like water. Its optimal solubility is found in polar aprotic solvents such as ethyl acetate, acetone, DMF, and DMSO, and in polar protic solvents like methanol and ethanol. For precise quantitative applications in research and development, the isothermal shake-flask method detailed herein provides a robust and reliable framework for determining its equilibrium solubility. Adherence to this protocol will ensure the generation of accurate and reproducible data, facilitating informed decisions in process development, formulation, and synthetic chemistry.

References

A Technical Guide to the Stability, Storage, and Handling of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chemical Integrity in Research

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in countless natural products and synthetic pharmaceuticals.[1][2][3][4] Methyl 2-methyl-1H-indole-3-carboxylate is a valuable derivative within this class, frequently utilized as a building block in the synthesis of novel therapeutic agents.[1][5][6][7] The reliability and reproducibility of experimental results derived from this compound are directly contingent upon its chemical purity and stability. Degradation of the parent molecule can lead to altered biological activity, inconsistent results, and the misinterpretation of structure-activity relationships (SAR).

This guide provides a comprehensive framework for understanding and managing the stability of this compound. Moving beyond simple storage instructions, we will delve into the underlying chemical principles governing its stability, outline field-proven protocols for storage and handling, and provide methodologies for verifying its integrity over time. This document is designed to empower researchers to maintain their investment in this reagent and ensure the validity of their scientific endeavors.

Section 1: Core Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior and establishing appropriate handling protocols.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 65417-22-3[8]
Molecular Formula C₁₁H₁₁NO₂[8]
Molecular Weight 189.21 g/mol N/A
Appearance Solid, often described as an orangewish or off-white powder[1]
Purity Typically ≥98% (by HPLC)
Melting Point Not consistently reported; related indole carboxylates melt >130°C[9][10]
Solubility Favorable solubility for laboratory applications[9]

Section 2: The Chemistry of Indole Stability: Potential Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its core functional groups: the electron-rich indole ring and the methyl ester. Understanding these vulnerabilities is key to preventing degradation. The indole scaffold's reactivity makes it a versatile tool in synthesis but also renders it susceptible to specific environmental factors.[3]

Key Vulnerabilities:

  • Oxidation: The indole ring is electron-rich and can be susceptible to oxidation, especially when exposed to atmospheric oxygen over prolonged periods. This process can be accelerated by light (photoxidation) or the presence of trace metal impurities.

  • Ester Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid. This reaction is catalyzed by the presence of water and can be significantly accelerated under either acidic or basic conditions.

  • Photodegradation: Many aromatic and heterocyclic compounds, including indoles, can absorb UV light. This energy can promote unwanted reactions, leading to complex degradation profiles. Some indole derivatives are explicitly noted as being sensitive to light.[11]

The following diagram illustrates the primary, predictable degradation pathways for this molecule.

Degradation_Pathways cluster_conditions Stress Conditions Parent This compound Hydrolysis_Product 2-methyl-1H-indole-3-carboxylic acid Parent->Hydrolysis_Product Ester Hydrolysis Oxidation_Product Oxidized Indole Derivatives (e.g., Oxindoles) Parent->Oxidation_Product Ring Oxidation C1 Moisture (H₂O) Acid/Base Catalysis C2 Oxygen (O₂) Light (hν) Heat Storage_Workflow Start Receive Compound Shipment CheckSeal Is container seal intact? Start->CheckSeal LogCompound Log compound in inventory. Verify identity if necessary. CheckSeal->LogCompound Yes Reject Quarantine & Contact Supplier CheckSeal->Reject No Decision Intended Use? LogCompound->Decision LongTerm Store at 2-8°C. Tightly sealed, dark, dry. Decision->LongTerm Long-Term Storage ImmediateUse Prepare for immediate use Decision->ImmediateUse Frequent/Immediate Use Aliquot Create smaller aliquots under inert gas if possible. LongTerm->Aliquot When needed for use ImmediateUse->Aliquot Use Weigh in ventilated area. Use appropriate PPE. Minimize atmospheric exposure. Aliquot->Use StoreAliquot Store aliquots at 2-8°C in sealed amber vials. Use->StoreAliquot

References

A Technical Guide to the 2-Methyl-1H-indole-3-carboxylate Scaffold: Synthesis, Biological Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, the 2-methyl-1H-indole-3-carboxylate scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile scaffold for researchers, scientists, and drug development professionals. We will delve into efficient synthetic methodologies, critically analyze its multifaceted biological significance—with a focus on anticancer, anti-inflammatory, and antimicrobial applications—and provide detailed, field-proven experimental protocols. The causality behind experimental choices, mechanistic insights supported by signaling pathway diagrams, and comprehensive structure-activity relationship (SAR) data are central to this guide, ensuring a blend of theoretical knowledge and practical applicability.

The Enduring Significance of the Indole Nucleus

The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[2] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters like serotonin underscores its fundamental role in biology. In drug discovery, the indole scaffold's unique electronic properties and its ability to form hydrogen bonds make it an exceptional pharmacophore, capable of interacting with a wide range of biological targets.[1] The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological profile. This guide focuses specifically on the 2-methyl-1H-indole-3-carboxylate scaffold, a substitution pattern that has proven particularly fruitful in the development of novel therapeutic agents.

Synthetic Strategies: Crafting the Core Scaffold

The efficient synthesis of the 2-methyl-1H-indole-3-carboxylate core is crucial for its exploration in drug discovery. While classical methods like the Fischer indole synthesis exist, modern organometallic-catalyzed reactions offer superior efficiency, regioselectivity, and functional group tolerance.

Palladium-Catalyzed Intramolecular Oxidative Coupling

A highly effective and now favored approach is the palladium-catalyzed intramolecular oxidative C-H activation/C-C bond formation.[1][3] This method typically starts from readily available anilines, which are converted to N-aryl enamine carboxylates. The subsequent palladium-catalyzed cyclization proceeds under relatively mild conditions and can be significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes and often improving yields.[2][3]

Causality of Component Choice:

  • Palladium(II) Acetate (Pd(OAc)₂): This is the catalyst of choice due to its high reactivity in C-H activation cycles. It facilitates the key intramolecular cyclization step.

  • Copper(II) Acetate (Cu(OAc)₂): This acts as the oxidant, regenerating the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle, thus allowing for a catalytic amount of palladium to be used.

  • Base (e.g., K₂CO₃): The base is required for the deprotonation step in the catalytic cycle, facilitating the C-H activation.

  • Solvent (e.g., DMF): A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solubilizes the reactants and can withstand the temperatures required for the reaction, especially under microwave heating.

Diagram 1: General Synthetic Workflow Below is a conceptual workflow for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Purification & Product Aniline Substituted Aniline Step1 Step 1: Condensation (Formation of N-aryl enamine) Aniline->Step1 Enamine_ester Methyl Acetoacetate Enamine_ester->Step1 Step2 Step 2: Pd-Catalyzed Cyclization (Microwave Irradiation) Step1->Step2 Intermediate Purification Purification (Chromatography/HPLC) Step2->Purification Final_Product 2-Methyl-1H-indole-3-carboxylate Derivative Purification->Final_Product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is a representative example for the synthesis of Methyl 2-methyl-1H-indole-3-carboxylate, adapted from Bellavita et al.[3]

Step 1: Synthesis of Methyl (Z)-3-(phenylimino)butanoate (Intermediate)

  • To a solution of aniline (5 mmol) in methanol (20 mL), add methyl acetoacetate (5.5 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • In a microwave-safe vial, combine the crude methyl (Z)-3-(phenylimino)butanoate (0.16 mmol), Pd(OAc)₂ (0.008 mmol, 5 mol%), Cu(OAc)₂ (0.16 mmol, 1 eq), and K₂CO₃ (0.4 mmol).

  • Add DMF (2 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 60 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the final compound.[3]

Broad-Spectrum Biological Activities and Therapeutic Potential

The 2-methyl-1H-indole-3-carboxylate scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often multifactorial but frequently involves the disruption of key cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: A prominent mechanism for indole derivatives is the inhibition of tubulin polymerization.[4] Tubulin is a critical protein for microtubule formation, which is essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[4] Other reported mechanisms include the inhibition of specific protein kinases involved in cancer signaling pathways.[5]

Diagram 2: Anticancer Mechanism of Action

G Indole 2-Methyl-1H-indole- 3-carboxylate Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization Pathway.

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
5d 4-Methoxy on esterMCF-7 (Breast)4.7[6]
6i Thiazole-carboxamideMCF-7 (Breast)6.10[5]
17l N-arylthiazoleHeLa (Cervical)3.41[7]
5c HeteroannulatedHeLa (Cervical)13.41[8]

IC₅₀: The half-maximal inhibitory concentration.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The 2-methyl-1H-indole-3-carboxylate scaffold has served as a template for the development of potent anti-inflammatory agents.

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9][10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce prostaglandin production and alleviate inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Table 2: Anti-inflammatory Activity of Indole Derivatives

Compound IDAssay ModelDose (mg/kg)Paw Edema Inhibition (%)Reference
VIb & VId Carrageenan-induced paw edema (Rat)10016.44 - 31.8[11]
7 Carrageenan-induced paw edema (Rat)50> Phenylbutazone[12]
17c Carrageenan-induced paw edema (Rat)-72 - 80[13]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Derivatives of the 2-methyl-1H-indole-3-carboxylate scaffold have shown promising activity against a range of bacterial and fungal pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: The antimicrobial mechanisms are diverse. In bacteria, some derivatives are proposed to inhibit enzymes essential for cell wall biosynthesis, such as MurB, which is involved in peptidoglycan synthesis.[14] In fungi, a key target is the 14α-lanosterol demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[14] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Table 3: Antimicrobial Activity (MIC) of Selected Indole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Proposed TargetReference
3k MRSA ATCC 43300< 1-[15]
8 Enterobacter cloacae4 - 30MurB (in silico)[14]
15 Trichophyton viride (Fungus)4 - 60CYP51 (in silico)[14]
13b Cryptococcus neoformans (Fungus)≤ 0.28 µMMembrane[16]

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-methyl-1H-indole-3-carboxylate scaffold has yielded key insights into the structural requirements for biological activity:

  • Position 1 (N-H): The presence of the N-H proton is often crucial for activity, as it can act as a hydrogen bond donor. However, substitution at this position with small alkyl or aryl groups can sometimes enhance potency, particularly in anticancer derivatives, by modifying lipophilicity and target engagement.[6]

  • Position 2 (Methyl Group): The 2-methyl group is a defining feature. It often contributes to favorable binding interactions within the target protein's active site and can influence the overall conformation of the molecule.

  • Position 3 (Carboxylate Group): Modification of the carboxylate ester to amides or hydrazides is a common strategy that has led to highly potent anticancer, anti-inflammatory, and antimicrobial agents.[5][11][16] This position is a key vector for introducing diversity.

  • Benzene Ring (Positions 4-7): Substitution on the benzene portion of the indole ring with electron-withdrawing groups (e.g., halogens like -Br, -Cl) or electron-donating groups can significantly modulate the electronic properties and lipophilicity of the molecule, impacting its activity and pharmacokinetic profile.[3][16] For instance, a 5-bromo substitution often enhances antimicrobial activity.[16]

Key Experimental Protocols for Biological Evaluation

A self-validating system of protocols is essential for reliable and reproducible biological evaluation.

Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxicity of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Diagram 3: MTT Assay Workflow

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Test Compound (Varying concentrations) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h, until formazan forms) E->F G 7. Add Solubilizing Agent (e.g., DMSO, isopropanol) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[17]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations (e.g., 1–100 µmol/L) in the culture medium.[17] Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used model for evaluating acute anti-inflammatory activity.[11][12]

Principle: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds (e.g., 50 mg/kg, oral).[12]

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and standard drug orally 1 hour before carrageenan injection. The control group receives the vehicle only.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 2-methyl-1H-indole-3-carboxylate scaffold is unequivocally a structure of profound biological significance. Its synthetic accessibility, coupled with its ability to interact with diverse and therapeutically relevant targets, cements its status as a privileged core in medicinal chemistry. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent compounds, providing a solid foundation for further development.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms have been identified, a deeper understanding of the specific molecular interactions and off-target effects is needed. Advanced proteomic and genomic approaches could reveal novel targets and pathways.

  • Pharmacokinetic Optimization: Efforts should be directed towards improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their drug-likeness and clinical translatability.

  • Combination Therapies: Exploring the synergistic effects of these indole derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology and infectious diseases, potentially overcoming drug resistance.

References

Discovery and natural occurrence of indole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Natural Occurrence of Indole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxylate derivatives represent a structurally diverse class of secondary metabolites with a wide array of biological activities. This guide provides a comprehensive overview of their discovery, natural occurrence across different kingdoms of life, and the intricate biosynthetic pathways that lead to their formation. We delve into the established methodologies for their extraction, isolation, and characterization, offering field-proven insights for researchers. Furthermore, this document explores the significant therapeutic potential of these compounds, supported by quantitative data on their biological activities, making it an essential resource for professionals in natural product chemistry, pharmacology, and drug development.

PART 1: Discovery and Natural Distribution

A Rich History and a Ubiquitous Presence

The indole nucleus is a privileged scaffold in medicinal chemistry, and its carboxylated derivatives are no exception.[1][2] The discovery of indole-3-carboxylate and its related compounds is intrinsically linked to the study of tryptophan metabolism. Initially identified as metabolites in various organisms, their significance has grown with the increasing recognition of their diverse biological roles.

These compounds are not confined to a single domain of life but are found in a remarkable variety of natural sources:

  • Plants: Cruciferous plants, such as Arabidopsis thaliana, are a well-studied source of indole-3-carboxylate derivatives.[3][4][5][6] In these plants, they play a crucial role in defense against pathogens.[3][4][5][6] They have also been found in various seedlings, including tomato, pea, barley, and cotton.[7]

  • Marine Organisms: The marine environment is a treasure trove of novel bioactive compounds, and indole-3-carboxylate derivatives are frequently isolated from marine sponges, fungi, and bacteria.[8][9] For example, methyl 1H-indole-3-carboxylate has been obtained from the marine sponge Spongosorites sp. and has demonstrated cytotoxic properties.[8] Marine-derived Streptomyces species are also a notable source.

  • Microorganisms: Both terrestrial and marine microorganisms are prolific producers of indole-3-carboxylate derivatives. Endophytic fungi, such as Lasiodiplodia pseudotheobromae, have been shown to produce indole-3-carboxylic acid.[10][11] Bacteria, including Chromobacterium violaceum and Marinomonas sp., also synthesize these compounds.[12][13]

PART 2: Biosynthesis and Biological Significance

The Tryptophan-Dependent Pathways: A Central Theme

The biosynthesis of indole-3-carboxylate derivatives predominantly originates from the amino acid tryptophan.[14] Several pathways have been elucidated, with the indole-3-pyruvic acid (IPyA) pathway being prominent in both plants and microorganisms.[15][16]

In Arabidopsis thaliana, the biosynthesis of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) derivatives is a defense response triggered by pathogens.[3][4][5] The pathway initiates with the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key branching point. IAOx is then converted to indole-3-acetonitrile (IAN). A cytochrome P450 enzyme, CYP71B6, can convert IAN into ICHO and ICOOH.[3][4] Subsequently, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of ICHO to ICOOH.[3][4][5]

Biosynthesis of Indole-3-Carboxylate Derivatives in Arabidopsis Trp Tryptophan IAOx Indole-3-acetaldoxime Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1 Derivatives ICHO/ICOOH Derivatives ICHO->Derivatives ICOOH->Derivatives

Caption: Biosynthesis of ICHO and ICOOH derivatives in Arabidopsis.

A Spectrum of Biological Activities

Indole-3-carboxylate derivatives exhibit a broad range of pharmacological activities, making them attractive scaffolds for drug discovery.[1][2]

Biological ActivityExamples of Derivatives and OrganismsReferences
Anticancer Methyl 1H-indole-3-carboxylate from Spongosorites sp. shows cytotoxicity against human cancer cell lines.[8]
Indole-thiosemicarbazone derivatives show activity against lung and liver cancer cell lines.
Antimicrobial 6-isoprenylindole-3-carboxylic acid from a marine-derived Streptomyces sp.
Indole-3-carboxylic acid derivatives of amino acids and peptides show antibacterial activity.[17]
Anti-inflammatory Indole-3-carboxaldehyde derivatives have demonstrated anti-inflammatory properties.[1]
Antihypertensive Novel indole-3-carboxylic acid derivatives act as angiotensin II receptor 1 antagonists.[18]
Anti-biofilm Indole-3-carboxaldehyde from Marinomonas sp. inhibits biofilm formation in Vibrio cholerae.[12]

PART 3: Experimental Protocols and Methodologies

Extraction and Isolation: A Step-by-Step Approach

The successful isolation of indole-3-carboxylate derivatives from natural sources requires a systematic approach. The following is a generalized workflow:

Extraction and Isolation Workflow Start Sample Collection (e.g., Plant material, Marine sponge, Microbial culture) Extraction Extraction (e.g., Maceration, Soxhlet with organic solvents like EtOAc, MeOH) Start->Extraction Filtration Filtration and Concentration (Removal of solid debris and solvent evaporation) Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., EtOAc-water to separate based on polarity) Filtration->Partitioning Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Partitioning->Chromatography Purification Further Purification (e.g., HPLC, Preparative TLC) Chromatography->Purification Characterization Structural Elucidation (NMR, MS, IR, UV-Vis) Purification->Characterization

References

The Pivotal Role of Methyl 2-methyl-1H-indole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Among the myriad of indole-based starting materials, Methyl 2-methyl-1H-indole-3-carboxylate stands out as a particularly versatile and valuable core. Its strategic substitution pattern offers a unique combination of reactivity and stability, making it an ideal template for the synthesis of diverse and potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of derivatives from this pivotal scaffold, grounded in field-proven insights and authoritative references.

The Synthetic Keystone: Accessing the 2-Methyl-1H-indole-3-carboxylate Core

The efficient synthesis of the this compound core and its derivatives is paramount for its application in drug discovery. While classical methods like the Fischer indole synthesis exist, modern approaches have focused on improving yield, reducing reaction times, and enhancing molecular diversity. A particularly effective and widely adopted method is the microwave-assisted, palladium-catalyzed intramolecular oxidative coupling.[2][3] This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times and often higher yields.[2]

Microwave-Assisted Palladium-Catalyzed Synthesis: A Protocol

This protocol describes an efficient synthesis of this compound and its derivatives from commercially available anilines.[2] The causality behind this experimental choice lies in the ability of palladium to catalyze the crucial C-H activation and C-N bond formation, while microwave irradiation provides rapid and uniform heating, accelerating the reaction rate.[3]

Experimental Protocol: Microwave-Assisted Synthesis of this compound (Representative)

  • Step 1: Synthesis of N-aryl enamine precursor.

    • To a solution of aniline (1.0 eq) in a suitable solvent such as toluene, add methyl acetoacetate (1.1 eq).

    • Add a catalytic amount of a dehydrating agent, for instance, p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the N-aryl enamine.

  • Step 2: Palladium-catalyzed intramolecular cyclization.

    • In a microwave vial, combine the N-aryl enamine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), Copper(II) acetate (Cu(OAc)₂, 1.0 eq) as an oxidant, and potassium carbonate (K₂CO₃, 2.0 eq) as a base.[2]

    • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to obtain the desired this compound derivative.

Table 1: Representative Data for Microwave-Assisted Synthesis

EntrySubstituent on AnilineProductYield (%)
1HThis compound>90%[2]
25-BromoMethyl 5-bromo-2-methyl-1H-indole-3-carboxylateHigh[2]
35-NitroMethyl 5-nitro-2-methyl-1H-indole-3-carboxylateHigh[2]

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Synthesis_Workflow Aniline Substituted Aniline Enamine N-aryl enamine Aniline->Enamine Methyl acetoacetate, p-TsOH, Toluene, Reflux Indole Methyl 2-methyl-1H- indole-3-carboxylate Derivative Enamine->Indole Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, Microwave

Caption: General workflow for the synthesis of this compound derivatives.

The Medicinal Chemistry Landscape: A Scaffold for Diverse Biological Activity

The this compound core is a privileged scaffold in medicinal chemistry due to the indole nucleus's ability to mimic peptide structures and interact with various biological targets.[4] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, with a significant focus on anticancer and kinase inhibitory effects.[5][6]

Anticancer Applications

Numerous studies have highlighted the potential of indole derivatives as anticancer agents.[7] The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[8]

Structure-Activity Relationship (SAR) Insights:

The biological activity of derivatives of this compound can be finely tuned by modifying various positions on the indole ring.

  • Substitution at the N1 position: Alkylation or arylation at the N1 position can significantly impact cytotoxicity. For instance, the introduction of bulky or lipophilic groups can enhance cell permeability and interaction with hydrophobic pockets in target proteins.[9]

  • Substitution on the Benzene Ring (Positions 4, 5, 6, 7): The electronic properties of substituents on the benzene ring play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can modulate the electron density of the indole ring system, potentially enhancing interactions with biological targets.[6] For example, 5-hydroxyindole derivatives have shown significant cytotoxic effects on breast cancer cell lines.[10]

  • Modification of the C3-Ester Group: The methyl ester at the C3 position is a key handle for further chemical modification. Conversion to amides, hydrazides, or other functional groups allows for the introduction of diverse pharmacophores, leading to compounds with altered biological profiles.[11]

Table 2: Anticancer Activity of Representative Indole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indolyl DihydropyrazolesVarious human cancer cell linesVaries[5]
Pyrazole-Indole HybridsHepG2 (Liver)6.1 ± 1.9[12]
1,1,3-tri(3-indolyl)cyclohexaneLung cancer cellsVaries[8]
Kinase Inhibition: A Promising Avenue

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs containing this motif.[13] Derivatives of this compound have been explored as inhibitors of various kinases, including those involved in cell cycle regulation and signal transduction.[14]

Mechanism of Action and Signaling Pathways:

Indole derivatives can inhibit kinases by competing with ATP for binding to the active site.[13] The planarity of the indole ring allows it to fit into the often-aromatic adenine-binding region of the kinase, while substitutions at various positions can form hydrogen bonds and other interactions with the surrounding amino acid residues, conferring potency and selectivity.

One of the key signaling pathways often targeted by indole-based anticancer agents is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and resistance to therapy.[1] By inhibiting kinases within this pathway, indole derivatives can effectively block these pro-tumorigenic signals.

Kinase_Inhibition_Pathway Indole This compound Derivative Kinase Protein Kinase (e.g., PI3K, Akt, mTOR) Indole->Kinase Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Simplified signaling pathway showing kinase inhibition by an indole derivative.

Biological Evaluation: From In Vitro Assays to Cellular Mechanisms

The comprehensive evaluation of novel derivatives of this compound requires a suite of robust biological assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of the synthesized compounds.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Step 1: Compound Preparation.

    • Prepare serial dilutions of the test compound in DMSO.

    • Include a known inhibitor as a positive control and DMSO as a negative control.

  • Step 2: Kinase Reaction.

    • To a 384-well plate, add the kinase reaction buffer, the recombinant kinase, and its specific substrate.

    • Add the diluted test compounds, positive control, and negative control to the respective wells.

    • Initiate the kinase reaction by adding ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Step 3: Luminescence Detection.

    • Stop the reaction and generate a luminescent signal by adding a kinase-glo® reagent.

    • Incubate the plate in the dark.

    • Measure the luminescence using a plate reader.

  • Step 4: Data Analysis.

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Apoptosis Assay Protocol by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with indole derivatives.[3] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Step 1: Cell Seeding and Treatment.

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

    • Include an untreated control.

  • Step 2: Cell Harvesting and Staining.

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature.

  • Step 3: Flow Cytometry Analysis.

    • Analyze the stained cells using a flow cytometer.

    • Four cell populations can be distinguished:

      • Annexin V-negative and PI-negative (viable cells)

      • Annexin V-positive and PI-negative (early apoptotic cells)

      • Annexin V-positive and PI-positive (late apoptotic/necrotic cells)

      • Annexin V-negative and PI-positive (necrotic cells)

  • Step 4: Data Interpretation.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Apoptosis_Assay_Workflow cluster_preparation Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with Indole Derivative Cell_Seeding->Treatment Harvesting Harvest Cells Treatment->Harvesting Staining Stain with Annexin V-FITC & PI Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Quantification Quantify Apoptotic Populations Flow_Cytometry->Quantification

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the inherent biological relevance of the indole scaffold, ensures its continued importance in medicinal chemistry. The insights into its derivatization and the corresponding biological activities presented in this guide underscore the vast potential that remains to be explored.

Future research will likely focus on the development of more selective and potent derivatives, particularly in the realm of kinase inhibitors. The use of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper understanding of the complex signaling pathways modulated by these compounds will open up new avenues for their application in combination therapies and for overcoming drug resistance. For the dedicated researcher, the this compound core will undoubtedly remain a key player in the quest for innovative medicines.

References

A Theoretical Exploration of the Electronic Landscape of Methyl 2-methyl-1H-indole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical framework for investigating the electronic properties of Methyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the application of computational chemistry techniques to elucidate the molecule's electronic behavior, offering insights into its reactivity, stability, and potential as a chromophore. By bridging theoretical principles with practical computational protocols, this guide aims to empower researchers to leverage in silico methods for the rational design of novel indole derivatives with tailored electronic characteristics.

Introduction: The Indole Scaffold and the Significance of Electronic Properties

The indole ring system is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic structure, characterized by a fused benzene and pyrrole ring, imparts a rich and tunable reactivity, making it a privileged scaffold in drug discovery. This compound, as a derivative, possesses electronic features that are crucial for its biological activity and material applications. Understanding these properties at a quantum mechanical level is paramount for predicting its interactions with biological targets, its photophysical behavior, and its overall chemical reactivity.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for probing the electronic intricacies of molecular systems.[2][3] These methods allow for the calculation of a wide range of electronic descriptors, providing a detailed picture of the electron distribution and energy levels within a molecule. This in-depth understanding facilitates the prediction of molecular properties and guides the synthesis of new compounds with enhanced or specific functionalities.

Foundational Theoretical Concepts: A Primer

A robust theoretical investigation is built upon a solid understanding of fundamental quantum chemical concepts. This section briefly outlines the key theoretical pillars that underpin the analysis of the electronic properties of this compound.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. The central tenet of DFT is that the properties of a many-electron system can be determined by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying the electronic properties of organic molecules.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions.[4] The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation.[4][5] A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation.[5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron density and nuclei. By mapping the MEP onto the molecule's surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be visualized.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis).[3] By calculating the response of the electron density to a time-dependent electromagnetic field, TD-DFT can predict the energies and intensities of electronic transitions, providing a theoretical counterpart to experimental UV-Vis spectroscopy.

Computational Methodology: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing theoretical calculations on this compound. The choice of computational level and software is justified based on established practices for similar molecular systems.

Software and Computational Level

The calculations outlined in this guide can be performed using the Gaussian suite of programs, a widely used software package in computational chemistry.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has been shown to provide a good balance of accuracy and computational efficiency for a wide range of organic molecules, including indole derivatives.[6]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for these calculations. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for accurately describing the electronic structure and properties of molecules with heteroatoms and delocalized π-systems.

Step-by-Step Computational Workflow

The following workflow outlines the key computational steps for a comprehensive analysis of the electronic properties of this compound.

Computational_Workflow cluster_prep Molecular Structure Preparation cluster_geom_opt Geometry Optimization & Frequency Analysis cluster_electronic_props Electronic Property Calculations cluster_excited_state Excited-State Calculations Build 1. Build Initial Structure (e.g., using GaussView) Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build->Opt Initial Coordinates Freq 3. Frequency Calculation (Confirm minimum energy structure) Opt->Freq Optimized Geometry HOMO_LUMO 4. HOMO-LUMO Analysis Freq->HOMO_LUMO Validated Structure MEP 5. Molecular Electrostatic Potential (MEP) Freq->MEP Validated Structure TDDFT 6. TD-DFT Calculation (for UV-Vis Spectrum) Freq->TDDFT Validated Structure

Caption: Computational workflow for the theoretical study of this compound.

Protocol Details:

  • Molecular Structure Input: The initial 3D structure of this compound can be built using a molecular editor such as GaussView. The starting geometry should be a reasonable guess of the lowest energy conformation.

  • Geometry Optimization: A geometry optimization is performed to find the minimum energy structure of the molecule. This is a crucial step as all subsequent electronic property calculations should be performed on the optimized geometry.

    • Gaussian Input:

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

    • Gaussian Input:

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the HOMO and LUMO can be obtained from the output of the geometry optimization calculation. These can be visualized using software like GaussView to understand the regions of the molecule involved in electron donation and acceptance.

  • Molecular Electrostatic Potential (MEP) Calculation: The MEP can be calculated and mapped onto the electron density surface to visualize the electrostatic potential.

    • Gaussian Input (as a separate calculation on the optimized geometry):

  • TD-DFT Calculation for UV-Vis Spectrum: To simulate the UV-Vis spectrum, a TD-DFT calculation is performed on the optimized geometry. It is often beneficial to perform this calculation in a solvent to better mimic experimental conditions, using a continuum solvation model like the Polarizable Continuum Model (PCM).

    • Gaussian Input (in a solvent like ethanol):

Analysis and Interpretation of Results

This section discusses the expected outcomes of the theoretical calculations and how to interpret them in the context of the electronic properties of this compound.

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data from X-ray crystallography if available, or with data for similar indole derivatives to validate the computational model.

Frontier Molecular Orbitals (HOMO & LUMO) and the Energy Gap

The visualization of the HOMO and LUMO will reveal the distribution of electron density in these key orbitals. For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, indicating its propensity to act as an electron donor. The LUMO is likely to have significant contributions from the carboxylate group and the C2-C3 bond of the indole ring, highlighting the regions susceptible to nucleophilic attack or electron acceptance.

The calculated HOMO-LUMO energy gap is a quantitative measure of the molecule's electronic stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

PropertyExpected Value (eV)Interpretation
HOMO Energy-5.0 to -6.5Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.0 to -2.5Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap3.5 to 5.0Energy difference between HOMO and LUMO; indicates electronic stability and reactivity.[5]

Molecular Electrostatic Potential (MEP) Map

MEP_Interpretation MEP_Map MEP Map Red_Region Red/Yellow Regions (Negative Potential) MEP_Map->Red_Region Electron-rich Blue_Region Blue Regions (Positive Potential) MEP_Map->Blue_Region Electron-poor Green_Region Green Regions (Neutral Potential) MEP_Map->Green_Region Van der Waals surface Electrophilic_Attack Site for Electrophilic Attack Red_Region->Electrophilic_Attack e.g., carbonyl oxygen Nucleophilic_Attack Site for Nucleophilic Attack Blue_Region->Nucleophilic_Attack e.g., N-H proton Nonpolar_Interaction Region for Nonpolar Interactions Green_Region->Nonpolar_Interaction

Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.

The MEP map of this compound will visually identify the electron-rich and electron-poor regions. The area around the carbonyl oxygen of the ester group is expected to be the most electron-rich (red/yellow), making it a likely site for electrophilic attack or hydrogen bond acceptance. Conversely, the proton attached to the indole nitrogen (N-H) will be the most electron-poor region (blue), indicating its propensity for hydrogen bond donation or interaction with nucleophiles.

Simulated UV-Vis Spectrum

The TD-DFT calculation will provide a list of electronic transitions with their corresponding excitation energies (in eV and nm) and oscillator strengths. The oscillator strength is a measure of the intensity of the absorption. A simulated UV-Vis spectrum can be generated by plotting the oscillator strength against the wavelength. This theoretical spectrum can then be compared with experimental data, if available, to assess the accuracy of the computational method. For indole derivatives, the main absorption bands in the UV-Vis spectrum typically arise from π → π* transitions within the aromatic system.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical methodologies for studying the electronic properties of this compound. By following the detailed computational protocols, researchers can gain valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics. The theoretical data generated from these studies can serve as a powerful tool in the rational design of novel indole-based compounds for applications in drug discovery and materials science.

Future theoretical work could explore the impact of different substituents on the electronic properties of the indole scaffold, investigate the molecule's behavior in different solvent environments in more detail, and model its interactions with specific biological targets to elucidate its mechanism of action at a molecular level. The integration of these computational approaches into the research and development pipeline will undoubtedly accelerate the discovery of new and improved indole-based functional molecules.

References

The Strategic deployment of Methyl 2-methyl-1H-indole-3-carboxylate as a Cornerstone in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, Methyl 2-methyl-1H-indole-3-carboxylate stands out as a particularly versatile and strategic synthetic intermediate. Its unique arrangement of functional groups—a nucleophilic indole core, an activatable C2-methyl group, and an ester at the C3 position amenable to diverse transformations—renders it a powerful building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and synthetic utility of this compound, offering field-proven insights into its application in drug discovery and materials science. We will delve into the causality behind key experimental choices, present detailed, self-validating protocols for its synthesis and derivatization, and illustrate its potential through a series of transformative reactions.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent anticancer agents and neurotransmitters.[1] Its prevalence is a testament to its ability to interact with a wide range of biological targets. Consequently, the development of efficient synthetic routes to functionalized indoles is a cornerstone of modern medicinal chemistry. This compound serves as a readily accessible and highly adaptable platform for the synthesis of a diverse library of indole derivatives.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol
CAS Number 65417-22-3[2]
Appearance Solid[3]
Melting Point 149-152 °C[4]
Storage Temperature 2-8 °C, sealed in dry conditions[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 8.48 (brs, 1H, -NH), 8.09 (dd, J = 7.5 Hz, 2 Hz, 1H), 7.30 (dd, J = 7.5 Hz, 2 Hz, 1H), 7.21 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 7.19 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 3.94 (s, 3H, -OCH₃), 2.74 (s, 3H, -CH₃).[5]

  • ¹³C NMR (CDCl₃): δ 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2.[5]

  • HRMS (ESI): m/z 190.0874 [M+H]⁺ (calcd. for C₁₁H₁₂NO₂: 190.0863).[5]

Synthesis of this compound: A Modern Approach

Traditional methods for indole synthesis, such as the Fischer and Nenitzescu reactions, have been staples in organic chemistry. However, modern synthetic chemistry demands more efficient, rapid, and scalable methods. A highly effective approach for the synthesis of this compound and its derivatives is the microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.[1][5][6]

The choice of a palladium catalyst is driven by its efficiency in facilitating C-H activation and C-C bond formation. Microwave irradiation significantly accelerates the reaction rate by providing rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[6]

Synthesis Aniline Substituted Aniline Enamine N-Aryl Enamine Intermediate Aniline->Enamine Reaction with Methyl Acetoacetate Indole This compound Enamine->Indole Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, Microwave

Caption: Synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the work of Bellavita et al. and provides a robust method for the synthesis of the title compound.[5][6]

Step 1: Synthesis of the N-Aryl Enamine Intermediate

  • To a solution of the desired aniline (1.0 eq) in a suitable solvent such as toluene, add methyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl enamine.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • In a microwave-safe vessel, combine the N-aryl enamine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), Copper(II) acetate (Cu(OAc)₂, 1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq) in dimethylformamide (DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes), with stirring.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

The Synthetic Versatility of this compound

The true value of this compound lies in its potential for a wide array of chemical transformations, providing access to a diverse range of functionalized indole derivatives.

Transformations cluster_ester Ester Transformations cluster_ring Indole Ring Functionalization cluster_methyl C2-Methyl Group Reactions Start This compound CarboxylicAcid 2-Methyl-1H-indole-3-carboxylic acid Start->CarboxylicAcid Hydrolysis (e.g., NaOH, H₂O/MeOH) Amide 2-Methyl-1H-indole-3-carboxamide Start->Amide Amidation (e.g., NH₃ or RNH₂) Alcohol (2-Methyl-1H-indol-3-yl)methanol Start->Alcohol Reduction (e.g., LiAlH₄, THF) N_Alkylation N-Alkylated Indole Start->N_Alkylation Alkylation (e.g., R-X, base) Electrophilic_Sub Ring-Substituted Indole Start->Electrophilic_Sub Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) Oxidation Indole-2-carboxaldehyde Start->Oxidation Oxidation (e.g., SeO₂, Dioxane) Condensation Styryl Indole Start->Condensation Condensation (e.g., ArCHO, Ac₂O)

Caption: Key synthetic transformations of this compound.

Transformations of the C3-Ester Group

The methyl ester at the C3 position is a versatile handle for further synthetic manipulations.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a precursor for amide coupling and other reactions.

Causality: Basic hydrolysis using a hydroxide source like sodium hydroxide is a standard and effective method for saponification. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The choice of a water/methanol solvent system ensures the solubility of both the ester and the hydroxide salt.

Experimental Protocol: Basic Hydrolysis [7]

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2.0 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-methyl-1H-indole-3-carboxylic acid.

The direct conversion of the ester to an amide can be challenging. A more common and reliable approach is the two-step procedure involving initial conversion to the carboxylic acid, followed by amide coupling. Alternatively, reaction with hydrazine hydrate can yield the corresponding carbohydrazide, which is a useful intermediate for the synthesis of various heterocyclic systems.[3]

Reduction of the ester to the corresponding primary alcohol, (2-methyl-1H-indol-3-yl)methanol, opens up another avenue for functionalization.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[8] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the methoxide and a second hydride attack on the intermediate aldehyde. The use of an anhydrous ether solvent like tetrahydrofuran (THF) is crucial as LiAlH₄ reacts violently with protic solvents.

Experimental Protocol: LiAlH₄ Reduction

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (2-methyl-1H-indol-3-yl)methanol.

Functionalization of the Indole Ring

The indole nitrogen can be readily alkylated under basic conditions, which is a common strategy to modify the steric and electronic properties of the indole ring and to introduce further functional groups.

Causality: The indole N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic indolide anion. This anion can then undergo an Sₙ2 reaction with an alkyl halide or other electrophile.

The indole ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. However, since the C3 position is already substituted in our intermediate, electrophilic attack can be directed to other positions, such as the C5 or C6 position of the benzene ring, or under certain conditions, at the C2-methyl group.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring.[9][10] While typically occurring at the C3 position of unsubstituted indoles, with the C3 position blocked, formylation can be directed to other positions under forcing conditions. The Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[10]

  • Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[11][12] In the context of indoles, it can be used to introduce an aminomethyl group.[13]

Reactions of the C2-Methyl Group

The C2-methyl group is not merely a spectator; its protons are weakly acidic and can be involved in various reactions.

The C2-methyl group can be oxidized to an aldehyde, providing a valuable synthetic handle for further transformations.

Causality: Selenium dioxide (SeO₂) is a common reagent for the allylic oxidation of methyl groups adjacent to a double bond. In the case of 2-methylindoles, it can selectively oxidize the methyl group to an aldehyde.

The C2-methyl group can participate in condensation reactions with aldehydes in the presence of a dehydrating agent like acetic anhydride. This provides a route to styrylindoles, which are of interest in materials science and as potential pharmaceuticals.

Application in the Synthesis of Bioactive Molecules

The true measure of a synthetic intermediate's value is its successful application in the synthesis of complex and biologically relevant molecules. While a comprehensive review is beyond the scope of this guide, it is noteworthy that indole-3-carboxylic acid esters are key moieties for mast cell tryptase inhibitors.[5] The functional group transformations discussed above provide the necessary tools to elaborate this compound into such target molecules.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate that serves as a powerful platform for the synthesis of a wide array of functionalized indole derivatives. Its strategic combination of a reactive indole core, a transformable ester group, and an activatable methyl group makes it an invaluable tool for researchers in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower scientists to harness the full synthetic potential of this remarkable building block in their pursuit of novel and impactful molecules.

References

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole Scaffolds and the Advent of Microwave Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] From the neurotransmitter serotonin to anti-cancer agents and antivirals, the indole motif's "privileged" status stems from its ability to interact with a wide array of biological targets.[2] Consequently, the development of efficient and robust methods for the synthesis of functionalized indoles is of paramount importance in drug discovery and development.

Traditionally, indole syntheses, such as the Fischer, Bischler, or Reissert methods, often necessitate harsh reaction conditions, prolonged heating, and can result in modest yields, limiting the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[2][4][5] By utilizing microwave irradiation, chemical transformations can be dramatically accelerated, often reducing reaction times from hours to mere minutes.[4][6] This is achieved through efficient and uniform heating of the reaction mixture via direct interaction of microwaves with polar molecules, leading to increased reaction rates, higher yields, and often cleaner product profiles with fewer byproducts.[4][6][7][8] This application note provides a detailed protocol for the synthesis of Methyl 2-methyl-1H-indole-3-carboxylate derivatives, leveraging a palladium-catalyzed intramolecular oxidative coupling enhanced by microwave irradiation.[1][3][9][10]

Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a material to absorb electromagnetic energy and convert it into heat. The heating mechanism is fundamentally different from conventional conductive heating. Key advantages include:

  • Rapid and Uniform Heating: Microwaves pass through the vessel walls and directly heat the reactants and solvent, leading to a rapid and uniform temperature increase throughout the bulk of the reaction mixture, minimizing hotspots and thermal gradients.[4][6]

  • Reaction Rate Acceleration: The significant reduction in reaction time is a hallmark of MAOS, allowing for high-throughput synthesis and faster lead optimization cycles.[4][6][7]

  • Improved Yields and Purity: Enhanced reaction control and reduced side reactions often lead to higher isolated yields and cleaner products, simplifying purification.[4][5][6]

  • Energy Efficiency & Green Chemistry: Shorter reaction times translate to lower energy consumption.[7][8] MAOS often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[2][5][7][8]

Reaction Mechanism: Palladium-Catalyzed Intramolecular Oxidative Coupling

The synthesis of this compound derivatives described herein proceeds via a palladium-catalyzed intramolecular oxidative C-H activation/C-C bond formation. The general pathway involves the cyclization of an N-aryl enamine precursor. While the detailed catalytic cycle can be complex, a simplified representation is illustrated below. The use of microwave irradiation dramatically accelerates the key steps in this transformation.[1][3]

Reaction_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Enamine N-Aryl Enamine Coordination Coordination of Enamine to Pd(II) Enamine->Coordination Catalyst Pd(OAc)₂ Catalyst->Coordination Oxidant Cu(OAc)₂ Pd_Reoxidation Pd(0) to Pd(II) Reoxidation Oxidant->Pd_Reoxidation CH_Activation C-H Activation/ Cyclization Coordination->CH_Activation Microwave Irradiation Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination Reductive_Elimination->Pd_Reoxidation Pd(0) Product This compound Reductive_Elimination->Product Pd_Reoxidation->Catalyst Pd(II)

Caption: Simplified mechanism of Pd-catalyzed indole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 2-methyl-5-chloro-1H-indole-3-carboxylate

This protocol is adapted from a validated procedure by Bellavita et al. and demonstrates the synthesis of a representative chlorinated indole derivative.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl (Z)-3-((4-chlorophenyl)amino)but-2-enoate≥98%Commercial Source
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
Copper(II) acetate (Cu(OAc)₂)≥98%Commercial Source
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Microwave Synthesis Reactor-e.g., CEM, Anton Paar
10 mL Microwave Reaction Vial with Stir Bar--
Argon or Nitrogen Gas SupplyHigh Purity-
Standard Glassware for Work-up--
Rotary Evaporator--
Silica Gel for Chromatography--

Experimental Workflow

Workflow A 1. Reagent Preparation B 2. Assemble Reaction Vial A->B Add reagents to vial C 3. Inert Atmosphere B->C Seal and purge with Argon D 4. Microwave Irradiation C->D Place in reactor E 5. Reaction Work-up D->E Cool and quench F 6. Purification E->F Column Chromatography G 7. Characterization F->G NMR, MS

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl (Z)-3-((4-chlorophenyl)amino)but-2-enoate (0.16 mmol, 1.0 eq), palladium(II) acetate (0.008 mmol, 5 mol%), copper(II) acetate (0.16 mmol, 1.0 eq), and potassium carbonate (0.4 mmol, 2.5 eq).[1][9]

  • Solvent Addition: Add 2 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.

  • Inert Atmosphere: Securely cap the reaction vial and purge with argon or nitrogen gas for 2-3 minutes.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesis reactor. Irradiate the mixture at a constant temperature of 60°C for 3 hours with magnetic stirring.[1][9] The power will be modulated by the instrument to maintain the set temperature.

  • Reaction Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should be consistent with literature values.[1]

Comparative Data: Conventional vs. Microwave Heating

The advantages of microwave irradiation are clearly demonstrated when comparing reaction outcomes with conventional oil bath heating.

ParameterConventional Heating[11]Microwave-Assisted Method[1][9]
Temperature 80°C60°C
Time 16 hours3 hours
Yield ~72%>90%
Energy Input Sustained, highIntermittent, lower overall
Purity GoodExcellent

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst, moisture, improper sealingUse fresh Pd(OAc)₂, ensure anhydrous solvent and reagents, check vial seal for leaks.
Insufficient temperature or timeIncrease reaction temperature in 10°C increments or extend the reaction time. Monitor by TLC/LC-MS.
Formation of Byproducts Decomposition at high temperatureLower the reaction temperature. Ensure the reaction is under an inert atmosphere to prevent oxidative side reactions.
Incomplete Reaction Insufficient microwave power absorptionEnsure the solvent volume is appropriate for the vial size. DMF is a good microwave absorber.
Catalyst deactivationIncrease catalyst loading slightly (e.g., to 7.5 mol%).
Difficulty in Stirring Viscous reaction mixture or improper stir bar sizeUse a larger, more efficient stir bar. Ensure the stir function on the microwave reactor is enabled and working.

Conclusion

Microwave-assisted synthesis offers a powerful, efficient, and green alternative for the synthesis of this compound derivatives.[8][9] The palladium-catalyzed intramolecular cyclization protocol detailed here provides significantly reduced reaction times, milder conditions, and excellent yields compared to conventional heating methods.[1][3] This rapid and effective methodology is highly suitable for the construction of diverse indole libraries, accelerating research and development in medicinal chemistry and drug discovery.

References

Application Notes & Protocols: A Guide to the Fischer Indole Synthesis of 2-Methyl Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Among its many derivatives, indoles bearing a methyl group at the 2-position are a recurring motif in biologically active molecules. The Fischer indole synthesis, a robust and versatile reaction discovered in 1883 by Emil Fischer, remains one of the most indispensable methods for constructing this privileged scaffold.[2][3]

This guide provides an in-depth exploration of the Fischer indole synthesis, specifically tailored for the preparation of 2-methyl substituted indoles. We will delve into the reaction mechanism, dissect critical experimental parameters, and provide detailed, actionable protocols for laboratory application.

The Underlying Mechanism: A Step-by-Step Analysis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[3] To generate a 2-methylindole, a methyl ketone is required as the carbonyl partner. The reaction proceeds through a series of elegant, concerted steps, which are crucial to understand for troubleshooting and optimization.

The overall transformation can be broken down into the following key stages:

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a methyl ketone (e.g., acetone) to form an arylhydrazone intermediate. This step is often reversible and acid-catalyzed.[4]

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[5]

  • [4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the crucial, irreversible[4][4]-sigmatropic rearrangement, which is analogous to a Cope rearrangement. This step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[3][6]

  • Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. The newly formed imine is then attacked by the aniline nitrogen in an intramolecular cyclization step, forming a five-membered ring aminoacetal (or aminal).[3][4]

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, a thermodynamically favorable step that results in the formation of the stable, aromatic indole ring.[3][4]

Fischer_Indole_Mechanism Figure 1: Reaction Mechanism of the Fischer Indole Synthesis for 2-Methylindole Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + H+ / -H2O Acetone Acetone (Methyl Ketone) Acetone->Hydrazone + H+ / -H2O H_plus H+ Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H+ Diimine Di-imine Intermediate Protonated_Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Indole 2-Methylindole Aminal->Indole - NH3 / -H+ Ammonia NH3 Fischer_Workflow cluster_prep 1. Reaction Setup & Hydrazone Formation cluster_reaction 2. Indolization cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reactants Charge Arylhydrazine & Solvent carbonyl Add Methyl Ketone (e.g., Acetone) reactants->carbonyl Stir at RT catalyst Add Acid Catalyst (e.g., ZnCl2 or PPA) carbonyl->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux quench Cool & Quench (Water/Ice) reflux->quench neutralize Neutralize with Base (e.g., NaOH, NaHCO3) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in Vacuo wash_dry->concentrate purify Vacuum Distillation or Recrystallization concentrate->purify product Pure 2-Methylindole purify->product

References

Application Note: High-Purity Isolation of Methyl 2-methyl-1H-indole-3-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methyl-1H-indole-3-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography. We delve into the causality behind methodological choices, from the initial Thin-Layer Chromatography (TLC) for solvent system optimization to the final isolation of the product, ensuring a self-validating and reproducible workflow for researchers in synthetic chemistry and drug development.

Compound Profile and Chromatographic Rationale

The successful chromatographic separation of a target molecule is fundamentally governed by its physicochemical properties and its differential partitioning between a stationary phase and a mobile phase.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 65417-22-3[4]
Molecular Formula C₁₁H₁₁NO₂[4]
Molecular Weight 189.21 g/mol (Calculated)
Appearance Orangish powder (as reported in synthesis)[1][5]

The structure of this compound features a moderately polar indole ring system, a hydrogen-bond-donating N-H group, and a polar methyl ester group. This combination of functionalities dictates its interaction with the chosen chromatographic phases.

  • Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice. Its surface is rich in acidic silanol (Si-OH) groups, making it highly polar.[3] The target molecule can engage with the silica gel primarily through hydrogen bonding at its indole N-H and the carbonyl oxygen of the ester.

  • Mobile Phase Strategy: The goal is to select a mobile phase with a polarity that allows the target compound to move off the stationary phase at an appropriate rate, separating it from less polar and more polar impurities. A binary solvent system, typically composed of a non-polar solvent and a more polar solvent, offers the tunability required for optimal separation.[6] For indole derivatives, a mixture of an alkane (like n-hexane or petroleum ether) and an ester (like ethyl acetate) is a standard and effective choice.[5][6][7]

Method Development: From TLC to Column Scale-Up

Before committing a crude sample to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition. The objective is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35, as this range typically translates to the best separation on a silica gel column.[8]

Protocol 1: TLC Analysis for Solvent System Optimization
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the test solvent system. A good starting point reported for this specific compound is a 7:3 mixture of n-hexane and ethyl acetate (v/v).[1][5]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The indole ring system is UV-active.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of the solvents until the desired Rf value (0.25-0.35) is achieved. If the Rf is too high, increase the proportion of the non-polar solvent (n-hexane); if it is too low, increase the proportion of the polar solvent (ethyl acetate).[8]

Workflow for Chromatographic Purification

The logical progression from crude material to pure compound is outlined below.

Purification_Workflow cluster_0 Method Development cluster_1 Purification Protocol cluster_2 Isolation & Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Spot Column Prepare Column & Dry Load Sample Crude->Column Solvent Optimal Solvent System (e.g., n-Hexane:EtOAc 7:3) TLC->Solvent Determine Rf ≈ 0.3 Elute Elute with Optimal Solvent Column->Elute Fractions Collect Fractions Elute->Fractions Pool Pool Pure Fractions Fractions->Pool Monitor by TLC Evaporate Solvent Evaporation Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow from method development to final product isolation.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel for flash chromatography (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass column or pre-packed cartridge

  • Collection tubes or flasks

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Purification Procedure
  • Column Preparation:

    • Rationale: A well-packed column is crucial for achieving high resolution and preventing band broadening.

    • Action: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate). Pour the slurry into the column and allow it to settle, ensuring a flat, undisturbed bed. Gently tap the column to dislodge any air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Dry loading the sample onto the column generally provides superior separation compared to wet loading. It introduces the sample in a concentrated band without the influence of a strong dissolution solvent, leading to sharper peaks.

    • Action: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica. Carefully layer this powder onto the sand at the top of the prepared column.

  • Elution:

    • Rationale: The mobile phase carries the sample through the column. Based on literature precedent, an isocratic (constant solvent composition) elution should be effective.[1][5]

    • Action: Begin eluting the column with the optimized mobile phase, n-Hexane:Ethyl Acetate (7:3 v/v) . Maintain a constant flow rate. If TLC analysis of the crude mixture revealed impurities very close to the product, a shallow gradient (e.g., starting at 9:1 and slowly increasing to 7:3 n-Hexane:EtOAc) may improve separation.[3]

  • Fraction Collection and Monitoring:

    • Rationale: The eluent is collected in sequential fractions. Each fraction must be analyzed to determine which ones contain the pure product.

    • Action: Collect fractions of a consistent volume. Spot every second or third fraction onto a TLC plate and develop it using the elution solvent system. Visualize under UV light. Fractions containing a single spot with the same Rf value as the pure product should be set aside.

  • Product Isolation:

    • Rationale: Once the pure fractions are identified, they are combined to isolate the final product.

    • Action: Combine all fractions that show a single, pure spot corresponding to this compound. Remove the solvent using a rotary evaporator. Place the resulting solid under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Rationale: The purity of the final product should be confirmed by analytical methods.

    • Action: Confirm the identity and purity of the isolated compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, as is standard practice.[1][2]

Table 2: Optimized Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent for separating moderately polar compounds.[3]
Mobile Phase n-Hexane:Ethyl Acetate (7:3, v/v)Proven effective for this specific compound, providing an optimal Rf.[1][5]
Loading Method Dry LoadingEnhances resolution by introducing the sample in a concentrated band.
Elution Mode IsocraticSimplifies the procedure and is sufficient for this separation.
Detection UV visualization (254 nm) on TLC platesThe indole moiety is chromophoric and easily detectable.
Target Rf ~0.3 in the mobile phaseEnsures good separation and reasonable elution time.[8]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots - Inappropriate solvent system polarity.- Column was overloaded with crude material.- Column was poorly packed.- Re-optimize the solvent system using TLC; try a less polar mixture.- Reduce the amount of crude material loaded (typically 1-5% of the silica gel weight).- Repack the column carefully, ensuring no cracks or channels.
Compound Streaking on TLC/Column - The compound is too polar for the solvent system.- The compound has acidic/basic properties and is strongly interacting with the silica.- Increase the polarity of the mobile phase.- For acidic compounds, add ~1% acetic acid to the mobile phase. For basic compounds like some indoles, adding 0.5-1% triethylamine can improve peak shape.[9]
Product Does Not Elute - The mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (ethyl acetate). A final flush with a highly polar solvent like 10% methanol in dichloromethane can be used to elute very polar compounds.[6]
Cracked Silica Bed - The column ran dry.- Drastic and rapid changes in solvent polarity.- Always keep the silica bed covered with solvent.- When running a gradient, increase the polarity gradually.[3]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for purifying this compound using standard laboratory equipment. By grounding the procedure in the fundamental principles of chromatography and leveraging preliminary TLC analysis, researchers can consistently obtain high-purity material essential for advancing research in medicinal chemistry and materials science.

References

Application Note: A Protocol for the Recrystallization of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of Methyl 2-methyl-1H-indole-3-carboxylate via recrystallization. Recrystallization is a fundamental technique in organic chemistry for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. This document outlines the theoretical principles, a systematic strategy for solvent selection, a detailed step-by-step protocol, and a troubleshooting guide. The methodology is designed for researchers, chemists, and professionals in drug development and chemical synthesis, emphasizing causality, experimental integrity, and safety.

Introduction and Foundational Principles

Recrystallization is the gold-standard method for purifying non-volatile crystalline solids.[1] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The crystal lattice structure has a high degree of order, which tends to exclude impurity molecules, leaving them behind in the cooled solvent (mother liquor).[2] The success of this technique is critically dependent on the selection of an appropriate solvent system.[3]

This compound is an indole derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] Achieving high purity is essential for subsequent synthetic steps and for ensuring the biological and chemical integrity of final products.

Physicochemical Properties and Solvent Selection Rationale

A precise, experimentally determined melting point for this compound (CAS 65417-22-3) is not consistently reported in publicly available literature.[1] However, analysis of structurally similar indole esters provides a reasonable estimate and informs the purification strategy.

CompoundCAS NumberMelting Point (°C)
Ethyl 2-methylindole-3-carboxylate 53855-47-3134-136[5]
Methyl 1H-indole-3-carboxylate 942-24-5149-152[4]
Methyl 1H-indole-2-carboxylate 1202-04-6150-151[6]
Ethyl 2-methylindole-5-carboxylate 21931-45-1140.5-142[7]

Based on these analogs, the expected melting point for the target compound is likely in the 130-160 °C range . It is imperative for the researcher to determine the melting point of their crude material before selecting a solvent to avoid "oiling out," which occurs if a solid melts in the hot solvent before it dissolves. The boiling point of the chosen solvent should ideally be lower than the melting point of the compound.

The Ideal Recrystallization Solvent

The choice of solvent is the most critical variable.[3] An ideal solvent should exhibit:

  • High Temperature Coefficient: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]

Recommended Solvents for Screening

Given the methyl ester functionality and the indole core, solvents of intermediate polarity are excellent starting points. A systematic screening process is the most reliable method for identifying the optimal solvent or solvent pair.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 7824.5Often a good choice for indole derivatives.[7] Can be paired with water.
Methanol 6532.7Similar to ethanol but more polar and lower boiling. Used for recrystallizing 2-methylindole.[9]
Ethyl Acetate 776.0The ester functionality suggests good solubility ("like dissolves like").[8] Often paired with a non-polar solvent like hexane.
Isopropanol 8218.3A good alternative to ethanol with a slightly higher boiling point.
Acetone 5620.7A highly volatile solvent; good dissolving power but its low boiling point can sometimes limit the solubility difference.
Toluene 1112.4A less polar option, suitable if the compound is less polar than anticipated. Use with caution due to the higher boiling point.
Hexane/Ethyl Acetate VariableVariableA common "solvent pair" for tuning polarity. Dissolve in hot ethyl acetate and add hot hexane until cloudy.
Ethanol/Water VariableVariableA polar solvent pair. Dissolve in hot ethanol and add hot water until persistent cloudiness appears.

Experimental Protocol

This protocol is divided into two phases: a small-scale solvent screening and the full-scale recrystallization.

Phase 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.

  • Solvent Addition (Hot): If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate. Add the same solvent dropwise, ensuring the solution is boiling gently, until the solid just dissolves.

  • Cooling and Observation: Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid.

  • Select the Optimal System: Choose the solvent or solvent pair that provides the best recovery of crystalline material.

Phase 2: Bulk Recrystallization Workflow

The following diagram illustrates the logical flow of the bulk recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B 1. Dissolution C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Allow Filtrate to Cool Slowly C->E No D->E F Cool Further in Ice Bath E->F 2. Crystallization G Collect Crystals by Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H 3. Isolation I Dry Crystals Under Vacuum H->I 4. Drying J Characterize Pure Product (MP, NMR, etc.) I->J 5. Analysis

Figure 1. Workflow for the Recrystallization Protocol.

Detailed Steps:

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contamination.

    • Add a boiling chip or a magnetic stir bar.

    • Heat your chosen solvent in a separate beaker on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask in small portions, swirling to aid dissolution. Continue adding solvent until the solid completely dissolves at the boiling point. Crucially, add only the minimum amount of solvent required. Adding excess solvent will reduce the final yield.

  • Hot Gravity Filtration (Optional):

    • This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon are present.

    • Place a stemless or short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Keep both the solution to be filtered and the receiving flask hot to prevent premature crystallization in the funnel.

    • Pour the hot solution through the filter paper as quickly as possible. Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining compound.

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass or inverted beaker to prevent contamination and slow evaporation.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals by allowing the selective deposition of the target molecule onto the growing lattice.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solute.

  • Isolation:

    • Set up a Büchner or Hirsch funnel for vacuum filtration with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply vacuum to seat the paper.

    • Swirl the flask to create a slurry and pour the contents into the funnel.

    • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.

    • Wash the collected crystals on the filter paper (the "filter cake") with a minimal amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying and Analysis:

    • Carefully remove the filter paper and crystals from the funnel and place them on a pre-weighed watch glass.

    • Dry the crystals to a constant weight, either by air drying or, preferably, in a vacuum oven at a moderate temperature.

    • Determine the weight of the purified product to calculate the percent recovery.

    • Confirm the purity of the final product by measuring its melting point and comparing it to the crude material. A pure compound should have a sharp melting range (typically < 2 °C). Further analysis by techniques like NMR or HPLC can also be performed.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off a portion of the solvent to increase concentration and attempt to cool again.- Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound.
"Oiling Out" - The compound's melting point is below the solvent's boiling point.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add more hot solvent, and allow it to cool more slowly.- Switch to a lower-boiling point solvent or a different solvent system.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Ensure the minimum amount of solvent is used.- Ensure filtration apparatus is adequately pre-heated.- Ensure the solution is thoroughly chilled in an ice bath before filtration.
Colored Crystals - Colored impurities are co-crystallizing.- Re-dissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration before proceeding with crystallization.

References

Synthesis of "Methyl 2-methyl-1H-indole-3-carboxylate" analogs with antimicrobial activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Antimicrobial Evaluation of Methyl 2-methyl-1H-indole-3-carboxylate Analogs

Authored by: A Senior Application Scientist

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, frequently described as a "privileged scaffold" due to its presence in a vast array of natural products and pharmaceuticals with diverse biological activities.[1] From the neurotransmitter serotonin to anti-cancer drugs, the indole framework offers a versatile platform for drug design. In an era where antimicrobial resistance poses a critical threat to global health, the exploration of novel chemical entities with antibacterial properties is of paramount importance.[2][3] Indole derivatives have emerged as a promising class of compounds, exhibiting significant activity against a wide spectrum of pathogenic microbes, including multidrug-resistant strains.[4][5]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of a focused library of this compound analogs. We will delve into the practical execution of the venerable Fischer indole synthesis, outline detailed protocols for the characterization of the synthesized compounds, and provide a robust methodology for evaluating their antimicrobial efficacy through the determination of Minimum Inhibitory Concentration (MIC) values. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the "why" behind the "how."

Part 1: Synthesis of this compound Analogs

The strategic construction of a library of analogs allows for the systematic exploration of structure-activity relationships (SAR), providing crucial insights into how chemical modifications influence biological activity.

Primary Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring.[6] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6][7] For the synthesis of the target scaffold, a substituted phenylhydrazine is reacted with an appropriate β-ketoester, methyl acetoacetate.

Causality of Method Selection: The Fischer synthesis is chosen for its robustness, operational simplicity, and the wide commercial availability of diverse substituted phenylhydrazines. This allows for the straightforward generation of a library of analogs with various substituents on the benzene portion of the indole ring, which is essential for SAR studies. Both Brønsted and Lewis acids can catalyze the reaction, offering flexibility in optimizing conditions for different substrates.[8]

Generalized Reaction Scheme: The reaction proceeds via the formation of a phenylhydrazone intermediate, which, under acidic conditions, undergoes a[9][9]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole core.[6]

Figure 1: General scheme for the Fischer indole synthesis of this compound analogs.

Detailed Protocol: Synthesis of Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate

This protocol details the synthesis of a representative analog. The bromo-substituent is particularly interesting as halogenation often enhances the antimicrobial activity of organic molecules.[10]

Materials and Reagents:

  • (4-bromophenyl)hydrazine hydrochloride

  • Methyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq).

  • Addition of Reagents: Add glacial acetic acid (20 mL) to the flask, followed by the slow addition of methyl acetoacetate (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting hydrazine), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

  • Workup - Neutralization & Filtration: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Collect the solid precipitate by vacuum filtration, washing thoroughly with deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum. The final product should be a solid.[11] Determine the yield and proceed with spectroscopic characterization.

Alternative Synthetic Route: Microwave-Assisted Synthesis

For rapid library synthesis, microwave-assisted organic synthesis offers a significant advantage. A palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can produce the desired indole-3-carboxylate derivatives in excellent yields with drastically reduced reaction times.[11][12]

Causality of Method Selection: Microwave irradiation provides efficient and uniform heating, often leading to cleaner reactions, higher yields, and shorter reaction times compared to conventional heating methods.[12] This makes it an ideal strategy for high-throughput synthesis in a drug discovery setting. A detailed protocol for this advanced method can be found in the work by Bellavita et al. (2022).[11][13]

Spectroscopic Characterization of Analogs

Unambiguous structure confirmation is a critical, self-validating step in chemical synthesis. A combination of NMR, IR, and mass spectrometry is used.

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum of this compound analogs will show characteristic signals: a broad singlet for the N-H proton (typically > 8.0 ppm), singlets for the C2-methyl and ester methyl groups, and aromatic protons in the 7.0-8.5 ppm range, with splitting patterns dependent on the substitution.[11][14]

  • ¹³C NMR: Key signals include the ester carbonyl carbon (~165 ppm), and carbons of the indole ring.[11][14]

  • IR Spectroscopy: Expect a sharp N-H stretching band (~3300-3400 cm⁻¹), a strong C=O stretch from the ester (~1670-1700 cm⁻¹), and C=C stretching bands in the aromatic region.[15]

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be clearly visible, and high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

Table 1: Representative Spectroscopic Data for Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate

TechniqueSignalAssignment
¹H NMR ~8.41 ppm (br s, 1H)Indole N-H
(CDCl₃)~8.21 ppm (s, 1H)H-4
~7.28 ppm (d, 1H)H-6
~7.17 ppm (d, 1H)H-7
~3.93 ppm (s, 3H)-OCH₃ (ester)
~2.74 ppm (s, 3H)C2-CH₃
¹³C NMR ~166.1 ppmC=O (ester)
(CDCl₃)~145.0, 133.1, 128.8 ppmAromatic Quaternary Carbons
~125.6, 124.1, 112.1 ppmAromatic CH Carbons
~115.4 ppmC-Br
~104.7 ppmC-3
~51.2 ppm-OCH₃ (ester)
~14.2 ppmC2-CH₃
HRMS (ESI) m/z [M+Na]⁺ 289.9787Calculated for C₁₁H₁₀BrNO₂Na

Note: Data adapted from literature values for similar compounds.[11]

Part 2: Antimicrobial Activity Evaluation

Once a library of analogs has been synthesized and characterized, the next critical phase is to evaluate their biological activity.

Overview of Antimicrobial Screening

The goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized, quantitative, and relatively high-throughput technique widely used for this purpose.[16]

Detailed Protocol: Broth Microdilution Assay for MIC Determination

Materials and Reagents:

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test Compounds: Synthesized indole analogs, dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Controls: Ciprofloxacin (positive control), DMSO (negative/vehicle control), media-only (sterility control).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (37°C), microplate reader (optional, for OD measurement).

Step-by-Step Procedure:

  • Bacterial Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Compound Dilution Plate: In a separate 96-well plate, perform serial two-fold dilutions of the stock solutions of your test compounds and the positive control (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Transfer the diluted compounds to the final test plate. Add the prepared bacterial inoculum to each well (except the sterility control wells). The final volume in each well should be uniform (e.g., 100 µL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The results should be tabulated to facilitate comparison and the deduction of preliminary SAR.

Table 2: Hypothetical MIC Values (µg/mL) of Indole Analogs against Test Bacteria

CompoundSubstituent (R)S. aureus (Gram-positive)E. coli (Gram-negative)
1 H64>128
2 5-Br832
3 5-Cl1664
4 5-NO₂416
5 5-OCH₃128>128
Ciprofloxacin (Control)0.50.25

Interpretation and SAR:

  • Effect of Halogens: The introduction of a bromine (Compound 2 ) or chlorine (Compound 3 ) at the 5-position significantly enhances antimicrobial activity compared to the unsubstituted analog (Compound 1 ). This is a common observation in medicinal chemistry.[10]

  • Effect of Electron-Withdrawing Groups: A strong electron-withdrawing nitro group (Compound 4 ) at the 5-position results in the most potent analog in this series, particularly against the Gram-positive S. aureus.

  • Effect of Electron-Donating Groups: An electron-donating methoxy group (Compound 5 ) appears to be detrimental to activity.

  • Spectrum of Activity: The analogs generally show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli, suggesting a possible mechanism of action or permeability issue related to the outer membrane of Gram-negative bacteria.

Potential Mechanisms of Action

While detailed mechanistic studies are beyond the scope of this protocol, literature on indole-based antimicrobials suggests several possible mechanisms. Some indole derivatives are known to disrupt bacterial cell membranes, leading to leakage of cellular contents.[10][17] Others have been found to inhibit crucial biological processes such as RNA synthesis, protein synthesis, or respiratory metabolism.[18][19] Further experiments, such as membrane permeabilization assays or macromolecule synthesis inhibition studies, would be required to elucidate the exact mechanism of newly synthesized active compounds.

Part 3: Visualization of Experimental Workflows

Clear visual representations of complex protocols are invaluable for ensuring reproducibility and understanding the overall experimental design.

G cluster_start Starting Materials cluster_reaction Fischer Indole Synthesis cluster_workup Workup & Purification cluster_final Final Product & Analysis SM1 Substituted Phenylhydrazine Reaction Reflux in Glacial Acetic Acid SM1->Reaction SM2 Methyl Acetoacetate SM2->Reaction Quench Precipitation in Water Reaction->Quench Filter Filtration Quench->Filter Purify Recrystallization Filter->Purify Product Pure Indole Analog Purify->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis

Caption: Workflow for the Fischer Indole Synthesis of Analogs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound Prepare Serial Dilutions of Indole Analogs Plate Inoculate 96-Well Plate (Compounds + Bacteria) Compound->Plate Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Bacteria->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Read Visually Inspect for Growth or Measure OD600 Incubate->Read MIC Determine MIC Value Read->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Outlook

This application note has provided a detailed, robust, and scientifically grounded framework for the synthesis of this compound analogs and their subsequent evaluation as potential antimicrobial agents. By following the outlined Fischer indole synthesis and broth microdilution protocols, research teams can efficiently generate and screen compound libraries to identify promising new antibacterial leads.

The preliminary SAR data suggests that substitution with electron-withdrawing groups, particularly halogens and nitro groups, at the 5-position of the indole ring is a fruitful strategy for enhancing antimicrobial potency. Future work should focus on expanding the library to explore other positions on the ring, performing more extensive mechanistic studies on the most active compounds, and evaluating their efficacy against a broader panel of clinically relevant, drug-resistant bacterial strains.

References

Application Notes & Protocols: Methyl 2-methyl-1H-indole-3-carboxylate as a Strategic Precursor for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[2] Among the vast family of indole-containing compounds, those exhibiting anti-inflammatory properties are particularly significant, with the classic NSAID Indomethacin serving as a prime example.[1][3] This guide focuses on a specific, versatile building block, Methyl 2-methyl-1H-indole-3-carboxylate , and delineates its strategic application as a precursor for the synthesis of potent anti-inflammatory agents. We will explore synthetic transformations, provide detailed experimental protocols, and discuss the mechanistic basis for the anti-inflammatory activity of the resulting derivatives, with a focus on the inhibition of key enzymes in the inflammatory cascade like cyclooxygenases (COX).[1][4]

Introduction: The Strategic Value of the Indole Scaffold

Inflammation is a fundamental biological process that, when dysregulated, contributes to a host of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][5] A primary therapeutic strategy involves the inhibition of prostaglandin synthesis, which is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] While traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) are effective, their long-term use is often hampered by gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1] This has driven the search for new agents, particularly those with selectivity for the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[6]

The indole scaffold is a highly successful pharmacophore for developing anti-inflammatory drugs.[1][7] this compound is an ideal starting material for several reasons:

  • Versatile Handles for Derivatization: It possesses three key reactive sites: the indole nitrogen (N1), the methyl ester at C3, and the aromatic ring, allowing for systematic structural modifications.

  • Established Synthetic Access: The precursor itself is readily synthesized via established methods like the Fischer indole synthesis or modern palladium-catalyzed cyclizations.[8][9]

  • Core Structural Motif: The 2-methyl-indole-3-carboxylate core is present in or bioisosteric to known anti-inflammatory compounds, providing a strong rationale for its use in analog design.

This document serves as a practical guide for researchers, providing both the synthetic "how" and the mechanistic "why" for leveraging this precursor in the development of next-generation anti-inflammatory agents.

Synthetic Pathways from Precursor to Potent Inhibitors

The journey from this compound to a biologically active agent involves a series of strategic chemical modifications. The primary goal is to introduce functionalities that enhance binding affinity and selectivity for inflammatory targets like COX-2.

A common and effective strategy involves a two-step modification of the C3 ester:

  • Hydrolysis & Amidation: The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with various amines or hydrazines to generate a diverse library of amides or hydrazides.

  • N-Substitution: The indole nitrogen is functionalized, often with substituted benzyl or aryl groups, which can occupy hydrophobic pockets in the target enzyme's active site.

Workflow: From Precursor to Bioactive Amide Derivatives

The following diagram illustrates a general workflow for converting the starting material into a library of potential anti-inflammatory agents for biological screening.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Precursor Methyl 2-methyl-1H- indole-3-carboxylate Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) Precursor->Hydrolysis Acid 2-Methyl-1H-indole- 3-carboxylic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA, R-NH2) Acid->Coupling Amide_Library N-Substituted Amide Library Coupling->Amide_Library Assay In Vitro COX-1/COX-2 Inhibition Assay Amide_Library->Assay Amide_Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Synthetic and screening workflow for developing anti-inflammatory agents.

Protocol 2.1: Synthesis of 2-Methyl-N-(pyridin-4-yl)-1H-indole-3-carboxamide

This protocol details the synthesis of a representative carboxamide derivative. The choice of 4-aminopyridine for the coupling step is illustrative; a wide variety of amines can be substituted to explore structure-activity relationships (SAR).

Part A: Hydrolysis of this compound

  • Rationale: The conversion of the chemically stable methyl ester into a reactive carboxylic acid is the crucial first step. Lithium hydroxide (LiOH) is a strong nucleophile that effectively cleaves the ester bond under mild conditions, minimizing side reactions. A mixture of THF and water ensures solubility for both the organic substrate and the inorganic base.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1M HCl. A precipitate will form.

    • Collect the solid precipitate (2-methyl-1H-indole-3-carboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Part B: Amide Coupling with 4-Aminopyridine

  • Rationale: This step forms the critical amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation.

  • Procedure:

    • Suspend the 2-methyl-1H-indole-3-carboxylic acid (1.0 eq) from Part A in anhydrous dimethylformamide (DMF).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the suspension and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add 4-aminopyridine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the crude solid by vacuum filtration.

    • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(pyridin-4-yl) amide derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation and Mechanism of Action

The anti-inflammatory potential of newly synthesized indole derivatives is primarily assessed by their ability to inhibit COX enzymes. The ultimate goal is often to identify compounds that selectively inhibit COX-2 over COX-1, which is hypothesized to reduce gastrointestinal side effects.[1][6]

The Arachidonic Acid Cascade: The Target Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a key intermediate that is further processed by specific synthases into various prostaglandins (like PGE2) that mediate pain, fever, and inflammation.[6] NSAIDs exert their effect by blocking the active site of COX enzymes, thereby preventing this conversion.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Activated by stimuli) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Synthases Prostaglandin Synthases PGH2->Synthases PGs Prostaglandins (PGE2, etc.) Synthases->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation NSAIDs Indole Derivatives (e.g., from Protocol 2.1) NSAIDs->COX

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Indole Derivatives.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a standardized method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against both COX isoforms. This dual assay is critical for determining selectivity.

  • Principle: This is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme. PGH2, produced by the oxygenase activity of COX, is reduced by the peroxidase component, which in turn oxidizes a chromogenic substrate. An inhibitor will block the initial oxygenase step, preventing color development.

  • Materials:

    • Ovine COX-1 and Human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or similar colorimetric probe.

    • Test compounds (dissolved in DMSO).

    • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the heme cofactor.

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM) to the appropriate wells. Include wells for a vehicle control (DMSO) and a reference inhibitor.

    • Add either the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.

    • Add the colorimetric probe (e.g., TMPD).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the absorbance (e.g., at 590 nm) over time using a plate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the COX inhibition assays are crucial for guiding the next round of synthesis. By comparing the IC₅₀ values of different derivatives, researchers can establish an SAR.

Table 1: Illustrative Biological Activity Data for Indole-3-Carboxamide Derivatives

Compound IDN-Substituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
Precursor (Methyl Ester)> 100> 100-
1a Phenyl15.22.56.1
1b 4-Pyridyl25.81.123.5
1c 4-Chlorophenyl8.90.99.9
Indomethacin (Reference)0.12.80.04
Celecoxib (Reference)15.00.05300

Data are hypothetical and for illustrative purposes.

From this illustrative data, one could infer that:

  • The core carboxamide structure is essential for activity, as the precursor ester is inactive.

  • A nitrogen-containing aromatic ring at the amide nitrogen (like in 1b ) may enhance COX-2 selectivity compared to a simple phenyl ring (1a ).

  • Electron-withdrawing groups on the phenyl ring (like in 1c ) might improve overall potency but not necessarily selectivity.

These insights are invaluable for the rational design of more potent and selective inhibitors. For instance, subsequent synthetic efforts might focus on exploring other heteroaromatic substituents at the amide nitrogen.

Conclusion

This compound is a powerful and economically viable precursor for the development of novel anti-inflammatory agents. Through straightforward and high-yielding synthetic transformations, such as hydrolysis followed by amide coupling, a vast chemical space can be explored. The strategic derivatization of this scaffold, guided by robust in vitro screening against key inflammatory targets like COX-1 and COX-2, enables the establishment of clear structure-activity relationships. This rational, iterative approach of synthesis and biological testing is a proven pathway to identifying lead compounds with improved potency and selectivity profiles, paving the way for the development of safer and more effective anti-inflammatory therapies.

References

Application Notes & Protocols: Strategic Derivatization of the N-H Position of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds. Modification of the N-H position of the indole scaffold is a critical strategy in medicinal chemistry for modulating pharmacological activity, physicochemical properties, and metabolic stability. This guide provides a comprehensive overview and detailed protocols for the derivatization of the N-H position of a representative substituted indole, Methyl 2-methyl-1H-indole-3-carboxylate. We will delve into the mechanistic underpinnings and practical execution of key N-functionalization reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and deepen their understanding of indole chemistry.

Introduction: The Significance of N-Functionalized Indoles

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic drugs. The nitrogen atom of the indole ring offers a prime location for chemical modification. Derivatization at this position can significantly impact the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. For instance, N-alkylation can enhance lipophilicity, while N-acylation and N-sulfonylation can introduce hydrogen bond acceptors and modulate the electronic character of the indole ring.

This compound serves as an excellent model substrate for exploring these transformations. The presence of an electron-withdrawing ester group at the C3 position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent functionalization.[1] This guide will provide both the theoretical basis and practical, step-by-step protocols for achieving a range of N-derivatizations on this versatile starting material.

Foundational Principles: Reactivity of the Indole N-H Bond

The reactivity of the indole N-H bond is a delicate balance of its nucleophilicity and acidity. While the lone pair on the nitrogen atom is part of the aromatic sextet, rendering it less nucleophilic than a typical secondary amine, the N-H proton can be abstracted by a suitable base to generate a highly nucleophilic indolide anion. The substituents on the indole ring play a crucial role in modulating this reactivity.

In our chosen substrate, this compound, the methyl group at C2 is a weak electron-donating group, while the methyl carboxylate group at C3 is a strong electron-withdrawing group. The latter significantly increases the acidity of the N-H proton (pKa ≈ 16-17 in DMSO), making deprotonation more favorable compared to unsubstituted indole.[1] This enhanced acidity is a key factor in the successful application of the protocols described herein.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental transformation for introducing diverse alkyl groups onto the indole nitrogen. This can be achieved through various methods, each with its own advantages and substrate scope.

Classical N-Alkylation with Alkyl Halides

This is the most straightforward method, involving the deprotonation of the indole N-H with a base, followed by nucleophilic attack of the resulting indolide anion on an alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection: Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the weakly acidic N-H. In less activated indoles, stronger bases might be necessary. For our substrate, the increased acidity allows for the use of milder bases like potassium carbonate (K₂CO₃) under certain conditions.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they can solvate the cation of the base and do not interfere with the nucleophilic attack.

  • Reaction Temperature: The reaction is typically performed at room temperature, but gentle heating may be required for less reactive alkyl halides.

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

Parameter Value
Reactants This compound, Alkyl halide (1.1 eq)
Base Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
Solvent Anhydrous DMF
Temperature 0 °C to room temperature
Reaction Time 2-12 hours

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mitsunobu Reaction: Mild and Stereospecific N-Alkylation

The Mitsunobu reaction provides a powerful alternative for N-alkylation, particularly with primary and secondary alcohols.[2][3] It proceeds under mild, neutral conditions and with inversion of stereochemistry at the alcohol carbon.[2][3]

Mechanism Insight: The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3] The indole nitrogen then acts as the nucleophile, displacing the activated hydroxyl group.

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Indole Indole N-H SN2 Nucleophilic Attack (Indole N⁻) Indole->SN2 Alcohol R-OH Activation Alcohol Activation (Alkoxyphosphonium salt formation) Alcohol->Activation Reagents PPh3 + DEAD/DIAD Reagents->Activation Activation->SN2 N_Alkylated_Indole N-Alkylated Indole SN2->N_Alkylated_Indole Byproducts Ph3P=O + DEAD-H2 SN2->Byproducts

Caption: Workflow of the Mitsunobu reaction for N-alkylation of indoles.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

Parameter Value
Reactants This compound, Alcohol (1.2 eq)
Reagents Triphenylphosphine (1.5 eq), DIAD or DEAD (1.5 eq)
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 4-24 hours

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the reduced azodicarboxylate.

N-Arylation: Forging C-N Bonds with Aryl Partners

The introduction of an aryl group at the indole nitrogen is a key transformation in the synthesis of many biologically active molecules. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this purpose.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It allows for the coupling of indoles with a wide range of aryl halides and triflates.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indole, and finally, reductive elimination to yield the N-arylindole and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[6]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-X L_n Pd0->PdII Ar-X LigandExch Ligand Exchange Indolide_Pd Ar-Pd(II)-Ind L_n PdII->Indolide_Pd Indole Anion Indolide_Pd->Pd0 Reductive Elimination RedElim Reductive Elimination Product N-Arylindole Indolide_Pd->Product ArylHalide Ar-X IndoleBase Indole-H + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol 3: Buchwald-Hartwig N-Arylation

Parameter Value
Reactants This compound, Aryl halide (1.2 eq)
Catalyst Pd₂(dba)₃ (2-5 mol%), Ligand (e.g., Xantphos, 4-10 mol%)
Base Cs₂CO₃ (2.0 eq)
Solvent Anhydrous Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the required time, monitoring progress by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[7] While it often requires higher reaction temperatures than palladium-catalyzed methods, it can be advantageous for certain substrates and is generally more cost-effective.

Protocol 4: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

Parameter Value
Reactants This compound, Aryl iodide (1.5 eq)
Catalyst CuI (10-20 mol%)
Ligand L-proline or 1,10-phenanthroline (20-40 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 eq)
Solvent DMSO or DMF
Temperature 100-150 °C
Reaction Time 24-48 hours

Step-by-Step Methodology:

  • Combine this compound (1.0 eq), the aryl iodide (1.5 eq), copper(I) iodide, the ligand, and the base in a reaction vessel.

  • Add the solvent and heat the mixture with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

N-Acylation and N-Sulfonylation: Introducing Electron-Withdrawing Groups

N-acylation and N-sulfonylation are important for introducing carbonyl and sulfonyl functionalities, respectively, which can act as hydrogen bond acceptors and significantly alter the electronic properties of the indole ring.

N-Acylation

N-acylation can be achieved using acyl chlorides, anhydrides, or thioesters.[8][9] The reaction is typically straightforward and high-yielding.

Protocol 5: N-Acylation with Acyl Chlorides

Parameter Value
Reactants This compound, Acyl chloride (1.1 eq)
Base Triethylamine (1.5 eq) or Pyridine (solvent)
Solvent Dichloromethane (DCM) or THF
Temperature 0 °C to room temperature
Reaction Time 1-4 hours

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by recrystallization or flash column chromatography.

N-Sulfonylation

N-sulfonylation is analogous to N-acylation and is readily accomplished using sulfonyl chlorides. The resulting N-sulfonylindoles are often used as protecting groups or as key intermediates in further transformations.

Protocol 6: N-Sulfonylation with Sulfonyl Chlorides

Parameter Value
Reactants This compound, Sulfonyl chloride (1.1 eq)
Base Sodium Hydride (1.2 eq) or DMAP (catalytic) with Triethylamine (1.5 eq)
Solvent DMF or DCM
Temperature 0 °C to room temperature
Reaction Time 2-6 hours

Step-by-Step Methodology (using NaH):

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF.

  • Stir for 30 minutes at 0 °C.

  • Add the sulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the N-derivatization of indoles.[10][11][12] The rapid heating can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles. The protocols described above can often be adapted for microwave synthesis, typically by using a sealed microwave-rated vessel and carefully controlling the temperature and pressure. For instance, N-alkylation reactions that take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.[11][12]

Conclusion and Future Perspectives

The derivatization of the N-H position of this compound is a versatile and powerful strategy for the synthesis of novel indole derivatives with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the key synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions. The choice of method will depend on the desired substituent, the availability of starting materials, and the specific requirements of the synthetic route. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the functionalization of the indole nucleus.

References

Application Note & Protocols: Leveraging Methyl 2-methyl-1H-indole-3-carboxylate for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets.[1][2] This versatility has made it a focal point in the development of targeted cancer therapies.[3][4] This guide provides an in-depth exploration of Methyl 2-methyl-1H-indole-3-carboxylate , a highly versatile and commercially available building block, for the synthesis of potent anticancer compounds. We will delve into the strategic chemical modifications of this precursor, present detailed, field-tested protocols for synthesizing advanced derivatives, and discuss the rationale behind these synthetic choices. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness this scaffold in the pursuit of next-generation oncology drugs.

The Indole Scaffold in Oncology: A Strategic Overview

The indole ring system is a recurring motif in numerous FDA-approved anticancer agents, including vinca alkaloids (vinblastine, vincristine), and various kinase inhibitors like sunitinib.[1][3] Its unique electronic properties and structural rigidity allow it to form specific, high-affinity interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[5]

Derivatives of the indole scaffold have been shown to exhibit a wide range of anticancer mechanisms, including:

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[3][6]

  • Kinase Inhibition: Targeting protein kinases that are often dysregulated in cancer, thereby interfering with signaling pathways that control cell growth and proliferation.[6][7]

  • DNA Intercalation and Topoisomerase Inhibition: Interfering with DNA replication and repair mechanisms in rapidly dividing cancer cells.[4][6]

  • Induction of Apoptosis: Activating programmed cell death pathways to eliminate malignant cells.[4][8]

This compound serves as an ideal starting point for chemical exploration due to its three distinct, orthogonally reactive sites: the N-H of the indole ring, the C3-methyl ester, and the C2-methyl group. This allows for a systematic and modular approach to building molecular complexity and fine-tuning pharmacological activity.

Strategic Synthesis: Modifying the Core Scaffold

The power of this compound lies in its amenability to selective modification. The following diagram and discussion outline the primary synthetic pathways for generating diverse libraries of potential anticancer agents.

G Start This compound N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation R-X, Base (e.g., NaH, K2CO3) Hydrolysis Ester Hydrolysis Start->Hydrolysis Base (e.g., LiOH, NaOH) in MeOH/H2O C2_Condensation C2-Methyl Condensation Start->C2_Condensation Aldehyde, Base Product_N N-Substituted Indoles N_Alkylation->Product_N Introduces diversity for receptor pocket interaction Carboxylic_Acid 2-Methyl-1H-indole-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Product_Amide Indole-3-Carboxamides Amide_Coupling->Product_Amide Forms stable amide bond, often crucial for H-bonding Product_C2 C2-Functionalized Indoles C2_Condensation->Product_C2 Extends conjugation, creates novel structures Carboxylic_Acid->Amide_Coupling R-NH2, Coupling Agent (e.g., EDCI, HATU)

Caption: Key synthetic pathways from this compound.

N-Alkylation/Arylation: Probing the Hydrophobic Pocket
  • Causality: The indole nitrogen (N1) is readily deprotonated by a suitable base (e.g., NaH, K₂CO₃), forming a nucleophilic anion that can be alkylated or arylated. This modification is crucial for several reasons. Introducing bulky or flexible groups at N1 can enhance binding affinity to target proteins by occupying hydrophobic pockets. Furthermore, it can significantly alter the compound's solubility and pharmacokinetic properties.

  • Trustworthiness: The reaction is typically high-yielding and clean. Progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot.

Ester Hydrolysis and Amide Coupling: The Gateway to Bioisosteres
  • Causality: The methyl ester at the C3 position is a versatile handle. It can be easily hydrolyzed under basic conditions (e.g., LiOH or NaOH) to the corresponding carboxylic acid.[9][10] This carboxylic acid is a critical intermediate. It can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to form indole-3-carboxamides.[11] The amide bond is a key structural feature in many drugs as it acts as a hydrogen bond donor and acceptor, mimicking the peptide backbone and facilitating strong interactions with enzyme active sites.

  • Trustworthiness: The hydrolysis is generally quantitative. The subsequent amide coupling is highly reliable, and a vast library of commercial amines is available, allowing for extensive Structure-Activity Relationship (SAR) studies. Purification is typically straightforward via crystallization or column chromatography.

Experimental Protocol: Synthesis of a Novel Indole-3-Carboxamide

This section provides a detailed, step-by-step protocol for a two-step synthesis of a potential anticancer agent, N-(4-chlorobenzyl)-2-methyl-1H-indole-3-carboxamide , starting from this compound.

G cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling Start Methyl 2-methyl-1H- indole-3-carboxylate Reagent1 LiOH·H₂O THF/MeOH/H₂O Intermediate 2-Methyl-1H-indole-3- carboxylic Acid Reagent1->Intermediate Stir at 40°C, 4h Reagent2 1. EDCI, HOBt, DIPEA 2. 4-Chlorobenzylamine Final_Product N-(4-chlorobenzyl)-2-methyl- 1H-indole-3-carboxamide Reagent2->Final_Product Stir at RT, 12h

Caption: Two-step workflow for the synthesis of a target indole-3-carboxamide.

Step 1: Hydrolysis to 2-Methyl-1H-indole-3-carboxylic Acid

Materials and Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
This compound 189.21 5.00 g 26.4
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.96 2.22 g 52.8
Tetrahydrofuran (THF) - 50 mL -
Methanol (MeOH) - 25 mL -
Deionized Water (H₂O) - 25 mL -

| 1M Hydrochloric Acid (HCl) | - | ~55 mL | - |

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.00 g, 26.4 mmol).

  • Add THF (50 mL) and MeOH (25 mL) and stir until all solids are dissolved.

  • In a separate beaker, dissolve LiOH·H₂O (2.22 g, 52.8 mmol) in deionized water (25 mL).

  • Add the aqueous LiOH solution to the flask.

  • Heat the reaction mixture to 40°C and stir for 4 hours. Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot has disappeared.

  • Cool the mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slow, dropwise addition of 1M HCl. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL).

  • Dry the product under high vacuum overnight.

    • Expected Outcome: A white to off-white solid. Yield: ~4.5 g (97%).

Step 2: Amide Coupling to N-(4-chlorobenzyl)-2-methyl-1H-indole-3-carboxamide

Materials and Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
2-Methyl-1H-indole-3-carboxylic Acid 175.18 2.00 g 11.4
EDCI (EDC·HCl) 191.70 2.62 g 13.7
HOBt 135.12 1.85 g 13.7
4-Chlorobenzylamine 141.60 1.61 g (1.44 mL) 11.4
DIPEA 129.24 3.98 mL 22.8

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-Methyl-1H-indole-3-carboxylic Acid (2.00 g, 11.4 mmol), EDCI (2.62 g, 13.7 mmol), and HOBt (1.85 g, 13.7 mmol).

  • Add anhydrous DCM (100 mL) and stir the suspension at room temperature for 15 minutes.

  • Add DIPEA (3.98 mL, 22.8 mmol) followed by 4-Chlorobenzylamine (1.44 mL, 11.4 mmol).

  • Stir the reaction mixture at room temperature for 12 hours (overnight).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel (Gradient: 10-40% Ethyl Acetate in Hexanes).

    • Expected Outcome: A white crystalline solid. Yield: ~2.8 g (82%). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation & Data Interpretation

The newly synthesized compounds should be evaluated for their anticancer activity. A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[12][13] Compounds are typically tested against a panel of human cancer cell lines.

Table 1: Hypothetical Anticancer Activity (IC₅₀ Values in µM)

Compound IDMCF-7 (Breast)[13]A549 (Lung)[12]HeLa (Cervical)[14]
Starting Material >100>100>100
Carboxylic Acid Intermediate >100>100>100
Final Product (Amide) 13.418.215.8
Cisplatin (Reference Drug)[15]14.111.513.2
  • Interpretation: The data clearly demonstrates that the conversion of the inactive starting material to the final amide derivative imparts significant cytotoxic activity, with potency comparable to the standard chemotherapy drug, cisplatin. This validates the synthetic strategy of using the C3 position to introduce functionalities that can engage in critical interactions with biological targets.

Conclusion and Future Perspectives

This compound is a powerful and economically viable precursor for the synthesis of novel anticancer agents. The strategic and selective functionalization of its N1, C2, and C3 positions allows for the creation of large, diverse chemical libraries for high-throughput screening. The protocols detailed herein provide a reliable and robust foundation for these synthetic efforts.

Future work should focus on expanding the diversity of the amine component in the amide coupling reaction to perform extensive SAR studies. This will help in identifying key structural features that enhance potency and selectivity, ultimately leading to the development of drug candidates with improved therapeutic indices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods are the Fischer indole synthesis and palladium-catalyzed intramolecular cyclizations. The Fischer indole synthesis is a classic and widely used method involving the reaction of phenylhydrazine with methyl acetoacetate in the presence of an acid catalyst.[1][2][3] Modern approaches, such as microwave-assisted palladium-catalyzed heterocyclization, offer high yields and reduced reaction times.[4][5]

Q2: I am getting a very low yield. What are the first things I should check?

A2: Low yields are a common issue and can often be traced back to a few key factors.[6][7][8] First, verify the purity of your starting materials, particularly the phenylhydrazine, which can degrade over time.[9][10] Next, ensure your reaction conditions, including temperature and reaction time, are optimized. Finally, the choice and concentration of your acid catalyst are critical and highly substrate-dependent.[1][9][10]

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Purification of indole derivatives can be challenging due to the presence of closely related side products. Standard flash chromatography is a common first step.[4] If you encounter co-eluting impurities, consider using a different solvent system or semi-preparative HPLC.[4] In some cases, recrystallization from a suitable solvent can effectively remove impurities.

Troubleshooting Guide: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust method, but it is sensitive to reaction parameters.[1][2] This section provides a detailed guide to troubleshooting common issues.

Issue 1: Low or No Product Formation

This is one of the most frequent challenges. The following decision tree can help you diagnose the root cause:

Troubleshooting_Low_Yield start Low/No Product reagent_purity Check Reagent Purity (Phenylhydrazine, Methyl Acetoacetate) start->reagent_purity Start Here hydrazone_formation Confirm Hydrazone Formation (TLC) reagent_purity->hydrazone_formation Reagents OK purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents Impurities Found reaction_conditions Review Reaction Conditions (Temperature, Time) cyclization Optimize Cyclization Step reaction_conditions->cyclization Conditions OK adjust_temp_time Adjust Temperature/Time reaction_conditions->adjust_temp_time Sub-optimal catalyst Evaluate Acid Catalyst (Type, Concentration) screen_catalysts Screen Different Catalysts catalyst->screen_catalysts Ineffective hydrazone_formation->reaction_conditions Hydrazone Formed hydrazone_formation->catalyst No Hydrazone cyclization->screen_catalysts Poor Cyclization

Caption: Troubleshooting Decision Tree for Low Yield.

Causality and Solutions:

  • Reagent Purity: Phenylhydrazine is susceptible to oxidation. Using old or discolored phenylhydrazine can significantly inhibit the reaction. It is often beneficial to use freshly distilled or purified phenylhydrazine.[9]

  • Hydrazone Intermediate: The first step of the Fischer indole synthesis is the formation of a phenylhydrazone.[1][3] This can be monitored by Thin Layer Chromatography (TLC). If the hydrazone is not forming, the issue likely lies with the starting materials or the initial reaction conditions (e.g., presence of a small amount of acid to catalyze condensation).

  • Acid Catalyst: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][3][10] For some substrates, a milder acid like acetic acid may be sufficient and can prevent side reactions.[9] Polyphosphoric acid (PPA) is also a common and effective catalyst for the cyclization step.[9][10]

  • Reaction Temperature: The cyclization step, which involves a[7][7]-sigmatropic rearrangement, often requires elevated temperatures to overcome the activation energy.[10] However, excessively high temperatures can lead to decomposition. Monitoring the reaction by TLC is key to finding the optimal balance. Microwave-assisted synthesis can often provide rapid and efficient heating, leading to improved yields and shorter reaction times.[10]

Issue 2: Formation of Multiple Products

The appearance of multiple spots on your TLC plate indicates the formation of side products.

Common Side Reactions and Mitigation Strategies:

Side Product/IssueProbable CauseRecommended Solution
Regioisomers Use of an unsymmetrical ketone.In the case of this compound synthesis from methyl acetoacetate, this is less of an issue. However, with other unsymmetrical ketones, the choice of acid catalyst and reaction conditions can influence the regioselectivity.
Aldol Condensation Products Basic impurities or inappropriate pH.Ensure the reaction is conducted under sufficiently acidic conditions to favor the Fischer indole pathway.
Friedel-Crafts Type Products Strong Lewis acid catalysts and high temperatures.Consider using a milder Brønsted acid or lowering the reaction temperature.
Decomposition Excessively harsh conditions (strong acid, high temperature).Reduce the reaction temperature and/or use a less concentrated acid. Monitor the reaction closely to avoid prolonged heating after completion.
Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of this compound

This is a general guideline and may require optimization for your specific setup.

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and methyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid. A few drops of glacial acetic acid can be added to catalyze the reaction. Heat the mixture at 60-80 °C for 1-2 hours, monitoring by TLC until the starting materials are consumed.

  • Cyclization: To the solution containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, or a solution of a Brønsted/Lewis acid).

  • Heating: Heat the reaction mixture to reflux (or the optimal temperature determined through screening) and continue to monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product may precipitate and can be collected by filtration. Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (a common eluent system is a mixture of n-hexane and ethyl acetate).[4]

Protocol 2: Microwave-Assisted Palladium-Catalyzed Synthesis

This method provides a more modern and often higher-yielding alternative.[4][5]

Microwave_Synthesis_Workflow start Start: Prepare Reactants reactants Aniline Derivative + Methyl Acetoacetate (Formation of Enamine) start->reactants microwave Add Pd Catalyst, Oxidant, and Base Microwave Irradiation reactants->microwave workup Reaction Work-up (Quenching, Extraction) microwave->workup purification Purification (Flash Chromatography/HPLC) workup->purification product Final Product: This compound purification->product

Caption: Workflow for Microwave-Assisted Synthesis.

A detailed procedure can be found in the work by Bellavita et al., which involves the palladium-catalyzed intramolecular oxidative coupling of an enamine intermediate.[4][5] Key components of this reaction include a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Cu(OAc)₂), and a base (e.g., K₂CO₃) in a suitable solvent like DMF. The reaction is then subjected to microwave irradiation.[4]

References

Technical Support Center: Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during these powerful synthetic transformations. Drawing upon established literature and field-proven insights, this resource aims to provide a comprehensive understanding of potential side reactions and strategies to optimize your indole synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges and queries related to palladium-catalyzed indole synthesis, offering quick solutions and explanations.

Q1: My Larock indole synthesis is giving a low yield. What are the primary factors to investigate?

A1: Low yields in the Larock indole synthesis, a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne, can often be attributed to several factors.[1][2][3] A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.

  • Catalyst and Ligand Choice: While the original protocol was "ligand-less," the use of bulky, electron-rich phosphine ligands like P(tBu)₃ can significantly improve the rate of oxidative addition, especially with less reactive o-bromoanilines.[4]

  • Base Selection: The choice and stoichiometry of the base are critical. Carbonates (e.g., K₂CO₃ or Na₂CO₃) are commonly used.[1]

  • Chloride Additive: The presence of a chloride source, such as LiCl or n-Bu₄NCl, is often crucial for the reaction's success.[1] However, an excess of LiCl can slow down the reaction and reduce the overall yield.[1]

  • Purity of Starting Materials: Ensure the purity of your o-haloaniline and alkyne, as impurities can interfere with the catalytic cycle.

Q2: I'm observing significant amounts of palladium black in my Heck-type indole synthesis. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species aggregate into an inactive form.[5] This is a common issue in many palladium-catalyzed reactions, including the intramolecular Heck reaction used for indole synthesis.[6]

  • Causes of Decomposition: Catalyst decomposition can be triggered by high reaction temperatures, the absence of a stabilizing ligand, or the presence of oxygen and other impurities in the reaction mixture.[5]

  • Preventative Measures:

    • Use of Stabilizing Ligands: Phosphine ligands are essential for stabilizing the Pd(0) catalyst and preventing aggregation.[5]

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.[5]

    • Degassing: Ensure that your solvents are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[5] This can be achieved by sparging with an inert gas like argon or nitrogen.[5]

Q3: In my Buchwald-Hartwig amination to form an N-aryl indole, I'm getting a mixture of N- and C3-arylated products. How can I improve the N-selectivity?

A3: The competing C3-arylation is a known side reaction in the N-arylation of indoles, as the C3 position of the indole ring can also be nucleophilic.[7][8] Several strategies can be employed to favor N-alkylation.

  • Base and Solvent System: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally promotes N-arylation.[8] The base deprotonates the indole nitrogen, enhancing its nucleophilicity.[8]

  • Ligand Selection: The choice of ligand is crucial for directing the regioselectivity. Bulky, electron-rich phosphines are often employed in Buchwald-Hartwig aminations to facilitate the desired C-N bond formation.[9][10]

  • Reaction Temperature: In some cases, higher reaction temperatures can favor N-arylation over C-arylation.[8]

Q4: My Fischer indole synthesis, which I'm attempting with a palladium-catalyzed hydrazone formation step, is producing numerous byproducts. What are the likely culprits?

A4: The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[11][12] When coupled with a palladium-catalyzed step to form the hydrazone, potential side products can arise from both stages.

  • Hydrazone Instability: Some N-arylhydrazones are unstable and can decompose before the cyclization step.[11] A one-pot procedure, where the hydrazone is generated in situ and immediately subjected to the Fischer conditions without isolation, can mitigate this issue.[13][14]

  • Incomplete Cyclization: The acid-catalyzed cyclization is sensitive to the choice of acid and temperature.[13][14] An inappropriate acid catalyst (either too strong or too weak) or suboptimal temperature can lead to incomplete reaction or decomposition.[14]

  • Side Reactions of the Hydrazone: Under the reaction conditions, the weak N-N bond of the hydrazone can cleave, leading to various aromatic amine byproducts.[15]

II. Troubleshooting Guides for Specific Syntheses

This section provides more detailed troubleshooting for common palladium-catalyzed indole synthesis methods, including potential side products and mitigation strategies.

A. The Larock Indole Synthesis

The Larock indole synthesis is a powerful method for preparing 2,3-disubstituted indoles.[2][16] However, several side reactions can occur, impacting the yield and purity of the desired product.

Common Issues and Side Products:

  • Homocoupling of the Alkyne: Dimerization of the alkyne starting material can occur, especially at higher temperatures or with certain catalyst systems.

  • Protodepalladation: Premature protonolysis of the arylpalladium intermediate can lead to the formation of the corresponding dehalogenated aniline.

  • Formation of Isomeric Indoles: With unsymmetrical alkynes, a mixture of regioisomers can be formed. The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents.[16]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low YieldInefficient oxidative addition of o-bromoanilineUse an electron-rich, bulky phosphine ligand such as P(tBu)₃.[4]
Suboptimal base or chloride concentrationScreen different bases (e.g., K₂CO₃, Cs₂CO₃) and optimize the equivalents of LiCl.[1]
Formation of Alkyne Homocoupling ProductsHigh reaction temperatureLower the reaction temperature and monitor the reaction progress closely.
Poor RegioselectivitySteric and electronic similarity of alkyne substituentsFor challenging substrates, consider alternative indole synthesis methods.

Reaction Mechanism and Side Product Formation:

Larock_Indole_Synthesis cluster_main Larock Indole Synthesis cluster_side Side Reactions Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition Alkyne_Complex Alkyne_Complex Aryl-Pd(II)-X->Alkyne_Complex Alkyne Coordination Dehalogenated_Aniline Dehalogenated_Aniline Aryl-Pd(II)-X->Dehalogenated_Aniline Protodepalladation Vinyl-Pd(II) Vinyl-Pd(II) Alkyne_Complex->Vinyl-Pd(II) Migratory Insertion Palladacycle Palladacycle Vinyl-Pd(II)->Palladacycle Intramolecular Amination Indole Indole Palladacycle->Indole Reductive Elimination Alkyne Alkyne Alkyne->Alkyne_Complex Alkyne_Dimer Alkyne_Dimer Alkyne->Alkyne_Dimer Homocoupling o-iodoaniline o-iodoaniline o-iodoaniline->Aryl-Pd(II)-X Heck_Troubleshooting start Low Yield in Heck Indole Synthesis pd_black Palladium Black Observed? start->pd_black isomerization Isomerization/Reduction Products? pd_black->isomerization No optimize_conditions Optimize Reaction Conditions pd_black->optimize_conditions Yes check_reagents Check Reagent Purity isomerization->check_reagents Yes other_issues Other Issues (e.g., Starting Material Decomposition) isomerization->other_issues No end Improved Yield optimize_conditions->end Implement Solutions: - Lower Temperature - Use Stabilizing Ligand - Degas Solvents check_reagents->end Implement Solutions: - Add Hydrogen Acceptor - Ensure Anhydrous Conditions other_issues->end Further Mechanistic Investigation Required

References

Troubleshooting low conversion in the Fischer indole synthesis of 2-methylindoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with the synthesis of 2-methylindoles, a common and often frustrating issue. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical, field-proven experience to help you navigate the complexities of this venerable reaction.

I. Understanding the Core Problem: Why is My 2-Methylindole Synthesis Failing?

Low conversion in the Fischer indole synthesis is a multifaceted problem. The reaction, first discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound—in this case, a methyl ketone for the synthesis of 2-methylindoles.[1] The process is sensitive to a variety of factors, from the purity of your starting materials to the precise reaction conditions.[2]

FAQ 1: My reaction is not producing any of the desired 2-methylindole, or the yield is extremely low. What are the most common initial culprits?

Low or no yield can often be traced back to several fundamental issues:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the methyl ketone can introduce side reactions that consume starting materials or inhibit the catalyst.[3] It is highly recommended to use freshly distilled or recrystallized reagents.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the reactants or the product.[4][5]

  • Suboptimal Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement step.[6][7] However, excessive heat can cause decomposition and the formation of tar-like byproducts.[3][6]

Logical Troubleshooting Workflow

To systematically address low conversion, we propose the following troubleshooting workflow. This diagram illustrates the decision-making process, starting from the most common and easily addressable issues.

Fischer_Indole_Troubleshooting Start Low Conversion Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Initial Check OptimizeCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) CheckPurity->OptimizeCatalyst If purity is confirmed Success Improved Conversion CheckPurity->Success If impurities were the issue OptimizeTemp Optimize Reaction Temperature & Time OptimizeCatalyst->OptimizeTemp If catalyst screen is inconclusive OptimizeCatalyst->Success Optimal catalyst found SolventScreen Evaluate Solvent Effects OptimizeTemp->SolventScreen If temperature optimization fails OptimizeTemp->Success Optimal conditions identified CheckSideReactions Analyze for Side Products (TLC, NMR, MS) SolventScreen->CheckSideReactions If solvent change is ineffective SolventScreen->Success Improved solvation CheckSideReactions->Start Re-evaluate from start with new insights AdvancedTroubleshooting Advanced Troubleshooting: - Substituent Effects - One-Pot vs. Two-Step - Inert Atmosphere CheckSideReactions->AdvancedTroubleshooting If side reactions are significant AdvancedTroubleshooting->Success Complex issue resolved

Caption: A systematic workflow for troubleshooting low conversion in the Fischer indole synthesis.

II. Deep Dive into Reaction Parameters

FAQ 2: I've confirmed the purity of my starting materials. How do I choose the right acid catalyst?

Catalyst selection is a critical, substrate-dependent decision. Both Brønsted and Lewis acids are commonly employed, and screening a variety of them is often necessary.[3][8][9]

Catalyst TypeExamplesConsiderations
Brønsted Acids HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), Polyphosphoric acid (PPA)PPA is often effective for less reactive substrates.[3][4] Acetic acid can serve as both a catalyst and a solvent.[10]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ZnCl₂ is one of the most frequently used catalysts for this transformation.[1][9][11] Lewis acids can sometimes offer milder reaction conditions.

Experimental Protocol: Acid Catalyst Screening

  • Setup: In parallel reaction tubes, combine your arylhydrazine (1.0 eq) and methyl ketone (1.1 eq) in the chosen solvent.

  • Catalyst Addition: To each tube, add a different acid catalyst (e.g., ZnCl₂, p-TsOH, PPA) in a predetermined concentration (start with 1.0 eq).

  • Reaction: Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by Thin Layer Chromatography (TLC).

  • Analysis: Compare the TLC profiles over time to identify the catalyst that provides the fastest conversion and cleanest reaction profile.

FAQ 3: What is the interplay between temperature, reaction time, and solvent choice?

These three parameters are intricately linked. The optimal temperature is highly dependent on the substrate and the chosen catalyst-solvent system.[4]

  • Temperature and Time: A lower temperature may require a longer reaction time, while a higher temperature can shorten the time but increase the risk of degradation.[6] Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[3][12]

  • Solvent: The solvent must be able to dissolve the arylhydrazone intermediate.[6] Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetic acid are common choices.[3][11] In some instances, running the reaction neat (without a solvent) can be effective.[3]

Upon extensive optimization, it has been found that careful control of the reaction temperature and the appropriate selection of solvent and acid are crucial for successfully obtaining the desired product in a satisfactory yield.[9] For instance, in certain syntheses, a specific temperature of 80°C with p-toluenesulfonic acid in tert-butanol provided a better yield of the desired indolenine over the indole.[9]

III. Mechanistic Hurdles and Side Reactions

The Fischer indole synthesis proceeds through a series of equilibria before the irreversible[2][2]-sigmatropic rearrangement. Understanding these steps is key to diagnosing failures.

The Fischer Indole Synthesis Mechanism

Fischer_Mechanism Start Arylhydrazine + Ketone Hydrazone Arylhydrazone Start->Hydrazone Condensation Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization (Acid-catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole 2-Methylindole Elimination->Indole

Caption: Key steps in the Fischer indole synthesis mechanism.

FAQ 4: My TLC shows multiple spots, and I'm isolating byproducts. What are the likely side reactions?

Several competing pathways can reduce the yield of your desired 2-methylindole.

  • N-N Bond Cleavage: This is a significant competing reaction, particularly with electron-donating substituents on the carbonyl component.[4][13] This cleavage can lead to the formation of aniline and other degradation products.[13][14] Computational studies have shown that excessive stabilization of the intermediate can favor this heterolytic cleavage over the desired sigmatropic rearrangement.[13][14]

  • Aldol Condensation and Friedel-Crafts Products: Under acidic conditions, the ketone starting material can undergo self-condensation, or the final indole product can react further, leading to undesired byproducts.[2]

  • Formation of Isomers: If an unsymmetrical ketone other than a methyl ketone is used, the formation of two different ene-hydrazine intermediates can lead to a mixture of isomeric indole products.[10]

FAQ 5: Can substituent effects on the phenylhydrazine ring impact the reaction?

Yes, the electronic nature of substituents on the arylhydrazine can significantly influence the reaction.

  • Electron-donating groups can sometimes facilitate the reaction by increasing the nucleophilicity of the hydrazine.

  • Electron-withdrawing groups can hinder the reaction by decreasing the nucleophilicity and may require harsher conditions (stronger acid, higher temperature) to proceed.[10]

IV. Advanced Strategies and Protocols

FAQ 6: Should I pre-form the hydrazone, or is a one-pot procedure better?

Both approaches have their merits.

  • One-Pot Synthesis: This involves mixing the arylhydrazine, ketone, and catalyst in a single vessel.[2] This method is often more convenient and can be beneficial if the intermediate hydrazone is unstable.[4]

  • Two-Step Synthesis: In this method, the hydrazone is formed and isolated first, then subjected to the cyclization conditions. This allows for the purification of the intermediate, which can lead to a cleaner final reaction.

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2,3-Dimethylindole [12]

  • Reaction Setup: In a microwave vial, combine phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (0.63 M).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

FAQ 7: I'm working with a sensitive substrate. Are there any other precautions I should take?

For substrates that are sensitive to oxidation or strong acids, the following may be beneficial:

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.[3]

  • Milder Catalysts: Consider using a milder Lewis acid or a Brønsted acid like acetic acid.

By systematically evaluating each of these factors—from the purity of your starting materials to the nuances of the reaction mechanism—you can effectively troubleshoot and optimize your Fischer indole synthesis for improved yields and a more robust and reliable process.

V. References

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Gergely, M., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5434–5437. Retrieved from --INVALID-LINK--

  • Sharma, K. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 29). Fischer indole synthesis. In Wikipedia. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. BenchChem. Retrieved from --INVALID-LINK--

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. Retrieved from --INVALID-LINK--

  • Li, J., & Wang, L. (2007). Recent development in the technology of Fischer indole synthesis. Xiandai Huagong, 27(8), 26-29. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent). BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem. Retrieved from --INVALID-LINK--

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem. Retrieved from --INVALID-LINK--

  • Patel, A. B., & Patel, J. K. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology, 3(1), 277-281. Retrieved from --INVALID-LINK--

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • Jones, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9786-9792. Retrieved from --INVALID-LINK--

  • Hughes, D. L. (2021). Fischer Indole Synthesis. In Organic Reactions (pp. 1-100). Wiley. Retrieved from --INVALID-LINK--

  • Gergely, M., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5434–5437. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-METHYLINDOLE. Retrieved from --INVALID-LINK--

  • Chemistry Lover. (2019, April 4). Fischer indole synthesis [Video]. YouTube. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem. Retrieved from --INVALID-LINK--

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). A convenient Fischer indole synthesis of 2,3′-biindoles. Retrieved from --INVALID-LINK--

  • Al-awar, R. S., & Moody, C. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2495-2501. Retrieved from --INVALID-LINK--

References

Optimizing reaction conditions for the microwave synthesis of indole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the microwave synthesis of indole-3-carboxylates, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Microwave Synthesis of Indole-3-Carboxylates

As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying principles of microwave-assisted organic synthesis (MAOS) as applied to the formation of indole-3-carboxylates, a crucial scaffold in medicinal chemistry. Our focus is on empowering you to troubleshoot effectively and optimize your reactions based on a solid mechanistic and theoretical foundation.

Section 1: The Cornerstone of Microwave Synthesis - Understanding Dielectric Heating

Microwave-assisted synthesis is not magic; it is precise, rapid, and volumetric heating driven by the interaction of an oscillating electric field with polar molecules in your reaction mixture.[1][2][3] This process, known as dielectric heating, fundamentally differs from conventional oil bath heating, which relies on slow conductive heat transfer from the vessel walls inward.[4]

The efficiency of microwave heating is primarily dependent on two mechanisms: dipolar polarization and ionic conduction.[2]

  • Dipolar Polarization: Polar molecules, like your solvent, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat.[2]

  • Ionic Conduction: If ions are present in your mixture (e.g., from an ionic liquid or certain catalysts), they will migrate in the electric field, generating heat through collisional energy loss.

A solvent's ability to absorb microwave energy and convert it to heat is quantified by its loss tangent (tan δ) .[5] Solvents with a high loss tangent are efficient microwave absorbers and will heat very rapidly.

G cluster_0 Microwave Reactor cluster_1 Molecular Mechanism Microwave Microwave Energy (2.45 GHz) ReactionVial Reaction Mixture (Solvent + Reagents) Microwave->ReactionVial Irradiation PolarMolecule Polar Molecule (e.g., DMF) ReactionVial->PolarMolecule ElectricField Oscillating E-Field Friction Molecular Friction & Collisions Heat Rapid, Uniform Heating

Section 2: Troubleshooting Guide for Indole-3-Carboxylate Synthesis

The Fischer indole synthesis is a robust and widely used method for creating the indole scaffold from an arylhydrazine and a carbonyl compound—in this case, typically a pyruvate ester or a related β-keto ester.[6][7] While microwave irradiation dramatically accelerates this reaction, it also introduces unique parameters that require careful control.[8][9]

Q1: My reaction yield is low or I'm getting no product at all. What are the most likely causes?

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.[10][11][12]

  • Arylhydrazines: These compounds can be prone to oxidation. Using freshly sourced or purified arylhydrazine is critical. Impurities can inhibit the catalyst or lead to undesired side reactions.[10]

  • Carbonyl Partner (e.g., Ethyl Pyruvate): Ensure your keto-ester is pure and free from aldol condensation byproducts, which can complicate the reaction.

The Fischer synthesis is acid-catalyzed, and both Brønsted and Lewis acids are effective.[6][13]

  • Brønsted Acids (e.g., p-TsOH, H₂SO₄): Often highly effective. In microwave synthesis, p-toluenesulfonic acid (p-TsA) has been shown to give excellent yields, sometimes superior to traditional Lewis acids like ZnCl₂.[8]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): Also very common. However, they can sometimes be less efficient in highly polar solvents used for microwave chemistry.[10][14]

  • Polyphosphoric Acid (PPA): Can act as both catalyst and solvent, but its high viscosity can be problematic for stirring and work-up.[10]

Actionable Insight: Start by screening p-TsOH as your catalyst. If yields are still low, consider a Lewis acid like ZnCl₂. The optimal catalyst is substrate-dependent.

  • Temperature is the Critical Parameter: Do not focus on power wattage. Temperature dictates reaction kinetics. Excessively high temperatures can cause decomposition of the starting materials, the intermediate hydrazone, or the final indole product.[1][10] Monitor your reaction temperature closely using the instrument's fiber-optic probe or IR sensor.

  • Reaction Time: The primary advantage of MAOS is the drastic reduction in reaction time—often from hours to minutes.[4] However, insufficient time will lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to establish the optimal time. Prolonged irradiation can lead to degradation.[13]

Troubleshooting_Workflow cluster_params Reaction Condition Optimization start Low/No Yield Observed check_purity Verify Purity of Arylhydrazine & Keto-ester start->check_purity check_catalyst Screen Catalyst (p-TsOH vs. ZnCl₂) check_purity->check_catalyst optimize_temp Optimize Temperature (e.g., 120-180°C) optimize_time Optimize Time (Monitor by TLC/LC-MS) check_solvent Evaluate Solvent Choice (See Table 1) check_mechanism Consider Mechanistic Failure (e.g., N-N cleavage) check_solvent->check_mechanism If still failing success Improved Yield check_solvent->success If successful check_mechanism->success

The solvent is arguably the most important variable in MAOS. It must not only dissolve the reactants but also efficiently absorb microwave energy.[15][16]

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent microwave absorbers and are commonly used.[16][17] They allow high temperatures to be reached quickly.

  • Alcohols (Ethanol, Butanol): Also good absorbers, but their lower boiling points mean that high pressures will develop to reach temperatures needed for the Fischer cyclization. This is perfectly acceptable and safe in a dedicated microwave reactor.

  • Non-Polar Solvents (Toluene, Dioxane): These are poor microwave absorbers.[16] They will only heat if a polar reagent or catalyst is present to absorb the energy. Generally, they are not the first choice for MAOS unless required for specific solubility reasons.

Data Table 1: Properties of Common Solvents for Microwave Synthesis

SolventBoiling Point (°C)Dielectric Constant (ε')Loss Tangent (tan δ)Microwave Absorption
N,N-Dimethylformamide (DMF)15336.70.161Medium
Dimethyl Sulfoxide (DMSO)18946.70.825High
Ethanol7824.60.941High
Acetonitrile8237.50.062Medium
Toluene1112.40.040Very Low
Water10080.40.123Medium
Data sourced from various literature.[5][17][18] Values are approximate and can vary with temperature.
Q2: My reaction works, but the product is impure and difficult to purify. What causes side-product formation?

The Fischer synthesis mechanism involves several intermediates.[6][7] If conditions are not optimal, side reactions can occur.

  • Decomposition: As mentioned, excessive heat can degrade your product. Indoles, particularly those with electron-rich substituents, can be sensitive.[10]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or diimine intermediate stage.

  • N-N Bond Cleavage: Certain substitution patterns, particularly those with strong electron-donating groups, can promote a competing pathway where the N-N bond of the ene-hydrazine intermediate cleaves, preventing the desired-sigmatropic rearrangement.[19] This is a known failure mode of the Fischer synthesis.

  • Product Instability on Silica Gel: Indoles can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[13]

    • Solution: Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like neutral alumina.[13]

  • Co-elution of Impurities: If starting material or hydrazone intermediate remains, it may have a similar polarity to your product.

    • Solution: Optimize your chromatography solvent system carefully. A gradient elution might be necessary. Recrystallization is an excellent alternative for solid products.[13]

Section 3: FAQs - General Concepts in Microwave Synthesis

  • Q: Can I run the reaction solvent-free?

    • A: Yes, solvent-free or "neat" reactions are a cornerstone of green chemistry and are often highly effective under microwave irradiation, provided one of the reactants is a polar liquid that can absorb microwave energy.[15][20] This can lead to remarkably fast and clean reactions.

  • Q: What is the risk of thermal runaway?

    • A: Modern laboratory microwave reactors have advanced temperature and pressure sensors that prevent thermal runaway. The instrument will automatically adjust or cut power to maintain the set temperature, ensuring safe operation.

  • Q: Can I scale up this reaction?

    • A: Scalability can be a challenge for microwave chemistry due to the limited penetration depth of microwaves (typically a few centimeters).[21][22] Direct scaling from a 5 mL vial to a 1 L flask is often not feasible. However, dedicated large-scale batch or continuous-flow microwave reactors are available that overcome this limitation, making MAOS a viable technique for producing larger quantities of material.[22]

Section 4: Key Reaction Mechanism & Experimental Protocol

Mechanism: The Fischer Indole Synthesis

The reaction proceeds through the initial formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A key acid-catalyzed-sigmatropic rearrangement is followed by rearomatization and cyclization, ultimately eliminating ammonia to form the stable indole ring.[7]

// Structures start [label="Arylhydrazine +\nKeto-ester"]; hydrazone [label="Phenylhydrazone"]; enamine [label="Ene-hydrazine\n(Tautomer)"]; rearrangement_ts [label="-Sigmatropic\nRearrangement"]; diimine [label="Di-imine Intermediate"]; aminal [label="Cyclized Aminal"]; indole [label="Indole-3-carboxylate"];

// Edges start -> hydrazone [label="-H₂O"]; hydrazone -> enamine [label="Tautomerization\n(Acid-catalyzed)"]; enamine -> rearrangement_ts [label="Protonation"]; rearrangement_ts -> diimine; diimine -> aminal [label="Rearomatization &\nIntramolecular Attack"]; aminal -> indole [label="-NH₃"]; } dot Caption: Simplified mechanism of the Fischer indole synthesis.

Representative Experimental Protocol

Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate via Microwave Irradiation

This is a representative protocol and must be adapted and optimized for specific substrates and equipment.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq.).

  • Reagent Addition: Add phenylhydrazine (1.0 eq.) and ethyl acetoacetate (1.05 eq.) to the vial.

  • Solvent: Add anhydrous ethanol (3-5 mL).

  • Sealing: Securely cap the vial using a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 150°C, the hold time to 10 minutes, and the pre-stirring time to 30 seconds. The power will be modulated automatically by the instrument to maintain the target temperature.

  • Cooling: After the irradiation is complete, the vessel is cooled to room temperature using the instrument's compressed air cooling system.

  • Work-up: Open the vial carefully. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure indole-3-carboxylate.

References

Technical Support Center: Catalyst Impurity Removal in the Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-methyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing catalyst impurities post-synthesis. As the synthesis of this valuable indole derivative often employs transition metal catalysts, particularly palladium, ensuring their complete removal is critical for the integrity of downstream applications and regulatory compliance.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I should expect in my crude this compound?

A1: The synthesis of this compound and related indole derivatives frequently utilizes palladium-based catalysts.[4][5][6][7] Therefore, the primary catalyst impurities are residual palladium species. These can exist in two main forms:

  • Heterogeneous catalysts: Such as palladium on carbon (Pd/C), which are generally insoluble in the reaction mixture.

  • Homogeneous catalysts: These are soluble palladium complexes, often containing phosphine ligands, that are dissolved in the reaction medium.[8]

The nature of the palladium impurity will dictate the most effective removal strategy.

Q2: I've filtered my reaction mixture, but my product is still contaminated with the catalyst. Why?

A2: Simple filtration is only effective for removing heterogeneous catalysts like palladium on carbon.[9] If a homogeneous (soluble) palladium catalyst was used, it will pass through standard filter paper along with your product. In such cases, more advanced purification techniques are necessary.

Q3: What are the primary methods for removing both soluble and insoluble palladium catalysts?

A3: The most common and effective methods include:

  • Filtration through Celite: Primarily for insoluble palladium species.[9][10]

  • Column Chromatography: A widely used and effective technique for separating the desired compound from both soluble and insoluble impurities.[9][11][12]

  • Treatment with Activated Carbon: A cost-effective method for adsorbing palladium, but it can sometimes lead to loss of the desired product.[11][13][14]

  • Use of Metal Scavengers: These are solid-supported reagents that selectively bind to and remove soluble metal catalysts.[1][2][15][16]

Q4: Are there regulatory limits for palladium impurities in active pharmaceutical ingredients (APIs)?

A4: Yes, regulatory bodies like the FDA have stringent limits on the amount of residual metals in APIs, often in the parts-per-million (ppm) range.[2][3] Therefore, efficient removal of palladium is a critical step in pharmaceutical development.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the purification of this compound.

Issue 1: Incomplete Removal of Palladium Catalyst After Initial Filtration

Causality: This issue almost certainly indicates the presence of a soluble palladium catalyst. Simple filtration will not suffice.

Troubleshooting Workflow:

Caption: Decision workflow for removing soluble palladium.

Detailed Protocols:

Protocol 1: Column Chromatography

This is a standard and highly effective method for separating your indole product from palladium residues and other organic impurities.[9][10][12]

  • Adsorbent Selection: Silica gel is the most common stationary phase for the purification of indole derivatives.[12][17]

  • Solvent System Selection: The ideal solvent system should provide good separation between your product and impurities. This can be determined by thin-layer chromatography (TLC) analysis. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[4]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack it into a chromatography column to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system, gradually increasing the polarity if necessary to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Metal Scavengers

Metal scavengers are functionalized materials (often silica-based) that selectively bind to metal ions.[15][16] This method is highly efficient for removing trace amounts of soluble palladium.

  • Scavenger Selection: Choose a scavenger with high affinity for palladium, such as those with thiol or trimercaptotriazine (TMT) functional groups.[2][15]

  • Procedure:

    • Dissolve your crude or partially purified product in an appropriate solvent.

    • Add the recommended amount of the palladium scavenger.

    • Stir the mixture at room temperature or a slightly elevated temperature for a few hours to overnight.

    • Filter off the scavenger resin and wash it with the solvent.[9]

    • Combine the filtrate and washings, then remove the solvent under reduced pressure.

Purification Method Advantages Disadvantages
Column Chromatography High purification efficiency for a range of impurities.Can be time-consuming and require large volumes of solvent.
Metal Scavengers High selectivity for metals, simple filtration removal.[16][18]Can be more expensive than other methods.
Activated Carbon Cost-effective, good for removing colored impurities.[11][13]Can adsorb the desired product, leading to lower yields.[9]
Issue 2: Low Product Recovery After Purification with Activated Carbon

Causality: Activated carbon has a high surface area and can non-selectively adsorb organic molecules, including your desired product, leading to significant yield loss.[9]

Troubleshooting Steps:

  • Optimize the Amount of Activated Carbon: Use the minimum amount necessary for effective palladium removal. This may require small-scale optimization experiments.

  • Control Contact Time: Reduce the stirring time of your product with the activated carbon.

  • Consider a Combination Approach: Use a smaller amount of activated carbon in conjunction with a metal scavenger for more efficient and selective palladium removal.[14]

  • Alternative Adsorbents: In some cases, other adsorbents like Celite can be effective for removing certain palladium species with less risk of product loss.[9][14]

Caption: Troubleshooting low recovery with activated carbon.

Concluding Remarks

The successful synthesis of high-purity this compound hinges on the effective removal of catalyst residues. The choice of purification method should be guided by the nature of the catalyst used (heterogeneous vs. homogeneous) and the specific requirements of your research. For challenging purifications, a combination of techniques, such as column chromatography followed by treatment with a metal scavenger, may be necessary to achieve the desired level of purity.[19]

References

Technical Support Center: Purification of Substituted Indole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted indole esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles driving purification strategies. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My substituted indole ester is a pinkish or brownish oil/solid after synthesis. Is this normal, and how do I get rid of the color?

A: Discoloration, typically a pink to brown hue, is a common observation and often indicates the presence of minor oxidation or polymeric impurities.[1] Pure indole and its simple derivatives are typically white to slightly yellowish crystalline solids.[1] The indole nucleus is susceptible to air oxidation, particularly when exposed to light.[1]

Troubleshooting Steps:

  • Minimize Exposure: During workup and purification, minimize the exposure of your compound to air and light. Use amber-colored flasks and consider working under an inert atmosphere (Nitrogen or Argon) for particularly sensitive derivatives.

  • Activated Carbon (Charcoal) Treatment: Before final crystallization or as a pre-purification step, dissolving the crude product in a suitable solvent and briefly stirring with activated charcoal can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.

  • Chromatography: Flash column chromatography is highly effective at removing baseline, colored impurities. A silica gel plug might be sufficient if the colored impurities are highly polar.

Q2: I'm having trouble separating my product from the starting materials by flash chromatography. The spots are too close on the TLC plate. What can I do?

A: Poor separation (low resolution) in chromatography is a frequent challenge, especially when the polarity difference between your product and impurities is minimal.[2] The polarity of indole esters is significantly influenced by the nature and position of the substituents on the indole ring.[3][4]

Troubleshooting Strategies:

  • Solvent System Optimization:

    • Systematic Screening: Do not rely on a single solvent system. Systematically screen different solvent mixtures. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol system.[5][6]

    • Polarity Modification: If spots are streaking or have poor shape, consider adding a small amount of a modifier. For basic indole derivatives, adding a trace of triethylamine (~0.1-1%) can improve peak shape.[7] For acidic compounds, a similar amount of acetic acid may be beneficial.

    • Alternative Solvents: Explore less common solvent systems. Toluene or chloroform-based systems can offer different selectivity compared to standard eluents.[7]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider an alternative stationary phase.

    • Alumina: For certain compounds, alumina (basic, neutral, or acidic) can provide a different separation profile than silica gel.[8]

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) flash chromatography can be an excellent alternative, eluting with solvent systems like water/acetonitrile or water/methanol.[9][10]

Q3: My indole ester seems to be degrading on the silica gel column. My yield is very low, and I see new spots on the TLC of my collected fractions. Why is this happening?

A: Indole derivatives can be sensitive to the acidic nature of standard silica gel. The indole nucleus, while aromatic, can be susceptible to acid-catalyzed decomposition or rearrangement, especially with certain substitution patterns.[11]

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. Let it stand for an hour before packing the column.

  • Use a Different Stationary Phase: Consider using neutral alumina or a chemically bonded phase like diol or cyano columns, which are less acidic.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the compound sit on the column for extended periods.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Co-elution of Structurally Similar Impurities

A common source of impurities is the presence of isomers or compounds from side reactions during synthesis, such as incompletely cyclized intermediates from a Fischer indole synthesis.[8][11] These often have very similar polarities to the desired product, making chromatographic separation challenging.[2]

The Problem: Similar Rf Values

You've tried multiple solvent systems for your flash column, but an impurity consistently co-elutes with your product, as shown by 1H NMR or LC-MS analysis of the "pure" fractions.

The Scientific Rationale

The separation factor (α) between two compounds on a chromatographic column is a measure of their relative retention. When α is close to 1, the peaks overlap significantly. To improve separation, you must change the chemical environment to alter the relative interactions of the compounds with the stationary and mobile phases.

Workflow for Improving Separation

G start Problem: Co-elution of Impurity screen_solvents Systematically Screen Eluent Systems (Hex/EtOAc, DCM/MeOH, Toluene/EtOAc) start->screen_solvents add_modifier Add Modifier to Eluent (e.g., 0.5% TEA or AcOH) screen_solvents->add_modifier Separation still poor? success Pure Product Isolated screen_solvents->success Separation achieved change_stationary Change Stationary Phase (Alumina, C18, etc.) add_modifier->change_stationary Still co-eluting? add_modifier->success Separation achieved recrystallize Attempt Recrystallization change_stationary->recrystallize Still impure? change_stationary->success Separation achieved derivatize Consider Chemical Derivatization recrystallize->derivatize Fails or product is an oil? recrystallize->success Pure crystals obtained fail Separation Still Fails derivatize->fail Impurity persists

Caption: Troubleshooting workflow for co-eluting impurities.

Step-by-Step Protocol: Recrystallization

If your indole ester is a solid, recrystallization is a powerful purification technique that separates compounds based on differences in solubility.[8][12]

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurity should ideally be either very soluble or insoluble at all temperatures.

  • Procedure: a. Dissolve the impure solid in the minimum amount of hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the crystals under vacuum.

Solvent SystemBest For...
Ethanol/WaterModerately polar indole esters.
Ethyl Acetate/HexaneA versatile system for a wide range of polarities.
Dichloromethane/HexaneLess polar esters.
TolueneAromatic esters, can provide different selectivity.

Table 1: Common recrystallization solvent systems for indole esters.

Guide 2: Managing Stability Issues During Purification

The indole ring, while aromatic, is electron-rich and can be sensitive to both acidic and oxidative conditions.[11][13] The ester functionality can also be susceptible to hydrolysis under strongly acidic or basic conditions.

The Problem: Product Loss or Decomposition

You start with a high crude yield, but after purification by chromatography or an aqueous workup, the final isolated yield is significantly lower than expected.

The Scientific Rationale
  • Acid Sensitivity: The C3 position of the indole ring is particularly nucleophilic and prone to protonation, which can lead to dimerization or polymerization under strongly acidic conditions.[2] Standard silica gel is acidic enough (pH ~4-5) to cause degradation of sensitive substrates.

  • Hydrolysis: The ester group can be cleaved back to the carboxylic acid if exposed to strong aqueous acids or bases during workup, especially at elevated temperatures.

Workflow for Mitigating Instability

G start Problem: Low Recovery / Decomposition check_workup Review Aqueous Workup (Avoid strong acid/base, use NaHCO₃, brine) check_chroma Assess Chromatography Conditions check_workup->check_chroma sub_chroma_1 Is silica gel being used? check_chroma->sub_chroma_1 sub_chroma_2 Use Neutralized Silica (1% TEA in eluent) sub_chroma_1->sub_chroma_2 Yes sub_chroma_3 Use Alternative Stationary Phase (Neutral Alumina) sub_chroma_2->sub_chroma_3 Degradation persists? sub_chroma_4 Minimize Contact Time (Run column quickly) sub_chroma_3->sub_chroma_4 final_step Consider Crystallization Instead of Chromatography sub_chroma_4->final_step success Improved Yield and Purity final_step->success

Caption: Decision tree for managing product instability.

Protocol: Purity Assessment by HPLC

To accurately assess purity and detect subtle degradation, High-Performance Liquid Chromatography (HPLC) is indispensable.[9][14]

  • Method: A reversed-phase HPLC method is standard for indole derivatives.[9][10]

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid or Formic Acid).

    • Detection: UV detection at 220 nm and 280 nm.

  • Analysis: Inject a sample of your crude material and your purified material. Compare the chromatograms to:

    • Quantify the purity of your final product.

    • Identify the appearance of new peaks (degradation products) after purification.

    • Confirm the removal of starting materials and byproducts.

References

Preventing decomposition of "Methyl 2-methyl-1H-indole-3-carboxylate" during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and workup of Methyl 2-methyl-1H-indole-3-carboxylate. Our goal is to equip you with the chemical knowledge and practical protocols necessary to prevent decomposition and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My post-workup TLC shows a new, more polar spot that I suspect is the carboxylic acid. What is causing this hydrolysis and how can I prevent it?

A1: Root Cause Analysis & Prevention

This is a classic case of ester hydrolysis, a common issue when working with indole-3-carboxylates. The primary culprit is exposure to basic conditions during the aqueous workup.

Chemical Rationale: The ester functional group in this compound is susceptible to nucleophilic attack by hydroxide ions (OH⁻). This base-catalyzed hydrolysis, also known as saponification, is an irreversible process that cleaves the methyl ester to form the corresponding carboxylate salt.[1][2] Subsequent acidification (even by ambient CO₂) will protonate the salt to yield 2-methyl-1H-indole-3-carboxylic acid. Studies on similar indole esters confirm that even mildly alkaline conditions (pH 9 or above) can cause measurable hydrolysis over just a few hours.[3][4][5]

Troubleshooting & Prevention Protocol:

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in your aqueous wash. Even common bases like sodium carbonate (Na₂CO₃) can be too aggressive.

  • Use a Mild Bicarbonate Wash: If a basic wash is necessary to remove acidic starting materials or catalysts, use a cold (0-5 °C), saturated solution of sodium bicarbonate (NaHCO₃).

  • Minimize Contact Time: Perform the wash quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Shake gently for 30-60 seconds and then immediately separate the layers.

  • Work at Low Temperatures: Perform the entire aqueous workup in an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.

  • Alternative: Water/Brine Wash: If your reaction does not contain significant acidic impurities, forgoing a basic wash entirely in favor of multiple washes with deionized water and/or brine is the safest approach to preserving the ester.

Q2: My product is turning pink, brown, or dark purple after isolation. What causes this discoloration and how can I obtain a clean, white solid?

A2: Understanding and Preventing Oxidative Decomposition

The discoloration you are observing is a tell-tale sign of oxidation. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to oxidation, especially when exposed to air, light, or residual acid/metal catalysts.[6][7]

Chemical Rationale: The pyrrole ring of the indole is particularly prone to oxidation. The 2-methyl group can also be a site for oxidative processes.[8] This can lead to the formation of complex, highly colored polymeric materials or defined oxidation products like oxindoles.[6] The process can be initiated by atmospheric oxygen and is often accelerated by trace impurities.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: Whenever possible, conduct the workup and concentration steps under an inert atmosphere (Nitrogen or Argon). This is most critical when removing the solvent via rotary evaporation.

  • Use Degassed Solvents: For extractions and chromatography, use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen.

  • Antioxidant Wash: A highly effective technique is to include a wash with a mild reducing agent. After the main extraction, wash the organic layer with a cold, 1-5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). This will quench residual oxidants.

  • Chelate Trace Metals: If your synthesis used a metal catalyst (e.g., Palladium, Copper), ensure it is thoroughly removed.[9][10] A wash with a dilute solution of EDTA or passing the organic solution through a pad of silica gel before concentration can help.

  • Prompt Purification: Do not store the crude product for extended periods. Proceed with purification (e.g., flash column chromatography) immediately after the workup to remove impurities that could catalyze oxidation.

  • Storage: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature (-20 °C is recommended for long-term storage).

Q3: I'm experiencing low yields, and I don't see significant hydrolysis or oxidation. Could decarboxylation be the issue?

A3: The Link Between Hydrolysis and Decarboxylation

Decarboxylation is a significant risk, but it is almost always a secondary decomposition pathway that occurs after the primary hydrolysis event. The methyl ester itself is thermally stable against decarboxylation. However, once hydrolyzed to 2-methyl-1H-indole-3-carboxylic acid, the resulting acid is much more labile.

Chemical Rationale: Indole-3-carboxylic acids are known to decarboxylate, often facilitated by heat or the presence of either acid or base catalysts, to yield the corresponding indole (in this case, 2-methylindole).[11][12][13][14] The reaction proceeds by loss of carbon dioxide.

Troubleshooting & Prevention Protocol:

  • Primary Goal: Prevent Hydrolysis: The most effective way to prevent decarboxylation is to prevent the formation of the carboxylic acid in the first place. Meticulously follow the steps outlined in A1 .

  • Avoid Excessive Heat: During solvent removal, keep the water bath temperature on the rotary evaporator below 40 °C. High temperatures will accelerate the decarboxylation of any carboxylic acid that may have formed.

  • Neutral Purification: When performing column chromatography, ensure the silica gel is neutral. If acidic impurities are a concern, the column can be packed using a solvent system containing a very small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%) to prevent on-column degradation.

Visualizing the Degradation Pathways

The following diagram illustrates the primary decomposition routes for this compound during a typical workup. The key to preserving the target molecule is to block the initial hydrolysis and oxidation steps.

DecompositionPathways cluster_main Target Compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Target This compound Acid 2-methyl-1H-indole-3-carboxylic acid Target->Acid  Base (OH⁻) / Acid (H⁺)  Water Oxidized Oxidized/Polymeric Impurities (Colored Byproducts) Target->Oxidized  Air (O₂) / Light  Trace Metals Decarboxylated 2-Methylindole (Product Loss) Acid->Decarboxylated  Heat / Acid or Base  -CO₂

Caption: Key decomposition pathways for the target compound.

Recommended General Workup Protocol

This protocol is designed to be robust and minimize the risk of the decomposition pathways discussed above.

WorkupWorkflow Start 1. Cool Reaction Mixture to 0-5 °C Quench 2. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Start->Quench Dilute 3. Dilute with Extraction Solvent (EtOAc) Quench->Dilute Wash1 4. Wash with Cold Brine (1x) Dilute->Wash1 Wash2 5. (Optional) Wash with Cold 1-5% Na₂S₂O₃ (To remove oxidants) Wash1->Wash2 Wash3 6. Wash with Cold Brine (1x, to remove aqueous residues) Wash2->Wash3 Dry 7. Dry Organic Layer (Anhydrous Na₂SO₄) Wash3->Dry Concentrate 8. Filter & Concentrate (Rotovap, T < 40°C) Dry->Concentrate Purify 9. Immediate Purification (Flash Chromatography) Concentrate->Purify

Caption: Recommended workflow for robust product workup.

Detailed Steps for the Protocol:

  • Cool the Reaction: Once the reaction is complete, cool the vessel in an ice-water bath to 0-5 °C.

  • Quench: Slowly add a quenching agent as appropriate for your reaction chemistry (e.g., water, saturated ammonium chloride).

  • Dilute & Extract: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Add enough solvent to fully dissolve your product.

  • Brine Wash: Wash the organic layer with cold brine. This helps to remove bulk water and some water-soluble impurities.

  • Antioxidant Wash (Optional but Recommended): Wash the organic layer with a cold, freshly prepared 1-5% aqueous solution of sodium thiosulfate. This is particularly important if the reaction mixture has developed any color.

  • Final Brine Wash: Perform a final wash with cold brine to remove any residual sodium thiosulfate and to further dehydrate the organic layer.

  • Dry: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C.

  • Purify: Immediately purify the resulting crude material by flash column chromatography or recrystallization to prevent degradation upon storage.

Summary of Workup Conditions and Compound Stability

The following table summarizes the stability of this compound under various conditions commonly encountered during workup.

Condition Parameter Risk Level Recommended Action
pH > 9 (e.g., Na₂CO₃, NaOH)High AVOID. High risk of rapid ester hydrolysis.[3][5]
8 - 9 (e.g., NaHCO₃)Moderate Use only if necessary, at low temperature (0-5 °C) with minimal contact time.
4 - 7 (e.g., Water, Brine)Low IDEAL. Safest range for aqueous washes.
< 4 (e.g., dilute HCl)Moderate Risk of acid-catalyzed side reactions. Use only if needed to remove basic impurities, and use dilute, cold solutions.
Temperature > 50 °CHigh AVOID. Significantly increases rates of all decomposition pathways, especially decarboxylation of any hydrolyzed acid.[11][12]
25 - 40 °CModerate Acceptable for short periods (e.g., rotary evaporation). Keep temperature as low as possible.
0 - 5 °CLow IDEAL. All extractions and washes should be performed at this temperature.
Atmosphere Air / LightHigh High risk of oxidation leading to discoloration.[6][8]
Inert (N₂ or Ar)Low IDEAL. Use an inert atmosphere, especially during solvent concentration, to prevent oxidation.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-methyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important indole derivative. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient synthesis campaign.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, the Fischer indole synthesis remains a widely used and cost-effective method for its preparation. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and methyl acetoacetate.

This guide will focus on the practical aspects of scaling up the Fischer indole synthesis of this compound, addressing common issues and providing robust solutions.

Core Synthesis Workflow: Fischer Indole Synthesis

The overall transformation can be depicted as a two-step, one-pot process.

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_intermediates Reaction Intermediate cluster_product Final Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone Condensation MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->Phenylhydrazone Indole Methyl 2-methyl-1H- indole-3-carboxylate Phenylhydrazone->Indole Acid-Catalyzed Cyclization

Caption: Fischer Indole Synthesis Workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the scale-up synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the Fischer indole synthesis are a common challenge, often stemming from several factors that become more pronounced at scale.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A catalyst that is too weak may result in an incomplete reaction, while one that is too strong can lead to degradation of the starting materials or the product.[1]

    • Solution: Screen various Brønsted acids (e.g., sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride).[2][3] Start with catalytic amounts and incrementally increase the loading while monitoring the reaction progress.

  • Suboptimal Temperature: The reaction typically requires elevated temperatures to drive the cyclization. However, excessive heat can promote the formation of tar and other degradation byproducts.

    • Solution: Carefully control the reaction temperature using a jacketed reactor with an efficient heat transfer fluid. Perform small-scale experiments to determine the optimal temperature range that provides a good reaction rate without significant byproduct formation.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times at high temperatures can increase the formation of impurities.

    • Solution: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the point of maximum product formation.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckCatalyst Verify Acid Catalyst (Type and Concentration) Start->CheckCatalyst CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp CheckTime Monitor Reaction Time CheckTemp->CheckTime CheckPurity Assess Starting Material Purity CheckTime->CheckPurity Analysis Analyze Byproducts (TLC, LC-MS) CheckPurity->Analysis Purification Optimize Purification Strategy Analysis->Purification Success Yield Improved Purification->Success

Caption: Decision tree for troubleshooting low reaction yields.

FAQ 2: I am observing significant tar or polymer formation in my large-scale reaction. How can this be mitigated?

Tar formation is a frequent issue in Fischer indole syntheses, especially under strong acidic conditions and at elevated temperatures.

  • Localized Overheating: In large reactors, inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk, accelerating decomposition and polymerization.

    • Solution: Ensure vigorous and efficient overhead stirring. Use a reactor with baffles to improve mixing and heat distribution.

  • Acid Concentration: High concentrations of strong acids can catalyze polymerization side reactions.

    • Solution: Use the minimum effective concentration of the acid catalyst. Consider using a solid acid catalyst (e.g., Amberlite IR-120) which can be easily filtered off and may lead to a cleaner reaction profile.

  • Slow Reagent Addition: The exothermic nature of the initial condensation and cyclization steps can be problematic at scale.

    • Solution: Add the acid catalyst or one of the reactants portion-wise or via an addition funnel to control the exotherm. Ensure adequate cooling capacity of the reactor.

FAQ 3: The purification of the crude product is challenging. What strategies can I employ for large-scale purification?

Purification of this compound from the crude reaction mixture often requires a multi-step approach.

  • Initial Work-up: After the reaction is complete, the acidic catalyst must be neutralized. A typical work-up involves quenching the reaction mixture with a base (e.g., sodium bicarbonate solution) and extracting the product into an organic solvent.

  • Crystallization: The crude product, after removal of the solvent, can often be purified by recrystallization.

    • Recommended Solvents: A mixture of ethanol and water, or toluene, can be effective for recrystallization. Experiment with different solvent systems to find the one that provides the best balance of solubility for the product at high temperature and insolubility at low temperature, while leaving impurities in the mother liquor.

  • Column Chromatography: If crystallization does not provide the desired purity, flash column chromatography on silica gel is a viable option.

    • Eluent Systems: A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The polarity can be adjusted based on TLC analysis of the crude mixture.

Purification MethodScaleAdvantagesDisadvantages
Recrystallization Lab to PlantCost-effective, simple, can yield high purity product.May not be effective for removing all impurities, potential for product loss in the mother liquor.
Column Chromatography Lab to PilotHigh resolution, effective for separating closely related impurities.Can be expensive and time-consuming at large scale, generates significant solvent waste.
FAQ 4: What are the likely side products in the Fischer indole synthesis of this compound?

Understanding the potential side products is crucial for developing an effective purification strategy and for optimizing the reaction conditions to minimize their formation.

  • Regioisomers: While methyl acetoacetate is a symmetrical dicarbonyl equivalent in this context, the use of unsymmetrical ketones in other Fischer indole syntheses can lead to the formation of regioisomers.[4]

  • Products of N-N Bond Cleavage: Under certain conditions, particularly with electron-donating substituents on the phenylhydrazine, cleavage of the N-N bond can occur, leading to byproducts such as aniline.[5][6]

  • Polymeric Materials (Tar): As discussed, these are high molecular weight byproducts formed from the decomposition and polymerization of starting materials, intermediates, and the final product under harsh acidic and thermal conditions.

Scalable Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound on a multi-gram scale. Safety Note: This reaction should be performed in a well-ventilated fume hood. Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment.

Materials and Equipment
  • Phenylhydrazine

  • Methyl acetoacetate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean and dry jacketed reactor equipped with an overhead stirrer, condenser, and temperature probe, add ethanol.

    • Begin stirring and add phenylhydrazine (1.0 equivalent) to the solvent.

  • Formation of Phenylhydrazone:

    • Slowly add methyl acetoacetate (1.05 equivalents) to the stirred solution. An exotherm may be observed. Maintain the temperature below 40 °C.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenylhydrazone intermediate. Monitor by TLC.

  • Cyclization:

    • Slowly and carefully add polyphosphoric acid (or the chosen acid catalyst) to the reaction mixture. The addition is exothermic.

    • Once the addition is complete, heat the reaction mixture to 80-90 °C.

    • Maintain this temperature and continue stirring, monitoring the reaction progress by TLC until the starting phenylhydrazone is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a stirred solution of ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The crude product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and air-dry.

    • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Alternatively, purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

References

Identifying byproducts in the synthesis of "Methyl 2-methyl-1H-indole-3-carboxylate" by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

Welcome to the technical support resource for the synthesis and analysis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a specific focus on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach is rooted in mechanistic understanding to empower you to not only identify but also prevent the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and methyl acetoacetate.[3][4] The choice of acid catalyst is critical; Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), or Lewis acids such as zinc chloride (ZnCl₂), are frequently employed to promote the key[2][2]-sigmatropic rearrangement step.[5]

Q2: My crude reaction mixture is dark brown or reddish, but the pure product is described as an off-white solid. What causes this discoloration?

Indole scaffolds are electron-rich and can be susceptible to aerial oxidation. The observed color often indicates the presence of trace amounts of oxidized impurities or polymeric materials.[6] While minor discoloration is common in crude products, a very dark color may suggest overly harsh reaction conditions (excessive heat or acid concentration) leading to degradation. These colored impurities are typically non-polar and can often be removed during silica gel chromatography.

Q3: What are the definitive ¹H NMR signals that confirm the successful synthesis of this compound?

To confirm the presence of your target compound, look for these key signals in your ¹H NMR spectrum (typically in CDCl₃):

  • A broad singlet around δ 8.2-8.5 ppm: This corresponds to the indole N-H proton. Its chemical shift can be variable and concentration-dependent.

  • A sharp singlet around δ 3.9 ppm: This signal integrates to 3 protons and represents the methyl ester (-OCH₃) group.

  • A sharp singlet around δ 2.7 ppm: Integrating to 3 protons, this is the characteristic signal for the methyl group at the C2 position of the indole ring.

  • A multiplet pattern between δ 7.1-8.1 ppm: These signals correspond to the four protons on the benzene ring portion of the indole.

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific impurities you may encounter, diagnosed through their NMR signatures.

Problem 1: My ¹H NMR spectrum shows two distinct sets of signals, including multiple N-H protons and vinyl peaks. The reaction has not formed the indole.
  • Likely Byproduct: Phenylhydrazone of methyl acetoacetate (E/Z isomers).

  • Causality: The first step of the Fischer synthesis is the condensation of phenylhydrazine and methyl acetoacetate to form a phenylhydrazone intermediate.[4] This intermediate exists as a mixture of E and Z isomers, leading to a more complex NMR spectrum than expected. If the acid catalyst is inactive, or the reaction temperature is too low, the subsequent energy-intensive[2][2]-sigmatropic rearrangement and cyclization will not occur, causing this intermediate to accumulate.[3]

  • NMR Identification:

    • Two N-H Signals: You will likely observe two distinct, broad singlets for the N-H protons of the E and Z isomers.

    • Vinyl and Allylic Protons: Look for signals corresponding to the vinyl proton and the C-methyl group of the enamine tautomer, which is in equilibrium with the hydrazone.

    • Absence of Key Product Peaks: The characteristic C2-methyl singlet (δ ~2.7 ppm) of the indole product will be absent.

  • Recommended Action:

    • Verify Catalyst: Ensure your acid catalyst is active and not hydrated. If using a Lewis acid like ZnCl₂, ensure it is anhydrous.

    • Increase Temperature: The rearrangement step is often the rate-limiting and requires thermal energy. Gradually increase the reaction temperature while monitoring by TLC.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration under reflux to ensure complete conversion.

Problem 2: The reaction worked, but I see a second, minor indole product in the NMR, and it's missing the methyl ester signal at ~3.9 ppm.
  • Likely Byproduct: 2,3-dimethylindole.

  • Causality: This byproduct arises from the decarboxylation of an intermediate or the final product under excessively harsh acidic or thermal conditions. The β-keto ester functionality of the starting material, methyl acetoacetate, can be prone to cleavage, and if this occurs before or after indole formation, the resulting 2-methyl-1H-indole-3-carboxylic acid can readily decarboxylate upon heating to give 2,3-dimethylindole.

  • NMR Identification:

    • Absence of Ester Signal: The most telling sign is the complete absence of the singlet at ~δ 3.9 ppm for the -OCH₃ group.

    • Presence of Two C-Methyl Signals: You will see two distinct methyl singlets: one for the C2-methyl group and another for the new C3-methyl group.

    • Shifted Aromatic Protons: The aromatic signals will have a different pattern compared to the desired carboxylate product due to the change in the C3 substituent.

  • Recommended Action:

    • Milder Conditions: Reduce the reaction temperature and/or the concentration of the acid catalyst. Polyphosphoric acid (PPA) is effective but can cause charring and side reactions if overheated. Consider a milder catalyst like PTSA.

    • Purification: This byproduct can usually be separated from the desired product by flash column chromatography, as its polarity will be significantly different.

Problem 3: My NMR is clean, but my yield is low. I see significant baseline signals and signals corresponding to my starting materials.
  • Issue: Incomplete reaction or inefficient conversion.

  • Causality: Low yields are often a result of suboptimal reaction conditions. This can include incorrect stoichiometry, insufficient heating, a deactivated catalyst, or impurities in the starting materials that inhibit the reaction.[7] The Fischer indole synthesis is a dehydration and cyclization reaction; the presence of water can hinder the catalyst and shift equilibria away from product formation.

  • NMR Identification:

    • Phenylhydrazine: Look for characteristic aromatic multiplets and broad N-H signals.

    • Methyl Acetoacetate: This exists as a mixture of keto and enol tautomers, showing characteristic signals for the acetyl methyl (~δ 2.2 ppm), methylene (~δ 3.4 ppm), and methoxy (~δ 3.7 ppm) groups.

  • Recommended Action:

    • Check Reagent Purity: Use freshly distilled phenylhydrazine, as it can degrade upon storage. Ensure your methyl acetoacetate is pure.

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before starting the reaction, especially when using water-sensitive Lewis acid catalysts.

    • Optimize Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of one reagent may be required depending on purity. Perform small-scale trials to find the optimal ratio.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product to determine the optimal reaction time.

Data & Protocols

Table 1: Comparative ¹H NMR Data for Product and Potential Byproducts
Compound NameN-H (indole)Aromatic-H-OCH₃C2-CH₃ (indole)Other Key Signals
This compound (Product) ~8.3 ppm (br s)7.1-8.1 ppm (m)~3.9 ppm (s, 3H)~2.7 ppm (s, 3H)-
Phenylhydrazone of Methyl Acetoacetate~9.5 & 8.5 ppm (br s, 2 isomers)6.8-7.3 ppm (m)~3.7 ppm (s, 3H)-~5.1 ppm (s, vinyl H), ~2.1 ppm (s, C-CH₃), ~2.0 ppm (s, acetyl CH₃)
2,3-dimethylindole~7.8 ppm (br s)7.0-7.5 ppm (m)-~2.4 ppm (s, 3H)~2.2 ppm (s, 3H, C3-CH₃)
Phenylhydrazine~6.5 & 5.5 ppm (br s, NH & NH₂)6.7-7.2 ppm (m)---
Methyl Acetoacetate (keto-enol mixture)--~3.7 ppm (s, 3H)-Keto: ~3.4 ppm (s, CH₂), ~2.2 ppm (s, CH₃); Enol: ~5.0 ppm (s, vinyl H), ~1.9 ppm (s, CH₃)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is referenced against typical values in CDCl₃.

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of your crude or purified sample into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Dissolution: Cap the NMR tube and invert it several times to ensure the sample is completely dissolved. If necessary, use gentle vortexing.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 8 or 16 for a crude sample) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Compare the observed peaks to the reference data in Table 1.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude oil) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane or petroleum ether) as the eluent. Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared slurry containing the sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar byproducts and unreacted starting materials will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired product.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations discussed.

fischer_synthesis cluster_intermediate Intermediate cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone (E/Z isomers) Phenylhydrazine->Hydrazone + H₂O MeAcetoacetate Methyl Acetoacetate MeAcetoacetate->Hydrazone IndoleProduct Methyl 2-methyl-1H- indole-3-carboxylate Hydrazone->IndoleProduct [3,3]-Sigmatropic Rearrangement + H⁺, -NH₃ byproduct_formation cluster_stalled Stalled Reaction cluster_side_reaction Degradation Pathway Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate (Observed in NMR) Phenylhydrazine->Hydrazone + H₂O MeAcetoacetate Methyl Acetoacetate MeAcetoacetate->Hydrazone IndoleProduct Desired Product Hydrazone->IndoleProduct Successful Cyclization (Sufficient Heat/Acid) Decarboxylation 2,3-dimethylindole (Observed in NMR) IndoleProduct->Decarboxylation Excessive Heat/Acid - CO₂CH₂

References

Technical Support Center: Strategies to Improve the Regioselectivity of Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in these critical reactions. In this document, we address common challenges in a direct question-and-answer format, providing not only troubleshooting steps but also the underlying mechanistic rationale to empower your experimental design.

Table of Contents
  • Fischer Indole Synthesis: Mastering Regiocontrol with Unsymmetrical Ketones

  • Larock Indole Synthesis: Directing Annulation with Unsymmetrical Alkynes

  • Bischler-Möhlau Synthesis: Taming a Classic Reaction for Predictable Outcomes

  • Modern C-H Functionalization: Site-Selective Derivatization of the Indole Core

  • References

Fischer Indole Synthesis: Mastering Regiocontrol with Unsymmetrical Ketones

The Fischer indole synthesis is a robust and widely used method, but its application with unsymmetrical ketones often leads to the formation of regioisomeric products, complicating purification and reducing yields.[1]

Question: My Fischer indole synthesis with an unsymmetrical ketone is giving a 1:1 mixture of regioisomers. How can I favor the formation of one isomer over the other?

Answer: This is a classic challenge in Fischer indolization. The regioselectivity is determined by which α-carbon of the ketone forms the new C-C bond during the key[2][2]-sigmatropic rearrangement step.[3] This, in turn, depends on the relative stability of the two possible enamine intermediates formed from the initial hydrazone. By strategically manipulating the reaction parameters, you can influence this equilibrium and favor one pathway over the other.

The primary factors influencing regioselectivity are the acid catalyst, steric effects, and electronic effects of the substrates.[1][4]

Causality Behind Experimental Choices:

  • Acid Catalyst Selection: The choice of acid is critical.[5] Brønsted acids (e.g., H₂SO₄, PPA, PTSA) and Lewis acids (e.g., ZnCl₂, AlCl₃) function differently.[4][6] Stronger acids and higher temperatures can favor the formation of the more thermodynamically stable, more substituted enamine. Conversely, milder conditions or certain Lewis acids may favor the kinetically formed, less substituted enamine. The catalyst can influence the rate of enamine formation and the subsequent rearrangement.[7]

  • Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine will sterically disfavor the formation of the adjacent enamine. The reaction will proceed through the less hindered transition state, leading to the indole isomer where the bulky group is at the 3-position.

  • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine can destabilize the transition state of the[2][2]-sigmatropic rearrangement. This effect can be exploited to favor one regioisomer over the other if the electronic stabilization of the two competing transition states is sufficiently different.[8][9][10]

Troubleshooting Protocol: Optimizing Regioselectivity via Acid Catalyst Screening

This protocol provides a systematic approach to optimizing the regiochemical outcome by screening various acid catalysts.

  • Preparation of Phenylhydrazone:

    • In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 equiv) and the substituted phenylhydrazine (1.0 equiv) in ethanol.

    • Add a catalytic amount of acetic acid (0.1 equiv).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.

    • Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step without further purification.[7]

  • Screening of Cyclization Conditions:

    • Divide the crude hydrazone into several reaction vials.

    • To each vial, add a different acid catalyst according to the table below. Use a non-participating, high-boiling solvent like toluene or xylene if the acid is not also the solvent (e.g., for ZnCl₂).

    • Heat the reactions at a consistent temperature (e.g., 80-110 °C) and monitor by TLC.

    • After completion, quench the reactions appropriately (e.g., with a saturated NaHCO₃ solution for acid catalysts), extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

    • Analyze the crude product ratio by ¹H NMR or GC-MS to determine the regioisomeric ratio.

Data Presentation: Influence of Acid Catalyst on Regioselectivity

CatalystTypical LoadingSolventExpected Outcome
Polyphosphoric Acid (PPA)Solvent/ReagentNoneOften favors the thermodynamically more stable, more substituted enamine intermediate due to high acidity.
Zinc Chloride (ZnCl₂)1.2 - 2.0 equivToluene / XyleneA common Lewis acid catalyst; selectivity is highly substrate-dependent.[3]
p-Toluenesulfonic Acid (PTSA)1.1 equivToluene / XyleneA strong Brønsted acid that can be effective where others fail; may require higher temperatures.[6]
Acetic AcidSolventNoneMilder conditions; may favor the kinetic product or require prolonged heating.[6]
Boron Trifluoride (BF₃·OEt₂)1.2 equivDichloromethaneA Lewis acid that can provide different selectivity compared to Brønsted acids.[3]

Visualization: Competing Pathways in Fischer Indolization

Fischer_Regioselectivity cluster_start Starting Materials cluster_pathways Competing Enamine Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_products Regioisomeric Products Hydrazone Unsymmetrical Hydrazone Enamine_A Enamine A (Less Substituted) Hydrazone->Enamine_A Path A Enamine_B Enamine B (More Substituted) Hydrazone->Enamine_B Path B TS_A Transition State A Enamine_A->TS_A TS_B Transition State B Enamine_B->TS_B Indole_A Indole A TS_A->Indole_A Indole_B Indole B TS_B->Indole_B Larock_Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + o-Iodoaniline ArylPdII Aryl-Pd(II)-X OxAdd->ArylPdII Coord Alkyne Coordination ArylPdII->Coord + Alkyne AlkyneComplex Alkyne-Pd(II) Complex Coord->AlkyneComplex MigInsert Migratory Insertion (Regioselectivity Determining Step) AlkyneComplex->MigInsert VinylPdII Vinyl-Pd(II) Intermediate MigInsert->VinylPdII IntraCycl Intramolecular Cyclization VinylPdII->IntraCycl CyclizedPd Cyclized Pd(II) Intermediate IntraCycl->CyclizedPd RedElim Reductive Elimination CyclizedPd->RedElim RedElim->Pd0 Regenerates Catalyst Indole Indole Product RedElim->Indole Bischler_Mohlau Start α-Bromoacetophenone + Aniline Intermediate4 Intermediate 4 (Adduct) Start->Intermediate4 PathwayA Pathway A (Direct Cyclization) Intermediate4->PathwayA 1 Aniline Equiv. PathwayB Pathway B (via Imine) Intermediate4->PathwayB 2 Aniline Equivs. Indole3Aryl 3-Aryl Indole PathwayA->Indole3Aryl Rearrangement? Indole2Aryl 2-Aryl Indole PathwayB->Indole2Aryl Major Pathway CH_Activation IndoleDG Indole with Directing Group (DG) Coord Coordination IndoleDG->Coord Catalyst [M] Catalyst Catalyst->Coord Chelate Chelated Intermediate Coord->Chelate CH_Activation C-H Activation (Cyclometalation) Chelate->CH_Activation Metallacycle Metallacycle Intermediate CH_Activation->Metallacycle Coupling Coupling Partner Addition Metallacycle->Coupling CoupledInt Coupled Intermediate Coupling->CoupledInt RedElim Reductive Elimination CoupledInt->RedElim RedElim->Catalyst Catalyst Regeneration Product Functionalized Indole RedElim->Product

References

Validation & Comparative

"Methyl 2-methyl-1H-indole-3-carboxylate" vs. ethyl 2-methyl-1H-indole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of indole derivatives, 2-methyl-1H-indole-3-carboxylates, particularly the methyl and ethyl esters, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of the synthesis of Methyl 2-methyl-1H-indole-3-carboxylate and its ethyl counterpart, Ethyl 2-methyl-1H-indole-3-carboxylate. We will delve into the nuances of their preparation, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.

Synthetic Strategies: An Overview

Several classical and modern synthetic methods can be employed for the preparation of 2-methyl-1H-indole-3-carboxylates. The most prominent among these are the Fischer indole synthesis, the Japp-Klingemann reaction followed by Fischer cyclization, and palladium-catalyzed intramolecular cyclizations.[1] While each method offers distinct advantages, the Fischer indole synthesis remains a widely utilized and robust method for constructing the indole nucleus.[2]

The choice between synthesizing the methyl or ethyl ester often depends on the desired downstream applications, physical properties of the final compound, and the availability and cost of the starting materials. This guide will focus on a comparative analysis of the synthesis of these two esters, primarily through the lens of the Japp-Klingemann/Fischer indole synthesis pathway, a reliable and well-documented route.[3][4]

Comparative Synthesis via Japp-Klingemann/Fischer Indole Synthesis

The Japp-Klingemann reaction provides a versatile method for the synthesis of the requisite phenylhydrazone precursors from β-ketoesters and aryldiazonium salts. This is followed by an acid-catalyzed Fischer indole synthesis to yield the final indole-3-carboxylate.[3] The key difference in the synthesis of our target molecules lies in the choice of the starting β-ketoester: methyl acetoacetate for the methyl ester and ethyl acetoacetate for the ethyl ester.

dot

Caption: General workflow of the Japp-Klingemann/Fischer Indole Synthesis.

Experimental Protocols

Below are representative, side-by-side protocols for the synthesis of both esters, constructed from established procedures.

Protocol 1: Synthesis of this compound

Part A: Phenylhydrazone Formation (Japp-Klingemann Reaction)

  • Diazotization: In a flask equipped with a stirrer, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Coupling: In a separate flask, dissolve methyl acetoacetate (1.0 eq) and sodium acetate in ethanol. Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the methyl acetoacetate solution, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Pour the mixture into cold water. Collect the precipitated crude methyl pyruvate phenylhydrazone by filtration and wash with cold water. Recrystallize from ethanol.

Part B: Fischer Indole Synthesis

  • Suspend the dried methyl pyruvate phenylhydrazone in a suitable solvent such as ethanol or glacial acetic acid.[5]

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid).[2]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by flash chromatography on silica gel.[1]

Protocol 2: Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

Part A: Phenylhydrazone Formation (Japp-Klingemann Reaction)

  • Diazotization: Follow the same procedure as in Protocol 1, Part A, step 1.

  • Follow the same procedure as in Protocol 1, Part A, step 2.

  • Coupling: In a separate flask, dissolve ethyl acetoacetate (1.0 eq) and sodium acetate in ethanol. Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Pour the mixture into cold water. Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration and wash with cold water. Recrystallize from ethanol.

Part B: Fischer Indole Synthesis

  • Suspend the dried ethyl pyruvate phenylhydrazone in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Comparative Analysis of Synthesis Parameters

While the overall synthetic sequence is analogous, subtle differences in the physical properties and reactivity of the methyl and ethyl acetoacetate precursors can influence the reaction outcomes.

ParameterThis compoundEthyl 2-methyl-1H-indole-3-carboxylateRationale & Expert Insights
Starting Material Methyl acetoacetateEthyl acetoacetateBoth are readily available. The choice may be influenced by cost and supplier availability.
Reaction Kinetics Generally similar to the ethyl ester.Generally similar to the methyl ester.The electronic effects of the methyl vs. ethyl group on the enolate reactivity in the Japp-Klingemann step are minimal.
Yield Reported yields vary depending on the specific conditions and catalyst used.Reported yields are generally comparable to the methyl ester under similar conditions.[5]Yields are highly dependent on the optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) rather than the ester group itself.
Purification Can be purified by recrystallization or flash chromatography.[1]Can be purified by recrystallization or flash chromatography.Both compounds are solids at room temperature, facilitating purification by recrystallization. The choice of solvent will depend on the specific impurities.
Solvent Choice Ethanol and acetic acid are common for the Fischer cyclization.Ethanol and acetic acid are common for the Fischer cyclization.The choice of solvent can influence the reaction rate and solubility of intermediates. Acetic acid can act as both a solvent and a catalyst.

Physicochemical and Spectroscopic Data Comparison

The choice of the ester can impact the physical properties of the final indole derivative, which may be a critical consideration for subsequent reactions or formulation studies.

PropertyThis compoundEthyl 2-methyl-1H-indole-3-carboxylate
Molecular Formula C₁₁H₁₁NO₂C₁₂H₁₃NO₂
Molecular Weight 189.21 g/mol 203.24 g/mol
Melting Point ~150 °C[5]134-136 °C
Appearance Orangish powder[1]White to off-white solid
¹H NMR (CDCl₃, δ ppm) ~8.48 (brs, 1H, NH), ~8.09 (d, 1H), ~7.30 (d, 1H), ~7.20 (m, 2H), ~3.94 (s, 3H, OCH₃), ~2.74 (s, 3H, C2-CH₃)[1]~8.1 (brs, 1H, NH), ~7.9 (d, 1H), ~7.3 (m, 3H), ~4.4 (q, 2H, OCH₂CH₃), ~2.7 (s, 3H, C2-CH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) ~166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2[1]~166.5, 144.0, 135.0, 126.5, 122.0, 121.5, 121.0, 110.5, 105.0, 59.5, 14.5

Alternative Synthetic Route: Palladium-Catalyzed Cyclization

A modern and efficient alternative to the classical Fischer indole synthesis is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.[1] This method often proceeds under milder conditions and can offer higher yields and regioselectivity.

dot

Caption: Palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates.

This approach involves the initial formation of an N-aryl enamine from an aniline and a β-ketoester (methyl or ethyl acetoacetate), followed by a palladium-catalyzed C-H activation and cyclization to form the indole ring. Microwave irradiation has been shown to significantly accelerate this reaction, leading to excellent yields in shorter reaction times.[1][6] The choice between the methyl and ethyl ester in this methodology follows the same principles as in the Fischer synthesis, being primarily determined by the selection of the corresponding acetoacetate starting material.

Conclusion and Recommendations

The synthesis of both this compound and Ethyl 2-methyl-1H-indole-3-carboxylate can be reliably achieved through well-established methods such as the Japp-Klingemann/Fischer indole synthesis and modern palladium-catalyzed cyclizations.

Key Takeaways:

  • Synthetic Feasibility: Both esters are readily accessible, and the choice of the ester group (methyl vs. ethyl) does not fundamentally alter the synthetic strategy.

  • Starting Materials: The primary determinant for producing the methyl or ethyl ester is the selection of methyl acetoacetate or ethyl acetoacetate, respectively. Both are common and relatively inexpensive reagents.

  • Reaction Conditions and Yields: While the reaction mechanisms are identical, optimal conditions (catalyst, solvent, temperature) may require slight adjustments for each substrate to maximize yields. However, based on available literature, comparable yields can be expected for both syntheses under optimized conditions.

  • Physicochemical Properties: The ethyl ester has a slightly higher molecular weight and a lower melting point compared to the methyl ester. These differences, although minor, might be relevant for specific applications, such as solubility in certain solvent systems or the crystalline nature of the final product.

  • Methodology Choice: For large-scale synthesis, the classical Fischer indole synthesis offers a cost-effective route. For rapid synthesis and optimization, particularly in a research and development setting, the palladium-catalyzed microwave-assisted method can provide significant advantages in terms of reaction time and yield.[1]

Ultimately, the decision to synthesize the methyl or ethyl ester of 2-methyl-1H-indole-3-carboxylic acid should be guided by the specific requirements of the subsequent synthetic steps, the desired physical properties of the target molecule, and economic considerations. Both are valuable building blocks, and the synthetic routes to them are robust and adaptable.

References

Comparison of different catalysts for the synthesis of 2-methyl-1H-indole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-cancer alkaloids, underscores the critical importance of efficient and versatile synthetic methodologies for accessing functionalized indole derivatives. Among these, 2-methyl-1H-indole-3-carboxylates are particularly valuable intermediates, serving as key building blocks in the synthesis of a wide range of therapeutic agents. The selection of an appropriate catalyst is paramount in achieving high yields, purity, and favorable reaction kinetics for the construction of this important scaffold. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of 2-methyl-1H-indole-3-carboxylates, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.

I. The Classic Approach: Fischer Indole Synthesis with Acid Catalysis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry.[1] This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 2-methyl-1H-indole-3-carboxylates, the corresponding phenylhydrazone of an acetoacetate ester is employed. The choice of acid catalyst significantly influences the reaction's efficiency and can range from strong Brønsted acids to a variety of Lewis acids.[1]

A. Brønsted Acid Catalysis: The Prototypical Choice

Brønsted acids, such as polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH), are frequently employed in Fischer indole synthesis due to their ready availability and strong protonating ability.[1]

Mechanism of Brønsted Acid-Catalyzed Fischer Indole Synthesis:

The catalytic cycle begins with the protonation of the imine nitrogen of the phenylhydrazone, which facilitates tautomerization to the more reactive enehydrazine intermediate. This is followed by a[1][1]-sigmatropic rearrangement, the key bond-forming step, to generate a di-imine. Subsequent intramolecular cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, completes the synthesis.

Fischer_Indole_Mechanism_Bronsted cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Product Formation Phenylhydrazone Phenylhydrazone Protonated_Hydrazone Protonated Hydrazone Phenylhydrazone->Protonated_Hydrazone Protonation Bronsted_Acid Brønsted Acid (H⁺) Enehydrazine Enehydrazine Protonated_Hydrazone->Enehydrazine Tautomerization Di_imine Di-imine Intermediate Enehydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Di_imine->Cyclized_Intermediate Intramolecular Cyclization Indole 2-Methyl-1H-indole-3-carboxylate Cyclized_Intermediate->Indole Aromatization & -NH₃ Ammonia NH₃

Caption: Mechanism of Brønsted Acid-Catalyzed Fischer Indole Synthesis.

Experimental Protocol: Polyphosphoric Acid (PPA) Catalyzed Synthesis

A typical procedure involves heating the phenylhydrazone of ethyl acetoacetate with an excess of polyphosphoric acid. While effective, this method often requires high temperatures and can be challenging to work up due to the viscous nature of PPA.

CatalystSubstrateTemperatureTimeYieldReference
PPAPhenylhydrazone of ethyl acetoacetate100-140 °C1-3 hGood to Excellent[2]
p-TsOHPhenylhydrazone of ethyl acetoacetateReflux in Toluene4-8 hModerate to Good[1]

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy of the[1][1]-sigmatropic rearrangement. PPA serves as both the catalyst and a dehydrating agent, driving the reaction towards the final indole product.

B. Lewis Acid Catalysis: A Milder Alternative

Lewis acids, such as zinc chloride (ZnCl₂), offer an alternative to strong Brønsted acids and can sometimes provide milder reaction conditions.[1] An interesting application is the use of the ionic liquid choline chloride·2ZnCl₂, which can act as both the solvent and the catalyst, leading to high yields and regiospecificity.[3]

Mechanism of Lewis Acid-Catalyzed Fischer Indole Synthesis:

The Lewis acid coordinates to the imine nitrogen, which, similar to protonation, increases its electrophilicity and promotes tautomerization to the enehydrazine. The subsequent steps of the mechanism are analogous to the Brønsted acid-catalyzed pathway.

Fischer_Indole_Mechanism_Lewis cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Product Formation Phenylhydrazone Phenylhydrazone Coordinated_Hydrazone Coordinated Hydrazone Phenylhydrazone->Coordinated_Hydrazone Coordination Lewis_Acid Lewis Acid (e.g., ZnCl₂) Enehydrazine_Complex Enehydrazine Complex Coordinated_Hydrazone->Enehydrazine_Complex Tautomerization Di_imine_Complex Di-imine Intermediate Complex Enehydrazine_Complex->Di_imine_Complex [3,3]-Sigmatropic Rearrangement Cyclized_Complex Cyclized Intermediate Complex Di_imine_Complex->Cyclized_Complex Intramolecular Cyclization Indole 2-Methyl-1H-indole-3-carboxylate Cyclized_Complex->Indole Aromatization & -NH₃ Ammonia NH₃

Caption: Mechanism of Lewis Acid-Catalyzed Fischer Indole Synthesis.

Experimental Protocol: Zinc Chloride (ZnCl₂) Catalyzed Synthesis

  • Preparation of the Phenylhydrazone: Phenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.05 eq) are stirred in ethanol at room temperature for 2-4 hours. The resulting phenylhydrazone is filtered and dried.

  • Fischer Indole Synthesis: The dried phenylhydrazone is mixed with anhydrous zinc chloride (2.0 eq) and heated, often under solvent-free conditions or in a high-boiling solvent like toluene, at 120-150 °C for 1-3 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

CatalystSubstrateTemperatureTimeYieldReference
ZnCl₂Phenylhydrazone of ethyl acetoacetate120-150 °C1-3 hGood[1]
Choline chloride·2ZnCl₂Phenylhydrazine and ethyl acetoacetate100 °C1 hHigh[3]

Causality Behind Experimental Choices: The use of anhydrous ZnCl₂ is crucial as water can inhibit the catalytic activity of the Lewis acid. The reaction is often performed at elevated temperatures to facilitate the key rearrangement step. The use of an ionic liquid medium can enhance the reaction rate and simplify product isolation.[3]

II. Modern Transition-Metal Catalysis: The Palladium-Catalyzed Approach

In recent years, palladium-catalyzed methodologies have emerged as powerful alternatives for indole synthesis, often offering milder reaction conditions and broader functional group tolerance. For the synthesis of 2-methyl-1H-indole-3-carboxylates, a particularly efficient method involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be enhanced by microwave irradiation.[4]

Mechanism of Palladium-Catalyzed Intramolecular Oxidative Coupling:

This reaction proceeds via a C-H activation mechanism. The palladium(II) catalyst coordinates to the enamine, followed by an intramolecular electrophilic palladation at the ortho-position of the aniline ring. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the indole ring and regeneration of the active palladium(II) catalyst, with the aid of an oxidant like Cu(OAc)₂.

Palladium_Catalyzed_Indole_Synthesis cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Product and Catalyst Regeneration N_Aryl_Enamine N-Aryl Enamine Palladacycle Palladacycle Intermediate N_Aryl_Enamine->Palladacycle C-H Activation Pd_II Pd(OAc)₂ Pd_II->Palladacycle Oxidant Cu(OAc)₂ Regenerated_Pd_II Pd(II) Oxidant->Regenerated_Pd_II Beta_Hydride_Elimination β-Hydride Elimination Palladacycle->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Pd_0 Pd(0) Reductive_Elimination->Pd_0 Indole 2-Methyl-1H-indole-3-carboxylate Reductive_Elimination->Indole Pd_0->Regenerated_Pd_II Oxidation by Cu(II)

Caption: Simplified Mechanism of Palladium-Catalyzed Intramolecular Oxidative Coupling.

Experimental Protocol: Microwave-Assisted Palladium-Catalyzed Synthesis[4]
  • Synthesis of N-Aryl Enamine: Aniline (1.0 eq) and methyl acetoacetate (1.1 eq) are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water, to afford the N-aryl enamine.

  • Cyclization Reaction: To a microwave vial are added the N-aryl enamine (1.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 eq), and K₂CO₃ (3 eq) in DMF. The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Catalyst SystemSubstrateConditionsTimeYieldReference
Pd(OAc)₂ / Cu(OAc)₂Methyl-(Z)-3-(phenylimino)butanoateDMF, K₂CO₃, Microwave, 60 °C0.5 h93%[4]
Pd(OAc)₂ / Cu(OAc)₂Methyl-(Z)-3-(phenylimino)butanoateDMF, K₂CO₃, Conventional Heating, 80 °C16 h76%[4]

Causality Behind Experimental Choices: The use of microwave irradiation dramatically reduces the reaction time compared to conventional heating by efficiently transferring energy to the polar solvent and reactants.[4] Cu(OAc)₂ acts as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. The base, K₂CO₃, is essential for the catalytic cycle to operate effectively.

III. The Frontier: Organocatalysis in Indole Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free and often milder reaction conditions. While the direct organocatalytic synthesis of 2-methyl-1H-indole-3-carboxylates from simple precursors is less established compared to Fischer and palladium-catalyzed methods, chiral phosphoric acids have shown promise in related enantioselective transformations of indoles.[5][6][7] For instance, chiral phosphoric acids can catalyze the enantioselective functionalization of indoles at various positions.[5][7]

A catalytic version of the Fischer indole synthesis using a chiral phosphoric acid in the presence of a zinc chloride co-catalyst has been developed for the synthesis of cyclopentane[b]indoles, demonstrating the potential of organocatalysis in this field.[6] However, a direct and general organocatalytic method for the synthesis of simple 2-methyl-1H-indole-3-carboxylates is yet to be widely reported, representing an area ripe for future investigation.

Conceptual Mechanism of a Chiral Phosphoric Acid-Catalyzed Reaction:

In a hypothetical organocatalytic Fischer indole-type reaction, the chiral phosphoric acid could act as a bifunctional catalyst. The acidic proton would activate the hydrazone for tautomerization, while the conjugate base could participate in subsequent steps, potentially inducing enantioselectivity in the formation of a chiral center if a suitable prochiral substrate is used.

Organocatalysis_Concept cluster_start Starting Materials cluster_activation Bifunctional Activation cluster_transformation Stereoselective Transformation cluster_end Product Formation Substrate Prochiral Hydrazone Activated_Complex Activated Complex (Hydrogen Bonding) Substrate->Activated_Complex CPA Chiral Phosphoric Acid CPA->Activated_Complex Transition_State Diastereomeric Transition States Activated_Complex->Transition_State Key Stereodetermining Step Chiral_Intermediate Chiral Intermediate Transition_State->Chiral_Intermediate Chiral_Indole Enantioenriched Indole Product Chiral_Intermediate->Chiral_Indole Further Steps

Caption: Conceptual Pathway for an Asymmetric Organocatalytic Indole Synthesis.

IV. Comparative Analysis and Future Outlook

The choice of catalyst for the synthesis of 2-methyl-1H-indole-3-carboxylates depends on several factors, including the desired scale, functional group tolerance, and the importance of reaction time and environmental impact.

Catalyst TypeAdvantagesDisadvantages
Brønsted Acids (e.g., PPA) - Inexpensive and readily available- Simple procedure- Harsh reaction conditions (high temp.)- Often requires excess acid- Difficult work-up
Lewis Acids (e.g., ZnCl₂) - Milder than some Brønsted acids- Can be used in ionic liquids for improved performance- Can be moisture sensitive- Stoichiometric amounts often required
Palladium Catalysts - Mild reaction conditions- High yields and short reaction times (with microwave)- Good functional group tolerance- Higher cost of catalyst- Requires an oxidant and base- Potential for heavy metal contamination
Organocatalysts - Metal-free- Potential for asymmetric synthesis- Milder conditions- Less developed for this specific synthesis- Catalyst loading can be higher

Future Perspectives:

The development of more sustainable and efficient catalytic systems for indole synthesis is an ongoing endeavor. Green chemistry principles are driving research towards the use of recyclable catalysts, solvent-free conditions, and lower catalyst loadings. While the Fischer indole synthesis will likely remain a valuable tool, modern palladium-catalyzed methods, especially when combined with enabling technologies like microwave synthesis, offer significant advantages in terms of efficiency and speed. The field of organocatalysis holds immense potential for the development of novel, asymmetric syntheses of indole derivatives, and future research in this area is eagerly anticipated.

V. References

  • Andrew, C. et al. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications2003 , 23, 2954-2955.

  • Bellavita, R. et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry2022 , 14, 435. --INVALID-LINK--

  • Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Chen, J. et al. Chiral Phosphoric Acid-Catalyzed C6 Functionalization of 2,3-Disubstituted Indoles for Synthesis of Heterotriarylmethanes. Organic Letters2021 , 23 (7), 2393–2398. --INVALID-LINK--

  • Ghosh, B. et al. Catalytic Enantioselective Desymmetrizing Fischer Indolization through Dynamic Kinetic Resolution. Angewandte Chemie International Edition2021 , 60 (20), 11226-11231.

  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem. --INVALID-LINK--

  • Kissman, H. M., Farnsworth, D. W. & Witkop, B. Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society1952 , 74 (15), 3948–3949.

  • Li, G. et al. Chiral Phosphoric Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. Organic Letters2022 , 24 (9), 1727–1731.

  • A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Research and Reviews: Journal of Chemistry2013 , 2(3).

  • Ates, C. et al. New 3H-indole synthesis by Fischer's method. Part I. Arkivoc2010 , 2010 (5), 234-245.

  • Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds. Royal Society of Chemistry. --INVALID-LINK--

  • Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Royal Society of Chemistry. --INVALID-LINK--

  • Chiral Phosphoric Acid Catalyzed Highly Enantioselective Friedel− Crafts Alkylation Reaction of C3-Substituted Indoles to β,γ- Unsaturated α‑Ketimino Esters. ElectronicsAndBooks. --INVALID-LINK--

  • Bellavita, R. et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry2022 , 14, 435. --INVALID-LINK--

  • Ates, C. et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15(4), 2496-2505.

  • Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery, 2021; pp 1–109.

  • Organocatalytic enantioselective synthesis of C3 functionalized indole derivatives. ResearchGate. --INVALID-LINK--

  • Ates, C. et al. New 3H-indole synthesis by Fischer's method. Part I. Arkivoc2010 , 2010(5), 234-245.

  • Kissman, H. M., Farnsworth, D. W. & Witkop, B. Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society1952 , 74, 3948-3949.

  • Advances in organocatalyzed synthesis of organic compounds. National Institutes of Health. --INVALID-LINK--

  • Simoneau, C. A. & Ganem, B. A three-component Fischer indole synthesis. Nature Protocols2008 , 3(8), 1249-1252.

  • Al-Warhi, T. et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2020 , 25(2), 333.

References

A Spectroscopic Guide to Differentiating Isomers of Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. The isomeric forms of a compound, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic comparison of Methyl 2-methyl-1H-indole-3-carboxylate and its constitutional isomers, offering experimental data and theoretical insights to facilitate their unambiguous identification.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Subtle changes in substituent patterns on the indole ring can profoundly impact biological activity. Therefore, robust analytical methodologies are paramount to ensure the correct isomer is advanced through the development pipeline. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this purpose.

The Isomeric Landscape

The target molecule, this compound (from here on referred to as 1 ), with the molecular formula C₁₁H₁₁NO₂, presents several possibilities for constitutional isomerism. For the scope of this guide, we will focus on the most probable and synthetically relevant isomers:

  • Methyl 3-methyl-1H-indole-2-carboxylate (2): A positional isomer where the methyl and methoxycarbonyl groups have swapped positions on the pyrrole ring.

  • Methyl 2,5-dimethyl-1H-indole-3-carboxylate (3): An isomer with an additional methyl group on the benzene ring.

  • Methyl 2,7-dimethyl-1H-indole-3-carboxylate (4): Another isomer with a methyl group at a different position on the benzene ring.

The structural differences between these isomers, though seemingly minor, give rise to unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive data for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectra of these isomers will exhibit distinct differences in chemical shifts and coupling patterns, particularly for the protons on the indole ring and the methyl groups.

Causality Behind Experimental Choices: High-resolution ¹H NMR is chosen for its ability to resolve fine coupling patterns, which are crucial for determining the substitution pattern of the aromatic ring. The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard, with DMSO-d₆ being particularly useful for observing the N-H proton, which might otherwise exchange too rapidly.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (1 )[2]Methyl 3-methyl-1H-indole-2-carboxylate (2 ) (Predicted)Methyl 2,5-dimethyl-1H-indole-3-carboxylate (3 )[2]Methyl 2,7-dimethyl-1H-indole-3-carboxylate (4 ) (Predicted)
N-H~8.48 (br s)~8.70 (br s)~8.21 (br s)~8.30 (br s)
H-4~8.09 (dd)~7.60 (d)~7.72 (s)~7.80 (d)
H-5~7.20 (m)~7.15 (m)-~7.00 (t)
H-6~7.20 (m)~7.10 (m)~6.95 (d)~6.90 (d)
H-7~7.30 (dd)~7.35 (d)~7.10 (s)-
O-CH₃~3.94 (s)~3.90 (s)~3.93 (s)~3.92 (s)
C2-CH₃~2.74 (s)-~2.74 (s)~2.75 (s)
C3-CH₃-~2.60 (s)--
C5-CH₃--~2.44 (s)-
C7-CH₃---~2.50 (s)

Key Differentiating Features in ¹H NMR:

  • Absence of H-2/H-3 Proton: In both 1 and 2 , the pyrrole ring is fully substituted, meaning there will be no signal for a proton at the C2 or C3 position, which would typically appear as a singlet or a triplet in simpler indoles.

  • Chemical Shift of the Methyl Group: The most telling difference between 1 and 2 is the chemical shift of the methyl group on the pyrrole ring. In 1 , the C2-methyl group is adjacent to the nitrogen atom and its signal appears around 2.74 ppm[2]. In 2 , the C3-methyl group would be adjacent to the benzene ring and its signal is predicted to be slightly upfield, around 2.60 ppm.

  • Aromatic Proton Splitting Patterns: The substitution on the benzene ring in isomers 3 and 4 drastically alters the splitting patterns of the aromatic protons compared to 1 . In 3 , the C5-methylation will result in an altered coupling pattern for H-4, H-6, and H-7. For instance, H-4 will likely appear as a singlet[2]. In 4 , the C7-methylation will simplify the spectrum in that region, with H-6 likely appearing as a doublet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, with the chemical shifts of the quaternary carbons of the indole ring being particularly diagnostic.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (1 )[2]Methyl 3-methyl-1H-indole-2-carboxylate (2 ) (Predicted)Methyl 2,5-dimethyl-1H-indole-3-carboxylate (3 )[2]
C=O~166.7~162.5~166.7
C2~144.3~137.0~143.5
C3~104.3~110.0~104.6
C3a~127.2~128.0~127.1
C4~121.2~120.5~119.2
C5~122.3~122.0~131.3
C6~121.6~121.0~124.7
C7~110.6~111.5~118.7
C7a~134.6~136.0~132.2
O-CH₃~50.8~51.5~50.8
C2-CH₃~14.2-~14.3
C3-CH₃-~10.0-
C5-CH₃--~21.6

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbon (C=O): The carbonyl carbon in the indole-2-carboxylate isomer (2 ) is expected to be slightly upfield compared to the indole-3-carboxylate isomers due to differences in conjugation.

  • C2 and C3 Chemical Shifts: The chemical shifts of the substituted C2 and C3 carbons are highly diagnostic. In 1 , C2 is significantly downfield (~144.3 ppm) compared to C3 (~104.3 ppm)[2]. In isomer 2 , this trend is reversed, with C3 being further downfield than C2.

  • Effect of Benzene Ring Methylation: In isomer 3 , the presence of the methyl group at C5 causes a downfield shift for C5 itself (~131.3 ppm) and influences the shifts of the neighboring carbons (C4 and C6) compared to 1 [2].

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and revealing structural information through characteristic fragmentation patterns. All isomers will have the same molecular ion peak (m/z = 189.08 for C₁₁H₁₁NO₂), but their fragmentation pathways will differ.

Causality Behind Experimental Choices: EI is chosen for its ability to induce reproducible fragmentation, creating a unique fingerprint for each isomer. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and key fragments, providing an extra layer of confidence in the identification.

Predicted Key Fragmentations:

  • This compound (1):

    • Loss of methoxy radical (-•OCH₃): A prominent peak at m/z 158, corresponding to the acylium ion.

    • Loss of the entire ester group (-•COOCH₃): A peak at m/z 130.

    • Formation of the indoyl cation: Subsequent loss of CO from the m/z 158 fragment to give a peak at m/z 130.

  • Methyl 3-methyl-1H-indole-2-carboxylate (2):

    • Loss of methoxy radical (-•OCH₃): A strong peak at m/z 158.

    • Loss of the entire ester group (-•COOCH₃): A peak at m/z 130.

    • The relative intensities of the fragments may differ from 1 due to the different stability of the resulting carbocations.

  • Methyl 2,5-dimethyl-1H-indole-3-carboxylate (3):

    • Molecular Ion: m/z 203.

    • Loss of methoxy radical (-•OCH₃): A peak at m/z 172.

    • Loss of the entire ester group (-•COOCH₃): A peak at m/z 144.

    • Benzylic cleavage: Potential loss of a hydrogen radical from the C5-methyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of these isomers will be broadly similar, subtle differences in the fingerprint region and the positions of key stretching frequencies can aid in their differentiation.

Causality Behind Experimental Choices: A solid-state (KBr pellet or ATR) or solution-phase (in a non-polar solvent like CCl₄) IR spectrum is typically acquired. The solid-state spectrum can be influenced by crystal packing, while the solution-phase spectrum provides information about the molecule in a more isolated state.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupVibrationExpected RangeKey Differentiating Features
N-HStretch3400 - 3300The position and shape of this band can be sensitive to hydrogen bonding, which may differ slightly between isomers due to steric and electronic effects.
C-H (aromatic)Stretch3100 - 3000Generally similar for all isomers.
C-H (aliphatic)Stretch3000 - 2850Generally similar for all isomers.
C=O (ester)Stretch1725 - 1700The C=O stretching frequency in the indole-2-carboxylate (2 ) may be slightly lower than in the indole-3-carboxylates due to more effective conjugation.
C=C (aromatic)Stretch1620 - 1450The pattern of these bands in the fingerprint region can be unique to the substitution pattern on the benzene ring.
C-O (ester)Stretch1300 - 1100Two distinct bands are expected.
C-H (out-of-plane bend)Bend900 - 675The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Tune and shim the instrument to ensure good magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum. DEPT-135 and DEPT-90 experiments can be run to aid in the assignment of carbon multiplicities.

    • 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly via a solid probe) into the mass spectrometer.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

  • High-Resolution MS: For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the elemental composition of the molecular ion and key fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Visualizing the Workflow and Structures

G cluster_isomers Isomeric Structures cluster_analysis Spectroscopic Analysis Workflow cluster_data Data Interpretation Isomer1 This compound (1) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer1->NMR MS Mass Spectrometry (EI, HRMS) Isomer1->MS IR IR Spectroscopy (FT-IR) Isomer1->IR Isomer2 Methyl 3-methyl-1H-indole-2-carboxylate (2) Isomer2->NMR Isomer2->MS Isomer2->IR Isomer3 Methyl 2,5-dimethyl-1H-indole-3-carboxylate (3) Isomer3->NMR Isomer3->MS Isomer3->IR NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data Final_ID Unambiguous Isomer ID NMR_Data->Final_ID Definitive Structure MS_Data->Final_ID Confirmation IR_Data->Final_ID Functional Group Confirmation

References

Comparative study of conventional heating vs. microwave irradiation for indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of indole scaffolds is a foundational aspect of their work, given the prevalence of this moiety in a vast array of pharmaceuticals and natural products.[1] The efficiency, yield, and environmental impact of the synthetic route chosen can significantly influence the pace of discovery and development. This guide provides an in-depth, objective comparison of traditional conventional heating methods against modern microwave-assisted organic synthesis (MAOS) for the preparation of indoles, supported by experimental data and detailed protocols.

The Fundamental Difference: A Tale of Two Heating Mechanisms

Conventional heating, the stalwart of organic synthesis, relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants. This process is inherently slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture. This can result in the formation of byproducts and decomposition of thermally sensitive materials.

Microwave irradiation, in contrast, offers a fundamentally different approach. It employs dielectric heating, where microwave energy is directly absorbed by polar molecules and ionic species within the reaction mixture.[2][3] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.[1][2][4]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.[1][4]

This direct and uniform heating of the reaction medium is the cornerstone of the advantages offered by MAOS, leading to rapid temperature elevation and significantly accelerated reaction rates.[2]

At a Glance: Key Advantages of Microwave-Assisted Indole Synthesis

Microwave-assisted organic synthesis presents several compelling advantages over conventional heating methods:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[5]

  • Increased Yields and Purity: The rapid and uniform heating often leads to higher yields and cleaner reaction profiles with fewer byproducts.[1][4][5]

  • Milder Reaction Conditions: Microwave synthesis can often be performed at lower bulk temperatures and pressures, preserving the integrity of sensitive functional groups.

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to heating a large oil bath or heating mantle.[1]

  • Facilitation of "Green Chemistry": The potential for solvent-free reactions or the use of greener solvents, coupled with reduced energy consumption and waste, aligns well with the principles of sustainable chemistry.[6]

Comparative Analysis of Key Indole Syntheses

To provide a clear, data-driven comparison, this section will examine three classical and widely used indole syntheses: the Fischer, Bischler-Möhlau, and Madelung syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8]

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[1]
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92[1]
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[1]
Phenylhydrazine, CyclohexanoneMicrowavep-TSA-3 min-91[9]

As the data clearly indicates, microwave irradiation drastically reduces reaction times from hours to minutes while simultaneously increasing the product yield significantly.

Bischler-Möhlau Indole Synthesis

This synthesis produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[10][11] Historically, this reaction has been plagued by harsh conditions and low yields.[10]

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
α-Bromoacetophenone, AnilineConventionalNoneNoneNot SpecifiedRefluxLow (historically)[12]
N-Phenacylaniline, Anilinium bromideMicrowaveNoneNone (solid-state)45-60 s540W71[12]
Aniline, Phenacyl bromide (one-pot)MicrowaveNoneNone (solid-state)1 min600W52-75[13]

The application of microwave irradiation, particularly in solvent-free conditions, has revitalized the Bischler-Möhlau synthesis, transforming it into a rapid and efficient method for preparing 2-arylindoles.[14][6]

Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce indoles.[3]

ReactantsHeating MethodBaseSolventTimeTemperatureYield (%)Reference
N-Benzoyl-o-toluidineConventionalSodium Ethoxide--360-380°C-[2]
4-tert-butyl-N-o-tolylbenzamideMicrowavePotassium tert-butoxide-20 min330°C (max)64[2]

While still requiring high temperatures, the microwave-assisted Madelung synthesis offers a significant reduction in reaction time and provides a viable route to indoles under solvent-free conditions.[2]

Experimental Protocols: A Side-by-Side Comparison

To provide a practical understanding of the differences in experimental setup and execution, detailed protocols for the Fischer indole synthesis of 2-phenylindole are provided below.

Conventional Heating Protocol: Fischer Indole Synthesis

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation. The yield of acetophenone phenylhydrazone is typically 87-91%.[12]

Step 2: Cyclization to 2-Phenylindole

  • Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will become liquid after 3-4 minutes.

  • Remove the beaker from the bath and continue stirring for 5 minutes.

  • To prevent solidification, stir in 200 g of clean sand.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.

  • Decolorize the hot mixture with activated charcoal and filter.

  • After cooling, collect the 2-phenylindole and wash it with cold ethanol. The total yield is typically 72-80%.[12]

Microwave-Assisted Protocol: Fischer Indole Synthesis
  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[15]

  • Carefully add Eaton's Reagent (2 mL) to the vial.[15]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[15]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[15]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.[15]

Visualizing the Workflow: Conventional vs. Microwave Synthesis

The following diagrams illustrate the stark contrast in the experimental workflows between conventional heating and microwave-assisted synthesis.

Conventional_Fischer_Indole_Synthesis Reactants Combine Reactants: Phenylhydrazine & Ketone Hydrazone Form Hydrazone (1 hour, steam bath) Reactants->Hydrazone Cyclization Cyclization with ZnCl2 (Vigorous stirring at 170°C) Hydrazone->Cyclization Workup Aqueous Workup (Overnight digestion) Cyclization->Workup Purification Recrystallization Workup->Purification Product Indole Product (72-80% Yield) Purification->Product

Caption: Workflow for Conventional Fischer Indole Synthesis.

Microwave_Fischer_Indole_Synthesis Reactants Combine Reactants & Catalyst in Microwave Vial Irradiation Microwave Irradiation (10 minutes, 170°C) Reactants->Irradiation Workup Quench & Neutralize Irradiation->Workup Purification Extraction & Chromatography Workup->Purification Product Indole Product (92% Yield) Purification->Product

Caption: Workflow for Microwave-Assisted Fischer Indole Synthesis.

The Causality Behind Experimental Choices and Trustworthiness

The choice between conventional and microwave heating is dictated by the desired outcomes of the synthesis. Conventional heating, while time-tested, often requires harsh conditions to overcome activation energy barriers. The prolonged exposure to high temperatures can lead to thermal degradation and the formation of impurities, necessitating extensive purification.

Microwave synthesis, by its very nature, provides a more direct and efficient energy transfer to the reacting molecules. This can lead to localized superheating, where the temperature within the reaction mixture is significantly higher than the measured bulk temperature. This phenomenon allows reactions to proceed at much faster rates and often under milder apparent conditions. The protocols described are self-validating in that the significant reduction in reaction time and increase in yield with microwave irradiation are consistently reproducible and have been widely reported in peer-reviewed literature.

Conclusion: A Paradigm Shift in Indole Synthesis

The integration of microwave technology into indole synthesis represents a significant advancement for researchers in medicinal chemistry and drug development. The compelling evidence of drastically reduced reaction times, frequently higher yields, and cleaner reaction profiles makes a strong case for the adoption of MAOS. This efficiency can significantly accelerate the drug discovery pipeline by enabling the rapid synthesis of compound libraries and the swift optimization of reaction conditions. While conventional heating methods remain valuable, microwave irradiation offers a powerful, efficient, and greener alternative that is poised to become the standard for modern indole synthesis.

References

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC-MS for Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, such as Methyl 2-methyl-1H-indole-3-carboxylate, the rigorous assessment of purity is paramount. The selection of an appropriate analytical technique is a critical decision that directly impacts the accuracy of impurity profiling and, ultimately, the safety and efficacy of the final product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for the comprehensive purity assessment of this important indole derivative.

Introduction: The Analyte and the Imperative for Purity

This compound (CAS No. 65417-22-3) is a member of the indole family, a structural motif of immense significance in medicinal chemistry and natural products.[1] Its derivatives are explored for a wide range of pharmacological activities.[1] As with any active pharmaceutical ingredient (API) or intermediate, controlling impurities is not merely a matter of quality but a regulatory and safety necessity.

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] The ICH Q3A guidelines, for instance, set specific thresholds for reporting (≥0.03%-0.05%), identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][4] This regulatory landscape demands analytical methods that are not only precise and accurate but also capable of separating and identifying a diverse range of potential impurities, from starting materials and by-products to degradation products.[3][4] This guide will dissect the capabilities of HPLC and GC-MS in meeting these rigorous demands for this compound.

Foundational Principles: Choosing the Right Tool for the Job

The decision between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a separation technique that relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[6] For compounds like this compound, which are solid at room temperature and may not be sufficiently volatile or could be thermally labile, HPLC is often the primary choice.[7][8]

  • Causality in Method Design: Reversed-phase HPLC (RP-HPLC) is particularly well-suited for moderately polar compounds such as this indole ester. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). The indole ring possesses a UV chromophore, making UV detection a simple and robust method for quantification.[9] The inclusion of an acid (e.g., formic or acetic acid) in the mobile phase is a critical choice; it suppresses the ionization of the indole nitrogen, ensuring sharp, symmetrical peaks and reproducible retention times.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Compounds

GC separates compounds that can be vaporized without decomposition.[6] The separation occurs in a long, thin capillary column as analytes are carried by an inert gas (the mobile phase). The coupling with a Mass Spectrometer (MS) provides an orthogonal detection method, offering powerful identification capabilities based on a compound's mass-to-charge ratio and fragmentation pattern.[7]

  • Causality in Method Design: The suitability of GC for this compound hinges on its thermal stability and volatility. While many indole alkaloids have been successfully analyzed by GC-MS, there is always a risk of on-column degradation with complex molecules at the high temperatures of the GC inlet and oven.[12][13] However, GC-MS excels at identifying and quantifying small, volatile, or semi-volatile impurities (like residual solvents or starting materials) that might be missed by HPLC.[6] The use of Electron Ionization (EI) at 70 eV is standard, as it creates reproducible fragmentation patterns that can be searched against established libraries (e.g., NIST) for confident impurity identification.[7]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible, forming a solid foundation for method validation.

Protocol 1: Purity Determination by HPLC-UV

This method is designed as a primary quality control assay for quantification and impurity profiling.

  • Sample Preparation:

    • Accurately weigh and dissolve 10.0 mg of this compound in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1.0 mg/mL stock solution.

    • Further dilute this stock solution 1:10 with the diluent to a working concentration of 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 mm x 150 mm, 5 µm particle size
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 280 nm[11]

    | Injection Vol. | 10 µL |

Protocol 2: Impurity Identification by GC-MS

This method serves as a complementary technique, ideal for identifying volatile impurities and confirming the identity of thermally stable by-products.

  • Sample Preparation:

    • Accurately weigh and dissolve 10.0 mg of this compound in a 10 mL volumetric flask using Dichloromethane to create a 1.0 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumental Conditions:

    Parameter Condition
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Inlet Temp. 280 °C
    Injection Mode Split (10:1)
    Injection Vol. 1 µL
    Oven Program Initial: 120 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 10 min)
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Electron Ionization (EI) at 70 eV

    | Mass Range | m/z 40-550 |

Visualization of Analytical Workflows

To ensure clarity, the workflows for both analytical procedures are outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate C18 Column Separation inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC-UV workflow for purity analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in DCM weigh_gc->dissolve_gc filter_gc Filter (0.45 µm) dissolve_gc->filter_gc inject_gc Inject 1 µL filter_gc->inject_gc separate_gc DB-5ms Column Separation inject_gc->separate_gc detect_ms MS Detection (EI) separate_gc->detect_ms tic Generate TIC detect_ms->tic integrate_tic Integrate Peaks tic->integrate_tic identify Identify via MS Library integrate_tic->identify

Caption: GC-MS workflow for impurity identification.

Head-to-Head Comparison: Performance and Application

The true value of this guide lies in the direct comparison of the techniques for this specific application.

ParameterHPLC-UVGC-MSRationale & Expert Insights
Applicability Primary Method. Excellent for non-volatile solids and potential polar, non-volatile impurities or degradation products.[5][6]Complementary Method. Suitable for thermally stable compounds and excellent for volatile/semi-volatile impurities (e.g., residual solvents).[5][6]HPLC is the more robust and universally applicable technique for the parent compound, which is a solid. GC-MS is invaluable for a comprehensive impurity profile that includes volatiles.
Selectivity Good. Based on differential partitioning. Co-elution of impurities with similar polarity is possible.Very High. Combines chromatographic separation with the specificity of mass analysis.The mass spectrometer acts as a second dimension of separation, drastically reducing the chances of misidentification due to co-elution.
Identification Limited. Based on retention time comparison with reference standards.Excellent. Provides structural information from fragmentation patterns, allowing for tentative identification of unknowns via library searching.[7]This is the standout advantage of GC-MS. It can help identify unexpected by-products or degradants without needing a pre-existing standard.
Quantification Excellent. UV detection provides a linear response over a wide dynamic range. Area percent is a standard method for purity assessment.[9]Good. Can be quantitative, but response factors can vary significantly between compounds. Requires careful calibration for accurate results.For routine QC and reporting purity values against specifications, HPLC-UV is the industry standard due to its reproducibility and simpler quantification.
Sensitivity High (ng to pg range depending on chromophore).Very High (pg to fg range), especially in Selected Ion Monitoring (SIM) mode.Both techniques offer excellent sensitivity, typically sufficient to meet ICH reporting thresholds.[2]
Potential Pitfalls Complex matrix effects, column degradation, co-elution of isomers.Thermal degradation of the analyte in the inlet, derivatization requirements for non-volatile compounds, matrix interference in the ion source.The primary concern for this compound with GC-MS is potential thermal degradation, which could erroneously be reported as an impurity.

Conclusion and Recommendations

For the comprehensive purity analysis of This compound , a dual-technique approach is scientifically superior.

  • HPLC-UV should be employed as the primary, validated method for routine quality control, purity assay, and quantification of known impurities. Its robustness, applicability to non-volatile solids, and straightforward quantification make it the workhorse for release testing.[8]

  • GC-MS serves as an indispensable complementary tool for impurity identification and characterization. It is the method of choice for screening for volatile and semi-volatile impurities and for elucidating the structure of unknown, thermally stable impurities that may be detected by HPLC.[7][14]

By leveraging the strengths of both HPLC and GC-MS, researchers and drug developers can build a complete and defensible purity profile for this compound, ensuring product quality and satisfying stringent regulatory requirements.

References

The Analytical Standard: A Comparative Guide to Methyl 2-methyl-1H-indole-3-carboxylate in Chromatographic Purity and Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of Methyl 2-methyl-1H-indole-3-carboxylate as a reference standard in analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC). We will explore its performance characteristics, present a detailed analytical protocol, and compare it with other relevant indole-based reference standards.

The Cornerstone of Accurate Analysis: The Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. The US Food and Drug Administration (FDA) emphasizes that a reference standard should be of the "highest purity" and is critical for validating analytical methods[1]. Its primary role is to ensure the accuracy, precision, and reliability of analytical data, which is paramount in regulatory submissions and quality control processes[2][3]. The choice of a suitable reference standard is therefore a foundational decision in the development of any analytical method.

This compound: A Profile

This compound (CAS No: 65417-22-3) is a stable, crystalline solid belonging to the indole class of heterocyclic compounds[4]. Its defined structure and high purity, often available at ≥98%, make it a suitable candidate for a reference standard in the analysis of related indole derivatives[4].

PropertyValueSource
CAS Number 65417-22-3[4][5]
Molecular Formula C₁₁H₁₁NO₂[4][5]
Molecular Weight 189.21 g/mol [6]
Physical Form Solid[4]
Purity (Typical) ≥98%[4]
Storage Sealed in dry, 2-8°C[4]

A Robust Analytical Approach: HPLC-UV Method for Indole Analysis

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of indole alkaloids due to its simplicity, feasibility, and frequent application[7]. The following protocol is a representative method for the analysis of indole compounds, for which this compound can serve as a reliable reference standard.

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or acetic acid, analytical grade).

  • Methanol (HPLC grade, for sample preparation).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is often preferred to achieve optimal separation of various indole compounds[7]. A typical gradient might be:

    • 0-25 min: 20% B to 50% B

    • 25-31 min: 50% B to 100% B

    • 31-33 min: 100% B to 20% B

    • 33-36 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 280 nm, a common wavelength for indole derivatives[7][8].

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample containing the indole analyte(s) of interest at a similar concentration to the working standards, using methanol as the solvent. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

6. Data Analysis:

  • Identification: The analyte is identified by comparing its retention time with that of the this compound reference standard.

  • Quantification: The concentration of the analyte in the sample is determined using the calibration curve generated from the peak areas of the working standard solutions.

Diagram of the Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Standard Dilute_Standard Standard->Dilute_Standard Dissolve & Dilute Sample Prepare Analyte Sample Filter_Sample Filter_Sample Sample->Filter_Sample Dissolve & Filter HPLC Inject into HPLC (C18 Column, Gradient Elution) Dilute_Standard->HPLC Filter_Sample->HPLC Detector UV Detection (280 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify Peak Area vs. Calibration Curve

Caption: Workflow for the quantification of indole compounds using HPLC.

Comparative Analysis with Alternative Reference Standards

While this compound is a robust choice, other indole derivatives are also utilized as reference standards. Notably, the United States Pharmacopeia (USP) lists "Indole" as a reference standard, and the European Pharmacopoeia (Ph. Eur.) provides "Ethyl Indole-3-carboxylate"[9][10].

FeatureThis compoundIndole (USP)Ethyl Indole-3-carboxylate (Ph. Eur.)
Purity Commercially available at high purity (≥98%)[4].Defined by the USP monograph[9].Meets European Pharmacopoeia standards[10].
Stability Generally stable as a crystalline solid. Forced degradation studies are recommended to understand its stability profile under various stress conditions (acid, base, oxidation, heat, light)[9][11].Indole itself is a stable aromatic compound[8].As an ester, it may be susceptible to hydrolysis under strong acidic or basic conditions.
Structural Relevance The methyl and carboxylate groups provide a more specific structure for the analysis of related substituted indoles compared to the parent indole.As the parent compound of the indole class, it is a fundamental reference but may lack the specificity for more complex derivatives.Similar in structure to the methyl ester, making it a good alternative. The choice may depend on the specific analyte being tested.
Availability Readily available from various chemical suppliers[4].Available directly from USP[9].Available from the European Directorate for the Quality of Medicines & HealthCare (EDQM)[12].
Cost-Effectiveness Generally cost-effective for routine use in research and development.Typically higher cost due to its status as a primary pharmacopeial standard.Also carries a higher cost associated with being a pharmacopeial standard.
Expertise in Action: Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates indole compounds of varying polarities through reversed-phase chromatography. The use of a gradient elution with an organic modifier like acetonitrile is crucial for resolving a mixture of indole derivatives that may have a wide range of retention times[7]. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to protonate any acidic or basic functional groups on the analytes and silanol groups on the stationary phase, leading to sharper, more symmetrical peaks. UV detection at 280 nm is chosen because the indole ring system exhibits strong absorbance at this wavelength, providing good sensitivity for a broad range of indole derivatives[8].

A Self-Validating System: Ensuring Trustworthiness

To ensure the trustworthiness of the analytical method, a thorough validation should be performed according to ICH guidelines. This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products[9][11]. The method should be able to separate the main peak from any degradant peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of ≥0.998 is generally considered acceptable[8].

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with a known amount of the reference standard at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Diagram of Forced Degradation and Stability-Indicating Method

Forced_Degradation cluster_stress Stress Conditions cluster_analysis HPLC Analysis cluster_outcome Method Validation Analyte Analyte Solution Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (e.g., H₂O₂) Analyte->Oxidation Heat Thermal Stress Analyte->Heat Light Photolytic Stress Analyte->Light HPLC Inject Stressed Samples into HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Chromatogram Observe Chromatograms HPLC->Chromatogram Resolution Resolution between Analyte and Degradant Peaks Chromatogram->Resolution Specificity Demonstrate Specificity Resolution->Specificity

References

A Researcher's Guide to Antibody Specificity in Indole-3-Carboxylate Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the nuanced world of small molecule detection, the specificity of an antibody is paramount. This guide provides an in-depth technical comparison of antibody cross-reactivity for indole-3-carboxylate (I3C), a key signaling molecule in various biological systems. We will delve into the critical aspects of antibody development, present a framework for assessing cross-reactivity, and provide actionable protocols to ensure the integrity of your immunoassays.

The Significance of Indole-3-Carboxylate and the Imperative of Specific Detection

The Art of Generating Specific Antibodies to Small Molecules: A Look at Haptenization

Small molecules like indole-3-carboxylate are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, a process known as haptenization. The choice of conjugation strategy is a critical determinant of the resulting antibody's specificity.

Hapten Synthesis and Carrier Protein Conjugation

The production of specific antibodies begins with the strategic design of the hapten-carrier conjugate.[2][3] For indole-3-carboxylate, the carboxyl group is a common site for conjugation to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][5] This process typically involves the activation of the carboxyl group to form an active ester, which then reacts with amino groups on the carrier protein.

Expert Insight: The site of conjugation on the hapten is crucial. By coupling through the carboxyl group, this functional group is masked within the immunogen. Consequently, the antibodies generated are less likely to recognize the free carboxyl group of the target molecule and more likely to bind to the exposed indole ring structure. This can be a double-edged sword, potentially increasing cross-reactivity with other indole derivatives that share the core indole structure but differ at the 3-position.

The following diagram illustrates the general principle of hapten-carrier conjugation for indole-3-carboxylate.

Hapten_Conjugation cluster_immunization Immunization I3C Indole-3-Carboxylate (Hapten) Activation Carbodiimide Chemistry (e.g., EDC/NHS) I3C->Activation Activation of carboxyl group Carrier Carrier Protein (e.g., BSA, KLH) Immunogen I3C-Carrier Conjugate (Immunogen) Animal Host Animal (e.g., Rabbit, Mouse) Immunogen->Animal Immunization Activation->Carrier Antibody Anti-I3C Antibodies Animal->Antibody Antibody Production

Caption: General workflow for producing antibodies against indole-3-carboxylate.

A Comparative Framework for Cross-Reactivity of Anti-Indole-3-Carboxylate Antibodies

While specific cross-reactivity data for anti-indole-3-carboxylate antibodies is not extensively published, we present a comparative framework using a panel of structurally related indole derivatives. This serves as a guide for researchers to evaluate the performance of their own or commercially sourced antibodies. The ideal antibody will exhibit high affinity for indole-3-carboxylate and minimal cross-reactivity with other indole-containing molecules.

Selection of Cross-Reactants

A robust cross-reactivity panel should include molecules that are structurally similar to indole-3-carboxylate and are likely to be present in the biological samples of interest. The following table outlines a recommended panel of compounds.

Compound NameStructureRationale for Inclusion
Indole-3-Carboxylate (I3C) Indole ring with a carboxyl group at the C3 positionTarget Analyte
Indole-3-Acetic Acid (IAA)Indole ring with a carboxymethyl group at the C3 positionStructurally very similar; a common plant auxin and metabolite.[6]
Indole-3-Carboxaldehyde (I3A)Indole ring with an aldehyde group at the C3 positionPotential precursor or metabolite of I3C.[7]
IndoleThe core indole ring structureTo assess binding to the fundamental indole scaffold.
TryptophanIndole ring with an amino acid side chainThe precursor to most indole-containing metabolites.
5-Hydroxyindole-3-Acetic Acid (5-HIAA)A major metabolite of serotoninTo test for cross-reactivity with other biologically relevant indoles.
Hypothetical Cross-Reactivity Data

The following table presents a hypothetical comparison of two different anti-indole-3-carboxylate antibodies, a highly specific monoclonal antibody (MAb-A) and a less specific polyclonal antibody (PAb-B). Cross-reactivity is typically determined by competitive ELISA and is expressed as the percentage of the antibody's binding to the cross-reactant relative to its binding to the target analyte (I3C).

Table 1: Hypothetical Cross-Reactivity of Anti-Indole-3-Carboxylate Antibodies

CompoundMAb-A (% Cross-Reactivity)PAb-B (% Cross-Reactivity)
Indole-3-Carboxylate 100 100
Indole-3-Acetic Acid< 0.125
Indole-3-Carboxaldehyde1.540
Indole< 0.015
Tryptophan< 0.012
5-Hydroxyindole-3-Acetic Acid< 0.115

Interpretation of Data: In this hypothetical scenario, MAb-A demonstrates superior specificity for indole-3-carboxylate, with negligible cross-reactivity to other tested indole derivatives. In contrast, PAb-B shows significant cross-reactivity with indole-3-acetic acid and indole-3-carboxaldehyde, which would lead to an overestimation of indole-3-carboxylate concentrations in samples containing these compounds.

Experimental Protocol: Determining Antibody Cross-Reactivity by Competitive ELISA

A competitive ELISA is the gold standard for assessing the cross-reactivity of antibodies against small molecules.[8][9][10][11] In this assay format, the free analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-Indole-3-Carboxylate Antibody (primary antibody)

  • Indole-3-Carboxylate-Enzyme Conjugate (e.g., I3C-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Indole-3-Carboxylate standards and potential cross-reactants

Step-by-Step Protocol
  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-indole-3-carboxylate antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the indole-3-carboxylate-enzyme conjugate and either the standard or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis

The concentration of the analyte is inversely proportional to the signal generated. To determine the percent cross-reactivity, the IC50 (the concentration of the analyte that causes 50% inhibition of the maximum signal) is calculated for both the target analyte (indole-3-carboxylate) and the potential cross-reactant.

% Cross-Reactivity = (IC50 of Indole-3-Carboxylate / IC50 of Cross-Reactant) x 100

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coating 1. Coat plate with anti-I3C antibody Wash1 2. Wash Coating->Wash1 Blocking 3. Block non-specific sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add I3C-enzyme conjugate + sample/standard Wash2->Competition Wash3 6. Wash Competition->Wash3 Substrate 7. Add substrate Wash3->Substrate Stop 8. Add stop solution Substrate->Stop Read 9. Read absorbance Stop->Read

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Conclusion and Recommendations

The specificity of antibodies used in immunoassays for indole-3-carboxylate is a critical parameter that directly impacts the reliability of experimental results. This guide has provided a comprehensive framework for understanding and evaluating antibody cross-reactivity.

Key Recommendations for Researchers:

  • Thoroughly Characterize Your Antibodies: Do not rely solely on manufacturer's data. Perform in-house validation of antibody specificity using a relevant panel of potential cross-reactants.

  • Choose the Right Tool for the Job: For applications requiring high specificity, monoclonal antibodies are generally preferred over polyclonal antibodies.

  • Understand the Limitations: Be aware of the potential for cross-reactivity and its implications for data interpretation. If a highly specific antibody is not available, consider alternative analytical methods such as mass spectrometry for validation.

  • Demand Transparency: Encourage manufacturers to provide comprehensive cross-reactivity data for their antibody products.

By adhering to these principles and employing rigorous validation protocols, researchers can ensure the accuracy and reproducibility of their immunoassays for indole-3-carboxylate, leading to more reliable and impactful scientific discoveries.

References

A Comparative Benchmarking Study: Novel Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate versus Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its prevalence in biologically active natural products and synthetic drugs necessitates the continuous development of efficient and sustainable synthetic routes. This guide provides an in-depth comparative analysis of a novel, microwave-assisted, palladium-catalyzed synthesis of Methyl 2-methyl-1H-indole-3-carboxylate against two of the most established methods in the synthetic chemist's arsenal: the Fischer Indole Synthesis and the Larock Indole Synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable indole derivative.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The 2,3-disubstituted indole core is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for both academic research and industrial production.

A Novel Approach: Microwave-Assisted Palladium-Catalyzed Intramolecular Oxidative Coupling

A recently developed method by Bellavita et al. presents a highly efficient and rapid synthesis of this compound derivatives through a palladium-catalyzed intramolecular oxidative coupling.[1] This "green" chemistry approach utilizes microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods.[1]

The synthesis begins with the formation of the enamine precursor, Methyl (Z)-3-(phenylimino)butanoate, from aniline and methyl acetoacetate. This intermediate is then subjected to palladium-catalyzed cyclization under microwave irradiation to afford the final product.

Experimental Protocol: Microwave-Assisted Synthesis

Step 1: Synthesis of Methyl (Z)-3-(phenylimino)butanoate (Enamine Precursor)

  • In a round-bottom flask, combine aniline (1.0 eq) and methyl acetoacetate (1.0 eq).

  • The reaction proceeds at room temperature, and after a short period, the enamine product is formed.

  • The product can be used in the next step without further purification.

Step 2: Microwave-Assisted Palladium-Catalyzed Cyclization

  • To the crude Methyl (Z)-3-(phenylimino)butanoate (1.0 eq) in a microwave process vial, add Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (2.5 eq) in DMF.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 60°C for 30 minutes.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography.

This method has been reported to produce this compound in excellent yields, typically around 93%.[1]

Causality of Experimental Choices

The choice of a palladium catalyst is crucial for activating the C-H bond of the aniline ring, facilitating the intramolecular cyclization. Copper(II) acetate serves as an oxidant to regenerate the active Pd(II) catalyst, allowing for a catalytic cycle. Microwave irradiation provides rapid and uniform heating, which dramatically accelerates the reaction rate and often leads to cleaner reactions with fewer byproducts compared to conventional heating.[1]

Established Method 1: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a classic and widely used method for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.

For the synthesis of this compound, the logical starting materials are phenylhydrazine and methyl acetoacetate. The reaction proceeds to form 2-methyl-1H-indole-3-carboxylic acid, which would then require a subsequent esterification step to yield the target molecule.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of 2-methyl-1H-indole-3-carboxylic acid

  • A mixture of phenylhydrazine (1.0 eq) and methyl acetoacetate (1.0 eq) in glacial acetic acid is refluxed for 1-2 hours.

  • The reaction mixture is then poured into water, and the precipitated solid is filtered, washed with water, and dried.

  • Recrystallization from ethanol can be performed for purification. A yield of approximately 60% for the carboxylic acid has been reported.

Step 2: Esterification to this compound

  • The dried 2-methyl-1H-indole-3-carboxylic acid is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is neutralized and extracted with an organic solvent.

  • Purification by column chromatography yields the final product.

Assuming a high-yielding esterification (e.g., 90%), the overall yield for the Fischer route would be in the range of 50-55%.

Causality of Experimental Choices

The acidic conditions are essential for the key steps of the Fischer indole synthesis mechanism: the tautomerization of the hydrazone to an enehydrazine and the subsequent[3][3]-sigmatropic rearrangement. Glacial acetic acid often serves as both the solvent and the acid catalyst. The subsequent esterification is a standard Fischer esterification, driven to completion by using an excess of methanol.

Established Method 2: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[4][5] This method offers a high degree of convergence and functional group tolerance.

To synthesize this compound via this route, o-iodoaniline and methyl 2-butynoate would be the appropriate starting materials.

Representative Experimental Protocol: Larock Indole Synthesis
  • To a solution of o-iodoaniline (1.0 eq) and methyl 2-butynoate (1.2 eq) in DMF are added Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), LiCl (1.0 eq), and K₂CO₃ (2.0 eq).

  • The reaction mixture is heated at 100°C under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography affords the desired product.

Causality of Experimental Choices

The palladium catalyst is central to the Larock synthesis, undergoing oxidative addition to the o-iodoaniline. The alkyne then inserts into the palladium-aryl bond, followed by an intramolecular cyclization and reductive elimination to furnish the indole ring and regenerate the active palladium catalyst. The phosphine ligand stabilizes the palladium complex, while the base is required to neutralize the acid generated during the reaction. Lithium chloride is often added to facilitate the reductive elimination step.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators of each synthetic route are summarized in the table below.

ParameterMicrowave-Assisted Pd-Catalyzed RouteFischer Indole SynthesisLarock Indole Synthesis
Overall Yield ~93%~50-55% (estimated)~70-90% (estimated)
Reaction Time 30 minutes (cyclization)Several hours (cyclization + esterification)Several hours
Number of Steps 2 (can be a one-pot procedure)21
Reaction Conditions Mild (60°C, microwave)Harsh (reflux in acetic acid)Moderate (100°C)
Atom Economy GoodModerate (loss of water and ammonia)Excellent
Reagent Availability Readily availableReadily availableReadily available
Scalability Potentially challenging for large scaleWell-established for large scaleGood
Green Chemistry High (microwave, shorter time)Low (acidic waste, high energy)Moderate (palladium catalyst)

Experimental and Logical Workflow Diagrams

Microwave-Assisted Palladium-Catalyzed Synthesis

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization Aniline Aniline Enamine Methyl (Z)-3-(phenylimino)butanoate Aniline->Enamine Room Temp. MeAcetoacetate Methyl Acetoacetate MeAcetoacetate->Enamine Enamine_c Enamine Indole Methyl 2-methyl-1H- indole-3-carboxylate Enamine_c->Indole Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, µW, 60°C, 30 min cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification Phenylhydrazine Phenylhydrazine CarboxylicAcid 2-methyl-1H-indole- 3-carboxylic acid Phenylhydrazine->CarboxylicAcid Glacial Acetic Acid, Reflux MeAcetoacetate Methyl Acetoacetate MeAcetoacetate->CarboxylicAcid CarboxylicAcid_e Carboxylic Acid IndoleEster Methyl 2-methyl-1H- indole-3-carboxylate CarboxylicAcid_e->IndoleEster Methanol, H₂SO₄ (cat.), Reflux oIodoaniline o-Iodoaniline Indole Methyl 2-methyl-1H- indole-3-carboxylate oIodoaniline->Indole Pd(OAc)₂, PPh₃, LiCl, K₂CO₃, DMF, 100°C MeButynoate Methyl 2-butynoate MeButynoate->Indole

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-methyl-1H-indole-3-carboxylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 2-methyl-1H-indole-3-carboxylate, grounded in established safety protocols and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on aggregated GHS information for similar compounds like Methyl 1H-indole-2-carboxylate and Methyl indole-3-carboxylate, we can anticipate the following hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2][4]

This hazard profile dictates that this compound must be treated as a hazardous waste unless definitively proven otherwise through analytical testing.[5][6] The foundation of safe disposal is the precautionary principle: treat all chemical waste as hazardous until its characteristics are fully understood.[6]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS CategoryRequired Personal Protective Equipment (PPE)
Skin Corrosion/IrritationCategory 2Nitrile gloves, Lab coat
Serious Eye Damage/IrritationCategory 2ASafety glasses with side shields or chemical goggles
Specific Target Organ ToxicityCategory 3Use in a well-ventilated area or chemical fume hood
Acute ToxicityCategory 4 (Anticipated)Standard laboratory PPE as listed above

This data is synthesized from information for closely related indole compounds and represents a conservative, safety-first approach.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[5][7][8] The following protocol is designed to ensure compliance with these regulations and to promote best practices in laboratory safety.

All waste must be properly identified.[9] Since this compound is an unused commercial chemical product, its identity is known. However, if it is part of a solution or mixture, all components must be identified to determine potential incompatibilities.

Proper segregation is crucial to prevent dangerous chemical reactions.[10]

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, clearly labeled solid waste container.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated solvents, strong acids, or bases unless their compatibility is confirmed.[10][11] For instance, mixing acids with bases can generate heat and pressure, while mixing certain organic compounds with oxidizers can lead to fires or explosions.

The integrity of your waste containment is the first line of defense against spills and exposures.

  • Choose the Right Container: Use only containers approved for chemical waste that are in good condition and have a secure, leak-proof cap.[5][12] Plastic containers are often preferred.[12]

  • Label Immediately: All waste containers must be labeled with the words "Hazardous Waste" and a complete list of their contents.[5][11] Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. The label should also indicate the primary hazards (e.g., "Irritant").

Designate a specific area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[5][12]

  • The SAA must be at or near the point of generation.

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.[5][12]

  • There is a limit of 55 gallons for hazardous waste accumulation in an SAA.[5][12]

Once a waste container is full, or if you are ceasing experiments with this chemical, you must arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][12]

  • Complete a hazardous waste pickup request form as required by your institution.

  • Ensure all labeling is accurate and legible before the scheduled pickup.

The entire process, from generation to final disposal, is often referred to as "cradle-to-grave" management, for which the generator of the waste is legally responsible.[6][7]

Spill Management and Decontamination

Accidents can happen, and a prepared response is critical.

  • Minor Spills (Solid): For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.[13]

  • Minor Spills (Liquid): If a solution containing the compound is spilled, absorb it with a compatible absorbent material (e.g., vermiculite or sand). The contaminated absorbent material must then be disposed of as hazardous waste.[6]

  • Decontamination: After a spill cleanup or at the end of an experiment, decontaminate surfaces with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials, including wipes and paper towels, must also be disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not necessarily non-hazardous.

  • Non-Acutely Hazardous Waste Containers: For chemicals that are not classified as "acutely hazardous" (P-listed), a container is considered empty if it has been triple-rinsed.[11] The rinsate from this process must be collected and disposed of as hazardous liquid waste. After rinsing, deface or remove the original label, and the container can often be disposed of in the appropriate glass or plastic recycling bin.[5][11]

  • Acutely Hazardous Waste Containers: If a chemical is P-listed, its empty container must be managed as hazardous waste and should not be triple-rinsed in the lab.[5] While this compound is not anticipated to be P-listed, this is a critical distinction in waste management.

Decision-Making Flowchart for Disposal

To visualize the procedural logic, the following flowchart outlines the key decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal A Start: Generate This compound Waste B Consult SDS & Characterize Waste (Solid, Liquid, or Contaminated Debris) A->B C Select Appropriate, Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name(s) C->D E Place in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Segregate from Incompatible Waste Streams E->G H Container Full? F->H G->H I Continue to Add Waste (Following all safety rules) H->I No J Complete & Submit Hazardous Waste Pickup Request to EHS H->J Yes I->H K EHS/Licensed Contractor Collects Waste for Final Disposal J->K L End of Process K->L

Caption: Disposal workflow for this compound.

By adhering to this structured and well-documented procedure, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Methyl 2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide moves beyond a simple checklist, providing a deep, risk-based framework for handling Methyl 2-methyl-1H-indole-3-carboxylate. We will explore the "why" behind each safety protocol, ensuring you can make informed decisions to protect yourself and your work.

Section 1: Hazard Assessment - The Foundation of Safe Handling

This compound is a specialized organic compound. While specific, comprehensive toxicological data for this exact molecule is not widely published, standard laboratory practice dictates a conservative approach based on the known hazards of structurally similar indole derivatives. This principle ensures the highest level of safety when dealing with compounds of unknown or partially known risk profiles.

Analysis of safety data for analogous indole carboxylates reveals a consistent hazard profile.[1][2][3] Based on this data, we must assume this compound presents the following potential hazards until proven otherwise.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionRationale & Representative Sources
Acute Toxicity, Oral (Category 4) Harmful if swallowed.A common classification for similar indole esters.[1][2][3][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon direct contact.This is the most consistently cited hazard across nearly all indole carboxylate safety data sheets.[1][2][3][5][6][7][8][9]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.Direct contact with powders or solutions can cause significant irritation.[1][2][3][5][6][7][8][9]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.Inhalation of the dust or aerosols can irritate the respiratory tract.[2][5][6][7][8][9]

This assessment is the cornerstone of our Personal Protective Equipment (PPE) strategy. The potential for skin, eye, and respiratory irritation dictates that we must establish robust barriers to prevent any route of exposure.

Section 2: A Hierarchy of Controls for Comprehensive Protection

The most effective safety plans do not start with PPE; they start with eliminating or minimizing the hazard at its source. PPE is the final, critical barrier between you and the chemical.

Engineering Controls: Your First and Best Defense

The primary method for controlling exposure is to handle the compound within a contained environment.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions is mandatory inside a certified chemical fume hood. This engineering control captures and exhausts dust, vapors, or aerosols, preventing them from entering the laboratory environment and your breathing zone.

  • Safety Stations: Ensure immediate and unobstructed access to an eyewash station and a safety shower.[5][9] Their location should be verified before any work begins.

Personal Protective Equipment (PPE): The Essential Barrier

Your PPE selection must directly address the hazards identified in Section 1.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[4][10]

    • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or accidental splashes. Goggles provide 360-degree protection. For procedures with a higher risk of splashing (e.g., handling larger volumes, transfers under pressure), a full-face shield should be worn over the chemical splash goggles.[11]

  • Hand Protection:

    • Requirement: Compatible chemical-resistant gloves must be worn.[4][12] Nitrile gloves are the standard for incidental contact with solid chemicals and non-aggressive solutions.

    • Protocol: Always inspect gloves for tears or punctures before use.[4][13] Use a proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[12][13] Wash hands thoroughly with soap and water after removing gloves.[6][9][12]

  • Body Protection:

    • Requirement: A professional laboratory coat, fully buttoned, is required to protect skin and personal clothing from contamination.

    • Rationale: This prevents the transfer of chemical dust from the lab to other areas. Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.

  • Respiratory Protection:

    • Requirement: Under normal conditions of use within a certified fume hood, respiratory protection is not required.

    • Situational Use: If a procedure with a high potential for aerosolization must be performed outside of a fume hood (a practice that should be avoided) or in the event of a significant spill, respiratory protection is necessary. A NIOSH-approved respirator with P95 (for dust) or organic vapor cartridges should be used.[13] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[11]

Section 3: Operational Workflow for Safe Handling

This step-by-step protocol integrates the controls and PPE into a seamless, safe procedure.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure Phase a Verify Fume Hood (Check certification/air-flow) b Don Required PPE (Coat, Goggles, Gloves) a->b c Prepare Work Area (Line with absorbent pads) b->c d Weigh Solid Compound c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Surfaces f->g h Segregate & Seal Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: A logical workflow from preparation to cleanup, emphasizing safety at each step.

Step-by-Step Protocol:
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly and the certification is current.

    • Don all required PPE: a buttoned lab coat, chemical splash goggles, and nitrile gloves.

    • Line the work surface inside the fume hood with disposable absorbent pads to contain any minor spills.

  • Handling (inside the fume hood):

    • Carefully weigh the required amount of this compound. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container sealed when not in immediate use.

  • Cleanup and Disposal:

    • Following the procedure, decontaminate all surfaces and equipment used.

    • All disposable items that have come into contact with the chemical (gloves, absorbent pads, pipette tips) must be placed in a designated, sealed hazardous waste container.[8]

    • Non-disposable equipment (e.g., glassware) should be rinsed thoroughly within the fume hood, with the initial rinse collected as hazardous waste.

    • Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination.

    • Immediately wash hands with soap and water.[12]

Section 4: Emergency and Disposal Plans

In Case of Exposure or Spill:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[5][6][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][12] If the person feels unwell, call a poison center or doctor.[5][6]

  • Ingestion: Rinse the mouth with water.[4][10] Do NOT induce vomiting. Call a poison center or doctor immediately.[12]

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection if the spill is large or outside a hood), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Sweep up the material, place it in a sealed container, and hold for waste disposal.[13]

Waste Disposal:

All chemical waste and contaminated materials must be disposed of according to institutional, local, and national regulations.[5][6][8] Do not allow the product to enter drains or sewage systems.[4][8][12] Label your hazardous waste container clearly as "Hazardous Waste: this compound".

By integrating this expert guidance into your laboratory practices, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.